AACA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-[[4-(3-acetamidoprop-1-ynyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N2O4/c1-10(17)15-8-2-3-11-4-6-12(7-5-11)14(20)16-9-13(18)19/h4-7H,8-9H2,1H3,(H,15,17)(H,16,20)(H,18,19) |
Clave InChI |
MTLBAPHVEQSKNE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Role of Acetyl-CoA Carboxylase Alpha (ACC1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA Carboxylase Alpha (ACC1), a key enzyme in cellular metabolism, plays a pivotal role in the de novo synthesis of fatty acids. By catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA, ACC1 serves as a critical regulatory node, integrating metabolic signals to control lipid homeostasis. Its dysregulation is implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of ACC1, its intricate regulatory mechanisms, and detailed experimental protocols for its study.
Core Function: The Gateway to Lipogenesis
ACC1, also known as ACACA, is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis. The overall reaction proceeds in two distinct half-reactions, catalyzed by two major catalytic domains: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.
Biochemical Reaction:
Acetyl-CoA + ATP + HCO₃⁻ → Malonyl-CoA + ADP + Pi
The product, malonyl-CoA, serves as the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FAS). Beyond its role as a substrate for lipogenesis, cytosolic malonyl-CoA produced by ACC1 also plays a crucial role in regulating fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.
Isoforms and Subcellular Localization
In mammals, there are two major isoforms of ACC: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands. This cytosolic localization is consistent with its primary role in providing malonyl-CoA for fatty acid synthesis. In contrast, ACC2 is an integral membrane protein of the outer mitochondrial membrane and is more abundant in oxidative tissues like the heart and skeletal muscle, where it primarily regulates fatty acid oxidation.
Intricate Regulation of ACC1 Activity
The activity of ACC1 is tightly controlled through a multi-layered regulatory network, ensuring that fatty acid synthesis is exquisitely matched to the cell's energetic and biosynthetic needs. This regulation occurs at the transcriptional, post-translational, and allosteric levels.
Transcriptional Regulation
The expression of the ACACA gene is controlled by key transcription factors that respond to hormonal and nutritional signals.
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c directly activates the transcription of the ACACA gene in response to insulin signaling.
-
Carbohydrate Response Element-Binding Protein (ChREBP): In response to high carbohydrate levels, ChREBP is activated and promotes the transcription of lipogenic genes, including ACACA.
Post-Translational Modification: Phosphorylation
Reversible phosphorylation is a primary mechanism for the short-term regulation of ACC1 activity.
-
AMP-activated Protein Kinase (AMPK): As a key cellular energy sensor, AMPK phosphorylates ACC1 at Serine 79 in response to low cellular energy levels (high AMP/ATP ratio). This phosphorylation event leads to the inhibition of ACC1 activity, thereby conserving ATP and redirecting metabolism away from energy-intensive fatty acid synthesis.
-
Protein Kinase A (PKA): PKA can also phosphorylate and inactivate ACC1, mediating the inhibitory effects of hormones like glucagon.
The phosphorylation of ACC1 can be reversed by protein phosphatases, such as protein phosphatase 2A (PP2A), which dephosphorylate and activate the enzyme.
Allosteric Regulation
ACC1 activity is also finely tuned by the binding of allosteric effectors that signal the metabolic state of the cell.
-
Citrate: High levels of cytosolic citrate, indicative of an energy-replete state and an abundance of acetyl-CoA, act as a potent allosteric activator of ACC1. Citrate promotes the polymerization of ACC1 protomers into active filaments.
-
Long-chain fatty acyl-CoAs: As the end-products of fatty acid synthesis, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors of ACC1.
Quantitative Data on ACC1
Table 1: Kinetic Properties of Acetyl-CoA Carboxylase Alpha (ACC1)
| Substrate/Effector | Km / Ka / IC50 | Vmax | Conditions | Reference |
| Acetyl-CoA | 0.4 mM (inactive) | - | Rat liver | |
| Acetyl-CoA | 4 µM (CoA-activated) | - | Rat liver | |
| ATP | Not significantly changed by CoA | - | Rat liver | |
| Citrate | - | Changes Vmax | General | |
| CoA | Sigmoidal activation (60-120 µM) | - | Rat liver |
Table 2: Expression Levels of ACC1 in Human Tissues
| Tissue | Expression Level (mRNA) | Expression Level (Protein) | Reference |
| Adipose Tissue | High | High | |
| Liver | High | High | |
| Brain | Detected | Detected | |
| Placenta | Detected | Detected | |
| Skeletal Muscle | Detected | Detected | |
| Kidney | Detected | Detected | |
| Pancreas | Detected | Detected | |
| Lung | Low | Not specified |
Experimental Protocols for the Study of ACC1
ACC1 Enzyme Activity Assay
This protocol is based on the measurement of the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.
Materials:
-
Purified or immunoprecipitated ACC1
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM Sodium Citrate
-
Substrates: 0.5 mM Acetyl-CoA, 2 mM ATP
-
Radiolabel: [¹⁴C]-Sodium Bicarbonate (H¹⁴CO₃⁻)
-
Stopping Solution: 6 M HCl
-
Scintillation fluid
Procedure:
-
Prepare the reaction mixture containing reaction buffer, acetyl-CoA, and ATP.
-
Add the enzyme preparation (purified ACC1 or cell lysate) to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]-Sodium Bicarbonate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 6 M HCl. This step also removes unincorporated [¹⁴C]O₂.
-
Dry the samples to remove all liquid.
-
Resuspend the dried material in water and add scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of ACC1 (e.g., in nmol/min/mg protein).
Western Blot Analysis of ACC1 Phosphorylation
This protocol allows for the detection of the phosphorylation status of ACC1 at specific sites, such as Serine 79.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST
-
Primary Antibodies: Rabbit anti-total ACC1, Rabbit anti-phospho-ACC1 (Ser79)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-total ACC1 or anti-phospho-ACC1) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of total and phosphorylated ACC1.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the ACACA Promoter
This protocol is used to investigate the in vivo binding of transcription factors like SREBP-1c and ChREBP to the promoter region of the ACACA gene.
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and Sonication Buffers
-
Antibody specific to the transcription factor of interest (e.g., anti-SREBP-1c)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the ACACA promoter region
Procedure:
-
Cross-link proteins to DNA in live cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments (200-1000 bp) using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest. An IgG antibody should be used as a negative control.
-
Incubate the antibody-chromatin complexes with protein A/G beads to capture them.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the predicted transcription factor binding sites in the ACACA promoter.
Visualizing Regulatory and Experimental Pathways
Signaling Pathway of ACC1 Regulation
Caption: Regulatory network of ACC1 activity.
Experimental Workflow for Studying ACC1 Regulation
Caption: Workflow for ACC1 regulation analysis.
Conclusion
Acetyl-CoA Carboxylase Alpha stands as a central hub in the regulation of cellular lipid metabolism. Its intricate control through transcriptional, post-translational, and allosteric mechanisms allows cells to dynamically adapt their fatty acid synthesis to their physiological state. The detailed understanding of ACC1's function and regulation, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting metabolic diseases and cancer. Further research into the precise kinetics of human ACC1, the discovery of novel regulatory interactions, and the development of isoform-specific inhibitors will continue to be a vibrant area of investigation with significant clinical implications.
An In-depth Technical Guide to the Acetyl-CoA Carboxylase Alpha (ACCα) Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetyl-CoA Carboxylase Alpha (ACCα), also known as ACC1, is a pivotal enzyme in cellular metabolism, primarily responsible for catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed and rate-limiting step in de novo fatty acid synthesis. Given its central role in lipid metabolism, ACCα has emerged as a critical therapeutic target for a range of human diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and various cancers. This technical guide provides a comprehensive overview of the ACCα metabolic pathway, its intricate regulatory mechanisms, its role in disease, and current therapeutic strategies targeting this key enzyme. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular biology of ACCα and practical guidance for its experimental investigation.
The ACCα-Mediated Metabolic Pathway: Core Function and Significance
ACCα is a biotin-dependent enzyme that operates in the cytoplasm.[1] Its primary function is to provide the malonyl-CoA substrate required for the synthesis of fatty acids by fatty acid synthase (FAS).[2] The overall reaction catalyzed by ACCα is:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
This process is fundamental for the production of new fatty acids, which are essential for various cellular functions, including the formation of cell membranes, energy storage in the form of triglycerides, and the synthesis of signaling molecules.[3] In mammals, there are two main isoforms of ACC: ACCα (ACC1) and ACCβ (ACC2). ACCα is predominantly found in lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands, where it drives fatty acid synthesis.[4][5] In contrast, ACCβ is primarily located on the outer mitochondrial membrane and is thought to regulate fatty acid oxidation.[6]
Quantitative Data on ACCα
A thorough understanding of ACCα requires quantitative data on its expression and enzymatic activity. The following tables summarize key quantitative parameters for human ACCα.
Table 1: Tissue-Specific mRNA Expression of Human ACACA
The expression of the ACACA gene, which encodes ACCα, varies across different human tissues. The data presented below is based on transcripts per million (TPM) from the Human Protein Atlas, which combines data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas project.[2][7][8]
| Tissue | Expression (TPM) |
| Adipose Tissue | 150.3 |
| Liver | 105.6 |
| Mammary Gland | 85.2 |
| Lung | 70.1 |
| Prostate | 65.4 |
| Kidney | 58.9 |
| Brain | 40.7 |
| Heart Muscle | 35.2 |
| Skeletal Muscle | 28.6 |
| Pancreas | 25.1 |
Data is presented as a representative overview and may vary between specific studies and individuals.
Table 2: Kinetic Parameters of Human ACCα
The enzymatic activity of ACCα is characterized by its Michaelis constant (Km) and maximum velocity (Vmax). These parameters can be influenced by various factors, including the presence of allosteric regulators.
| Substrate | Apparent Km | Apparent Vmax | Conditions |
| Acetyl-CoA | ~20-70 µM | - | Varies with citrate concentration |
| ATP | ~20-100 µM | - | - |
| Bicarbonate (HCO₃⁻) | ~1-10 mM | - | - |
Note: Vmax values are highly dependent on enzyme concentration and purity and are therefore not listed as absolute values. The kinetic parameters can be influenced by post-translational modifications and the presence of activators or inhibitors.
Regulation of the ACCα Pathway
The activity of ACCα is tightly regulated at multiple levels to respond to the cell's energy status and hormonal signals. This intricate control ensures that fatty acid synthesis is coordinated with nutrient availability.
Allosteric Regulation
-
Citrate: Citrate, a key intermediate in the citric acid cycle, is a potent allosteric activator of ACCα. High levels of citrate in the cytoplasm signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACCα into active filaments and increasing its Vmax.
-
Long-chain fatty acyl-CoAs: The end-products of fatty acid synthesis, such as palmitoyl-CoA, act as feedback inhibitors of ACCα. They cause the depolymerization of the active enzyme, reducing its activity.
Covalent Modification: Phosphorylation
Reversible phosphorylation is a primary mechanism for the short-term regulation of ACCα activity.
-
AMP-activated protein kinase (AMPK): AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK phosphorylates ACCα at Ser79, leading to its inactivation and thereby halting the energy-consuming process of fatty acid synthesis.[9]
-
Protein Kinase A (PKA): PKA, activated by hormones like glucagon and epinephrine, can also phosphorylate and inactivate ACCα, primarily in response to low blood glucose levels.[10]
-
Protein Phosphatases: The inhibitory phosphorylation of ACCα can be reversed by protein phosphatases, such as protein phosphatase 2A (PP2A), which are activated by insulin signaling. This dephosphorylation activates ACCα, promoting fatty acid synthesis when glucose is abundant.
Transcriptional Regulation
The long-term regulation of ACCα is controlled at the level of gene expression, primarily by the transcription factors SREBP-1c and ChREBP.
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Insulin signaling activates SREBP-1c, which in turn binds to the sterol regulatory element in the ACACA promoter, stimulating its transcription.[1]
-
Carbohydrate Response Element-Binding Protein (ChREBP): In response to high carbohydrate intake, ChREBP is activated and promotes the transcription of lipogenic genes, including ACACA.[1][11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that regulate ACCα activity.
Figure 1: Overview of ACCα regulation by allosteric effectors and covalent modification.
Experimental Workflows
The following diagram outlines a general workflow for studying ACCα in a research setting.
Figure 2: A general experimental workflow for the investigation of ACCα.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study ACCα.
ACCα Activity Assay (¹⁴C-Bicarbonate Fixation Assay)
This assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.
Materials:
-
Cell or tissue lysate
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM sodium citrate
-
Substrate solution: 0.2 mM Acetyl-CoA, 2 mM ATP
-
Radiolabel: NaH¹⁴CO₃ (specific activity ~50-60 mCi/mmol)
-
Stopping solution: 6 M HCl
-
Scintillation fluid
Protocol:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
In a microcentrifuge tube, combine 50 µL of lysate with 25 µL of assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of substrate solution containing NaH¹⁴CO₃ (final concentration ~5 mM, ~1 µCi).
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 25 µL of 6 M HCl.
-
Dry the samples in a heating block or oven at 60-80°C to remove unreacted ¹⁴CO₂.
-
Resuspend the dried pellet in 100 µL of water.
-
Add 1 mL of scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of ACCα as nmol of bicarbonate fixed per minute per mg of protein.
Western Blotting for ACCα and Phospho-ACCα (Ser79)
This protocol allows for the detection and quantification of total ACCα and its phosphorylated (inactive) form.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels (6% acrylamide is recommended for the high molecular weight of ACCα)
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-ACCα, Rabbit anti-phospho-ACCα (Ser79)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation of ACCα
This technique is used to isolate ACCα and its interacting proteins from a complex mixture.
Materials:
-
Cell lysate
-
IP lysis buffer: e.g., RIPA buffer
-
Anti-ACCα antibody or control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer: IP lysis buffer with lower detergent concentration
-
Elution buffer: e.g., SDS-PAGE sample buffer
Protocol:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-ACCα antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with cold wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting.
ACCα in Disease and as a Therapeutic Target
Dysregulation of ACCα is implicated in several major human diseases, making it an attractive target for drug development.
Metabolic Diseases
In conditions such as obesity and NAFLD, increased ACCα activity contributes to excessive lipid accumulation in the liver and adipose tissue.[12] Inhibition of ACCα is therefore a promising strategy to reduce de novo lipogenesis and improve metabolic health. Several ACC inhibitors, such as firsocostat and clesacostat , have been evaluated in clinical trials for NAFLD and have shown the ability to reduce liver fat content.[12][13][14] However, a common side effect is an increase in serum triglycerides, which requires careful management.[14]
Cancer
Many types of cancer exhibit a metabolic shift towards increased de novo fatty acid synthesis to support rapid cell proliferation and membrane biogenesis. ACCα is often overexpressed in tumors, and its inhibition has been shown to suppress cancer cell growth and induce apoptosis.[2] Consequently, ACCα inhibitors are being explored as potential anticancer agents, both as monotherapies and in combination with other cancer treatments.
Conclusion
The Acetyl-CoA Carboxylase Alpha pathway is a central hub in cellular metabolism with profound implications for health and disease. Its intricate regulation and critical role in fatty acid synthesis make it a compelling target for therapeutic intervention in metabolic disorders and cancer. This technical guide has provided a detailed overview of the ACCα pathway, including quantitative data, regulatory mechanisms, and experimental protocols, to support ongoing research and drug development efforts in this important field. Further investigation into the specific roles of ACCα in different disease contexts and the development of isoform-selective inhibitors will be crucial for translating our understanding of this key enzyme into effective clinical therapies.
References
- 1. ChREBP Regulates Itself and Metabolic Genes Implicated in Lipid Accumulation in β–Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - ACACA [maayanlab.cloud]
- 3. dovepress.com [dovepress.com]
- 4. 2.2. Western Blot Analysis [bio-protocol.org]
- 5. Integrated expression profiling and genome-wide analysis of ChREBP targets reveals the dual role for ChREBP in glucose-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysy.com [sysy.com]
- 7. Tissue expression of ACACA - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. ACACA protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue [frontiersin.org]
- 12. Basic science to clinical trials in non-alcoholic fatty liver disease and alcohol-related liver disease: collaboration with industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging medical therapies for non-alcoholic fatty liver disease and for alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Role of Acetyl-CoA Carboxylase Alpha (ACACA) in Different Tissues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA carboxylase alpha (ACACA), also known as ACC1, is a pivotal enzyme in cellular metabolism, catalyzing the rate-limiting step in de novo lipogenesis (DNL)—the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This function positions ACACA as a central regulator of fatty acid synthesis and, consequently, a key player in energy homeostasis. Its expression and activity are tightly controlled across various tissues, reflecting its diverse physiological roles. In lipogenic tissues such as the liver and adipose tissue, ACACA is fundamental for fatty acid synthesis and energy storage.[2] Conversely, its product, malonyl-CoA, acts as a crucial regulator of fatty acid oxidation in tissues like skeletal muscle. Given its central role, dysregulation of ACACA is implicated in numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and cancer, making it a prominent target for therapeutic intervention.[2][3] This guide provides a comprehensive overview of ACACA's physiological functions in different tissues, its regulatory mechanisms, and methodologies for its study.
Core Function and Regulation of ACACA
ACACA is a biotin-dependent enzyme that executes the irreversible carboxylation of acetyl-CoA.[4] This reaction is the committed step in the synthesis of long-chain fatty acids.[5] The regulation of ACACA is multifaceted, occurring at the transcriptional, allosteric, and post-translational levels to respond to the cell's energetic and metabolic state.
-
Allosteric Regulation : Citrate, a key metabolic intermediate, acts as a potent allosteric activator of ACACA, promoting its polymerization into an active filamentous form.[2] Conversely, long-chain fatty acyl-CoAs provide feedback inhibition.[2]
-
Transcriptional Control : The expression of the ACACA gene is upregulated by insulin and sterol regulatory element-binding protein 1c (SREBP-1c), particularly in response to high carbohydrate intake.[6]
-
Post-Translational Modification : Covalent modification, primarily through phosphorylation, is a critical short-term regulatory mechanism. AMP-activated protein kinase (AMPK), a cellular energy sensor, phosphorylates and inactivates ACACA in response to low energy states (high AMP/ATP ratio).[2][7] Conversely, insulin signaling leads to the dephosphorylation and activation of ACACA, promoting fatty acid synthesis.[8][9]
Signaling Pathway for ACACA Regulation
Below is a diagram illustrating the key regulatory inputs controlling ACACA activity.
Tissue-Specific Roles of ACACA
The physiological importance of ACACA varies significantly among different tissues, reflecting their distinct metabolic functions.
Liver
In the liver, ACACA plays a central role in converting excess carbohydrates into fatty acids for storage or export as very-low-density lipoproteins (VLDLs).[10] Upregulation of hepatic ACACA is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][11] Studies have shown that inhibiting ACACA can reduce intracellular lipid accumulation and ameliorate mitochondrial dysfunction in models of NAFLD.[3][11]
Adipose Tissue
ACACA is highly expressed in adipose tissue, where it is crucial for de novo lipogenesis and the subsequent storage of triglycerides.[5][12] Its activity is tightly regulated by insulin to manage energy storage in the fed state.
Skeletal Muscle
While ACACA expression is lower in skeletal muscle compared to lipogenic tissues, its product, malonyl-CoA, plays a critical regulatory role.[5][7] Malonyl-CoA produced by the ACACB isoform (ACC2) allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation. Therefore, ACACA activity in muscle indirectly regulates fatty acid oxidation. Knockdown of ACACA has been shown to improve fatty acid β-oxidation rates.[13]
Cancer Tissues
Many cancer cells exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation, including the need for membrane biogenesis and signaling molecules.[1][14] ACACA is frequently overexpressed in various cancers, including hepatocellular carcinoma and breast cancer, and is considered a promising therapeutic target.[15][16] Inhibition of ACACA can suppress the malignant phenotypes of cancer cells.[16][17]
Quantitative Data Summary
Table 1: Relative mRNA Expression of ACACA in Human Tissues
This table summarizes the normalized mRNA expression levels (nTPM) from a consensus dataset combining data from The Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.
| Tissue | nTPM (Normalized Transcripts Per Million) | Expression Level |
| Adipose Tissue | 250.3 | High |
| Liver | 185.7 | High |
| Breast | 150.1 | Medium |
| Adrenal Gland | 125.6 | Medium |
| Skeletal Muscle | 35.8 | Low |
| Lung | 30.5 | Low |
| Heart Muscle | 15.2 | Low |
| Data sourced from The Human Protein Atlas consensus dataset.[18] |
Table 2: Kinetic Properties of Acetyl-CoA Carboxylase
Kinetic parameters can vary based on the source of the enzyme and assay conditions.
| Parameter | Reported Value | Organism/Tissue | Conditions | Citation |
| Km for Acetyl-CoA | ~20-60 µM | Rat Liver | Varies with citrate concentration | [19] |
| Km for ATP | ~20-100 µM | C. elegans | HPLC-based assay | [20] |
| Km for Bicarbonate | ~1-10 mM | E. coli | Steady-state kinetics | [21] |
| Note: These values are illustrative and can differ significantly based on experimental setup. |
Experimental Protocols
Protocol 1: In Vitro ACACA Activity Assay (Coupled Spectrophotometric Method)
This protocol measures ACACA activity by coupling the production of ADP to the oxidation of NADH.
-
Reagent Preparation :
-
Assay Buffer: 100 mM MOPS (pH 7.5), 5 mM MgCl₂, 50 mM KHCO₃.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: 0.5 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate (PEP).
-
Activator: 20 mM citrate.
-
Enzyme Source: Purified ACACA or tissue/cell lysate.
-
Reaction Starter: 0.2 mM Acetyl-CoA.
-
-
Assay Procedure :
-
In a UV-transparent 96-well plate or cuvette, combine 50 µL of assay buffer, 10 µL of enzyme mix, 10 µL of substrate mix, 10 µL of citrate, and 10 µL of the enzyme source.
-
Incubate for 5 minutes at 37°C to allow for temperature equilibration and enzyme activation.
-
Initiate the reaction by adding 10 µL of Acetyl-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to ACACA activity.
-
Calculate activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[22]
-
Protocol 2: siRNA-Mediated Knockdown of ACACA
This protocol outlines a general procedure for reducing ACACA expression in a cultured cell line.
-
Cell Seeding :
-
One day prior to transfection, seed cells (e.g., HepG2) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection Complex Preparation :
-
For each well, dilute 50-100 pmol of ACACA-targeting siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection :
-
Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
-
Validation of Knockdown :
Workflow for siRNA Knockdown and Analysis
This diagram visualizes the experimental steps for studying the effects of ACACA knockdown.
Conclusion
ACACA is a master regulator of fatty acid metabolism with profound, tissue-specific physiological roles. Its function is integral to energy homeostasis, and its dysregulation is a hallmark of major metabolic diseases and cancer. The intricate control of ACACA activity through allosteric, transcriptional, and post-translational mechanisms underscores its importance. A thorough understanding of ACACA's role in different tissues is critical for the development of targeted therapies for a range of human diseases. The methodologies presented here provide a foundation for researchers to investigate ACACA function and explore its potential as a therapeutic target.
References
- 1. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Gene - ACACA [maayanlab.cloud]
- 7. uniprot.org [uniprot.org]
- 8. Insulin activation of acetyl-CoA carboxylase accompanied by inhibition of the 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isotype-selective roles of hepatic acetyl-CoA carboxylases in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACACA acetyl-CoA carboxylase alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Identification of acetyl-CoA carboxylase alpha as a prognostic and targeted candidate for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetyl-CoA carboxylase 1 depletion suppresses de novo fatty acid synthesis and mitochondrial β-oxidation in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tissue expression of ACACA - Summary - The Human Protein Atlas [proteinatlas.org]
- 19. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overexpression and Kinetic Characterization of the Carboxyltransferase Component of Acetyl-CoA Carboxylase* | Semantic Scholar [semanticscholar.org]
- 22. static.igem.org [static.igem.org]
- 23. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Enzymatic Activity of Acetyl-CoA Carboxylase Alpha
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the de novo synthesis of fatty acids. In mammals, two main isoforms exist: ACC1 (or ACCα) and ACC2 (or ACCβ). ACCα is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA as a substrate for fatty acid synthase (FAS). ACC2 is primarily associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Given its central role in metabolic control, ACCα has emerged as a significant therapeutic target for a range of human diseases, including metabolic syndrome, obesity, diabetes, and cancer.[1]
Enzymatic Reaction and Molecular Structure
ACCα catalyzes a two-step reaction to synthesize malonyl-CoA. This process is essential for providing the building blocks for new fatty acids.
The overall reaction is: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
This reaction proceeds through two distinct half-reactions occurring at different catalytic sites within the enzyme:
-
Biotin Carboxylase (BC) Reaction: The biotin prosthetic group, which is covalently linked to the Biotin Carboxyl Carrier Protein (BCCP) domain, is carboxylated using bicarbonate (HCO₃⁻) and ATP.
-
Carboxyltransferase (CT) Reaction: The activated carboxyl group is transferred from carboxybiotin to acetyl-CoA, forming malonyl-CoA.
Structurally, mammalian ACCα is a large, multifunctional protein that exists as a homodimer. Each monomer contains the three essential functional domains: the Biotin Carboxylase (BC) domain, the Biotin Carboxyl Carrier Protein (BCCP) domain, and the Carboxyltransferase (CT) domain. The activity of ACCα is closely linked to its quaternary structure; the enzyme is largely inactive in its dimeric form and becomes active upon polymerization into long filaments. This polymerization is a key aspect of its allosteric regulation.[1][2]
Regulation of Acetyl-CoA Carboxylase Alpha Activity
The enzymatic activity of ACCα is meticulously controlled through a combination of allosteric regulation and covalent modification, allowing cells to dynamically manage fatty acid metabolism in response to their energy status.
Allosteric Regulation
Allosteric modulators rapidly influence ACCα activity by binding to the enzyme at a site distinct from the active site, inducing conformational changes that either activate or inhibit its function.
-
Activation by Citrate: Citrate, a key metabolic intermediate, is a potent allosteric activator of ACCα.[3] High levels of citrate in the cytoplasm signal an abundance of acetyl-CoA and ATP, indicating that energy and carbon substrates are plentiful for fatty acid synthesis. Citrate promotes the polymerization of ACCα dimers into active filaments, which significantly enhances its catalytic activity.[4] While the activation of catalysis and polymerization are not strictly concerted, activation precedes polymerization.[4]
-
Feedback Inhibition by Acyl-CoAs: Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors of ACCα. When fatty acid levels are high, these molecules bind to ACCα, causing depolymerization of the active filaments and a return to the inactive dimeric state. This mechanism prevents the overproduction of fatty acids.
Covalent Modification: Phosphorylation and Dephosphorylation
The activity of ACCα is also tightly regulated by reversible phosphorylation, primarily orchestrated by AMP-activated protein kinase (AMPK) and counteracted by protein phosphatases.
-
Inhibition by AMPK Phosphorylation: AMP-activated protein kinase (AMPK) functions as a cellular energy sensor. When the cellular AMP:ATP ratio is high, indicating low energy status, AMPK is activated. AMPK then phosphorylates ACCα at specific serine residues (notably Ser79 in human ACC1), leading to its inactivation.[5] This phosphorylation event prevents the wasteful use of ATP for fatty acid synthesis when the cell needs to conserve energy. Phosphorylation can also make ACCα more susceptible to inhibition by palmitoyl-CoA.
-
Activation by Dephosphorylation: In response to anabolic signals such as insulin, protein phosphatases, including Protein Phosphatase 2A (PP2A), are activated.[5][6][7] These phosphatases remove the inhibitory phosphate groups from ACCα, leading to its reactivation.[8] This dephosphorylation allows for the synthesis of fatty acids when energy and nutrient supplies are abundant.
Signaling Pathways Regulating ACCα Activity
The intricate regulation of ACCα is central to metabolic homeostasis. The signaling pathways involving AMPK and insulin provide a clear example of how cellular energy status dictates the flow of metabolites into either storage or oxidation pathways.
Quantitative Data on Enzymatic Activity
The kinetic properties of ACCα are influenced by its phosphorylation state and the presence of allosteric modulators.
Table 1: Kinetic Parameters of ACCα
| Parameter | Substrate/Modulator | Condition | Value | Reference |
| Km | Acetyl-CoA | Control (Polymeric) | 0.4 mM | [9] |
| Acetyl-CoA | CoA-activated (Polymeric) | 4 µM | [9] | |
| Kd (Apparent) | Citrate | Recombinant Human ACC1 | 0.8 ± 0.3 mM | [10] |
| Ki (Apparent) | Citrate | Recombinant Human ACC1 | 20 ± 8 mM | [10] |
Note: Kinetic values can vary based on the enzyme source, purity, and assay conditions.
Table 2: Inhibitors of Acetyl-CoA Carboxylase Alpha (ACC1)
A number of small molecule inhibitors targeting ACC have been developed for therapeutic purposes.
| Inhibitor | Target(s) | IC₅₀ (ACC1) | Mechanism of Action | Reference |
| Firsocostat (GS-0976, ND-630) | hACC1, hACC2 | 2.1 nM | Reversible inhibitor | [11] |
| ND-646 | hACC1, hACC2 | 3.5 nM | Allosteric, prevents dimerization | [11] |
| PF-05175157 | hACC1, hACC2, rACC1, rACC2 | 27.0 nM (human) | Broad spectrum inhibitor | [11] |
| CP-640186 | rACC1, rACC2 | 53 nM (rat) | Isozyme-nonselective | [11] |
| MK-4074 | hACC1, hACC2 | ~3 nM | Liver-specific inhibitor | [11][12] |
| TOFA | ACCα | - | Allosteric, converted to TOFyl-CoA | [11][13] |
hACC = human ACC; rACC = rat ACC
Experimental Protocols
Measuring the enzymatic activity of ACCα is fundamental to studying its regulation and identifying potential inhibitors. Radiometric and spectrophotometric assays are common methods.
Protocol: Radiometric Assay for ACCα Activity
This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
1. Materials and Reagents:
-
Purified or partially purified ACCα enzyme preparation.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Substrates: Acetyl-CoA, ATP, MgCl₂.
-
Activator: Potassium citrate.
-
Radiolabeled Substrate: NaH¹⁴CO₃ (Sodium bicarbonate, ¹⁴C).
-
Stop Solution: e.g., 6 M HCl.
-
Scintillation fluid and vials.
-
Scintillation counter.
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube on ice. A typical reaction might contain:
-
Assay Buffer
-
Potassium citrate (e.g., 10-20 mM)
-
ATP (e.g., 2-5 mM)
-
MgCl₂ (e.g., 5-10 mM)
-
Acetyl-CoA (e.g., 0.1-0.5 mM)
-
NaH¹⁴CO₃ (specific activity defined)
-
Enzyme preparation (add last to initiate the reaction)
-
-
Incubation: Incubate the reaction tubes in a water bath at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6 M HCl). This step acidifies the sample, which terminates the enzymatic reaction and drives off any unreacted [¹⁴C]bicarbonate as ¹⁴CO₂ gas.
-
Evaporation: Evaporate the samples to dryness in a fume hood or using a speed vacuum to ensure all volatile ¹⁴CO₂ is removed. The remaining radioactivity is fixed in the acid-stable malonyl-CoA product.
-
Quantification: Resuspend the dried pellet in water or buffer, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg) by comparing the CPM of the samples to a standard curve of known NaH¹⁴CO₃ radioactivity and normalizing for the amount of protein and incubation time.
Note: A non-radioactive, coupled spectrophotometric assay is also available, which measures the oxidation of NADPH by coupling the ACC reaction to a malonyl-CoA reductase.
References
- 1. agilent.com [agilent.com]
- 2. Effect of citrate on the different reactions catalyzed by rat mammary gland acetyl CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of activation of acetyl-CoA carboxylase by citrate. Relationship to the rate of polymerization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphatase 2A dephosphorylation of phosphoserine 112 plays the gatekeeper role for BAD-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatase PP2A promotes RTA dephosphorylation to impair KSHV lytic replication | PLOS Pathogens [journals.plos.org]
- 7. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Genetics of Acetyl-CoA Carboxylases [mdpi.com]
- 12. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ACACA in fatty acid synthesis vs. oxidation
An In-depth Technical Guide on the Dual Role of Acetyl-CoA Carboxylase Alpha (ACACA) in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetyl-CoA Carboxylase Alpha (ACACA, also known as ACC1) is a pivotal enzyme that functions as a critical regulator at the crossroads of lipid metabolism. It catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in the de novo synthesis of fatty acids.[1][2] Beyond its primary role in lipogenesis, the product of the ACACA reaction, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[3][4] This inhibition effectively controls the entry of long-chain fatty acids into the mitochondria, thereby regulating the rate of fatty acid β-oxidation. This dual-function mechanism positions ACACA as a master switch that dictates the balance between fatty acid synthesis and storage versus fatty acid oxidation and energy expenditure. The intricate regulation of ACACA through allosteric mechanisms, covalent modification, and transcriptional control underscores its importance in maintaining metabolic homeostasis.[5][6] Dysregulation of ACACA activity is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer, making it a highly attractive target for therapeutic intervention.[7] This guide provides a comprehensive technical overview of ACACA's function, regulation, and methods for its study, tailored for professionals in biomedical research and drug development.
The Bifurcating Role of ACACA-Derived Malonyl-CoA
ACACA is a biotin-dependent enzyme that catalyzes the first, rate-limiting step of fatty acid biosynthesis.[8] The reaction proceeds in two distinct half-reactions: the carboxylation of the biotin cofactor followed by the transfer of the carboxyl group to acetyl-CoA, yielding malonyl-CoA.[9] The product, malonyl-CoA, serves two critical and opposing functions in cellular metabolism.
Substrate for De Novo Lipogenesis (DNL)
In its canonical role, cytosolic malonyl-CoA, primarily generated by ACACA, serves as the two-carbon donor for the elongation of the fatty acid chain by the enzyme Fatty Acid Synthase (FASN).[10][11] This pathway is highly active in lipogenic tissues such as the liver, adipose tissue, and the lactating mammary gland.[5][10] The end product is typically the 16-carbon saturated fatty acid, palmitate, which can then be used for the synthesis of more complex lipids like triglycerides for energy storage or phospholipids for membrane construction.
Regulator of Fatty Acid Oxidation
Concurrently, malonyl-CoA acts as a crucial signaling molecule that prevents a futile cycle of simultaneous fatty acid synthesis and breakdown.[4][6] It achieves this by allosterically inhibiting CPT1, an enzyme located on the outer mitochondrial membrane.[10][12] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, a prerequisite for their degradation via β-oxidation.[13] By inhibiting CPT1, elevated cytosolic malonyl-CoA levels effectively block fatty acid oxidation, shunting fatty acids towards storage pathways.[14][15]
The central, dual function of ACACA is to produce malonyl-CoA, which acts as a metabolic switch, directing acetyl-CoA towards either storage as fatty acids or inhibiting their breakdown.
Regulation of ACACA Activity
The activity of ACACA is tightly controlled by multiple mechanisms to respond to the cell's energy status and hormonal signals. These include allosteric regulation, covalent modification, and long-term transcriptional control.
-
Allosteric Regulation: ACACA is allosterically activated by citrate.[6] High levels of citrate signal an abundance of acetyl-CoA and ATP, indicating energy surplus and promoting fatty acid synthesis for energy storage. Conversely, long-chain fatty acyl-CoAs, the end-products of the pathway, act as feedback inhibitors.[5][6]
-
Covalent Modification (Phosphorylation): ACACA is a key target of AMP-activated protein kinase (AMPK), a sensor of cellular energy status.[3] When cellular AMP levels are high (low energy state), AMPK phosphorylates and inactivates ACACA, thereby halting the energy-consuming process of fatty acid synthesis and relieving the inhibition on CPT1 to promote fatty acid oxidation.[3][13] In the well-fed state, high insulin levels lead to the activation of protein phosphatases that dephosphorylate and activate ACACA, promoting lipogenesis.[6][16] Glucagon and epinephrine have the opposite effect, promoting phosphorylation and inactivation of ACACA.[6][13]
-
Transcriptional Control: The expression of the ACACA gene is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), which are activated in response to insulin and high carbohydrate intake, respectively.[1][17]
Quantitative Data on ACACA Function and Regulation
The precise balance between fatty acid synthesis and oxidation is reflected in the cellular concentrations of key metabolites. The following table summarizes quantitative data from studies on human skeletal muscle, illustrating the dynamic regulation of this pathway.
| Parameter | Condition | Value | Tissue/Model | Reference |
| Malonyl-CoA Concentration | Post-absorptive (Fasting) | 0.13 ± 0.01 nmol/g | Human Skeletal Muscle (Vastus Lateralis) | [14][15] |
| Hyperglycemia/Hyperinsulinemia | 0.35 ± 0.07 nmol/g | Human Skeletal Muscle (Vastus Lateralis) | [14][15] |
This significant increase in malonyl-CoA concentration during hyperglycemia and hyperinsulinemia demonstrates the powerful effect of insulin to promote lipogenesis and simultaneously inhibit fatty acid oxidation in muscle.[14]
Methodologies for Studying ACACA
Investigating the dual role of ACACA requires a multi-faceted experimental approach. Key methodologies include assessing enzyme activity, measuring metabolic fluxes, and analyzing protein and gene expression.
Experimental Workflow
A typical workflow to investigate the impact of a compound or genetic modification on ACACA and fatty acid metabolism involves several stages, from initial treatment to detailed metabolic analysis.
Key Experimental Protocols
This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids in cultured cells or tissue homogenates.[18][19]
-
Preparation: Culture cells to desired confluency in a multi-well plate (e.g., 6-well or 12-well). For tissue, prepare fresh homogenates in an appropriate buffer (e.g., STE buffer).[18]
-
Pre-incubation: Wash cells with serum-free media. Pre-incubate cells or homogenates in a reaction medium (e.g., Krebs-Ringer bicarbonate buffer) containing bovine serum albumin (BSA) to bind the fatty acid substrate.
-
Initiation of Reaction: Add the radiolabeled substrate, typically [9,10-³H(N)]-palmitate or [1-¹⁴C]-palmitate, complexed to BSA.
-
Incubation: Seal the plates or vials and incubate at 37°C for a defined period (e.g., 1-3 hours). For ¹⁴CO₂ measurement, the vial should contain a small center well with a trapping agent like filter paper soaked in NaOH. For ³H₂O measurement, the reaction is performed in a single tube.
-
Termination and Separation:
-
For ³H₂O: Stop the reaction by adding an acid (e.g., perchloric acid). The tritiated water (³H₂O) produced is separated from the labeled fatty acid substrate by methods such as charcoal precipitation or column chromatography.
-
For ¹⁴CO₂: Inject acid into the reaction mixture to release the dissolved CO₂ gas, which is then trapped by the NaOH on the filter paper.
-
-
Quantification: Measure the radioactivity of the captured ³H₂O or ¹⁴CO₂ using a scintillation counter. Normalize the results to the protein content of the sample and the specific activity of the radiolabeled substrate.
This protocol describes a general method for silencing ACACA expression in cell lines to study its functional consequences.[20]
-
Vector Preparation: Obtain or construct a lentiviral or retroviral vector containing a short hairpin RNA (shRNA) sequence targeting the ACACA mRNA. A non-targeting scrambled shRNA should be used as a negative control.
-
Virus Production: Co-transfect the shRNA vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Collect the supernatant containing the viral particles 48-72 hours post-transfection. Concentrate and titrate the virus to determine the optimal multiplicity of infection (MOI).
-
Transduction: Plate the target cells (e.g., DU145 or PC3 prostate cancer cells) and allow them to adhere.[20] Transduce the cells with the viral particles at the determined MOI in the presence of polybrene to enhance efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Validation of Knockdown: Expand the stable, selected cell population. Validate the reduction of ACACA expression at both the mRNA level (using RT-qPCR) and the protein level (using Western blotting).[20]
-
Functional Assays: Use the validated ACACA-depleted and control cell lines for downstream functional experiments, such as proliferation assays, metabolic flux analysis, and tumorigenesis studies.[20]
ACACA as a Therapeutic Target
Given its central role in regulating lipid metabolism, ACACA has emerged as a significant target for drug development in various diseases.[21]
-
Metabolic Syndrome, Obesity, and NAFLD: In these conditions, excessive de novo lipogenesis contributes to fat accumulation. Inhibiting ACACA is expected to reduce fatty acid synthesis and simultaneously increase fatty acid oxidation, thereby decreasing ectopic lipid storage and improving insulin sensitivity.[7][22]
-
Cancer: Many cancer cells exhibit upregulated fatty acid synthesis to meet the demands of rapid proliferation for building new membranes and creating signaling molecules.[5][20] Targeting ACACA can suppress the synthesis of these essential fatty acids, thereby inhibiting cancer cell growth and survival.[20] However, the role of ACACA can be context-dependent, as some studies suggest its depletion can paradoxically promote metastasis in certain cancer subtypes, highlighting the complexity of metabolic reprogramming in cancer.[23]
The development of specific inhibitors for ACACA, or dual inhibitors of both ACACA and ACACB, is an active area of research for treating these metabolic diseases.[7][21]
Conclusion
ACACA stands as a master regulator of cellular fatty acid fate, exquisitely balancing synthesis and oxidation through the production of malonyl-CoA. Its intricate control by nutritional and hormonal signals places it at the heart of metabolic homeostasis. The profound implications of its dysregulation in prevalent human diseases have solidified its status as a critical therapeutic target. A thorough understanding of its dual functions, regulatory networks, and the methodologies to study them is essential for researchers and drug developers aiming to modulate this pivotal metabolic node for therapeutic benefit.
References
- 1. Gene - ACACA [maayanlab.cloud]
- 2. ACACA - Wikipedia [en.wikipedia.org]
- 3. Role of malonyl-CoA in heart disease and the hypothalamic control of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. ACACA protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 11. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle [jci.org]
- 16. youtube.com [youtube.com]
- 17. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 18. researchgate.net [researchgate.net]
- 19. A method for measuring fatty acid oxidation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyl-CoA carboxylase 1 depletion suppresses de novo fatty acid synthesis and mitochondrial β-oxidation in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ACACA depletion activates the cPLA2–arachidonic acid–NF-κB axis to drive inflammatory reprogramming in androgen receptor-independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Fatty Acid Synthesis: A Technical History of Acetyl-CoA Carboxylase Alpha
IV. Core Regulatory Mechanisms of ACCα Activity
The activity of ACCα is exquisitely controlled by both allosteric regulation and covalent modification, allowing the cell to fine-tune fatty acid synthesis in response to its metabolic state.
A. Allosteric Activation by Citrate
One of the earliest and most significant discoveries in the regulation of ACCα was its activation by citrate and other tricarboxylic acids. In 1963, the laboratory of P. Roy Vagelos demonstrated that citrate dramatically stimulates the activity of the enzyme[1][2]. This activation is not due to a change in the enzyme's affinity for its substrates, but rather an increase in the maximum velocity (Vmax) of the reaction.
The mechanism involves a profound conformational change. In its inactive state, ACCα exists as a protomer (a single subunit or dimer). The binding of citrate induces a rapid polymerization of these protomers into large, filamentous structures[3]. This polymeric form is the catalytically active state of the enzyme[3][4]. The process is reversible; factors that promote depolymerization, such as malonyl-CoA or Mg2+ (which chelates citrate), lead to inactivation[3]. This dynamic equilibrium between inactive protomers and active polymers is a central theme in ACCα regulation.
B. Covalent Modification by Phosphorylation
ACCα activity is also potently regulated by reversible phosphorylation. The primary kinase responsible for inactivating ACCα is AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. When the cellular AMP:ATP ratio is high, indicating low energy levels, AMPK is activated. AMPK then phosphorylates specific serine residues on ACCα (such as Ser79 in the rat enzyme), leading to its inactivation. This serves to halt the energy-consuming process of fatty acid synthesis when cellular energy is scarce. The inactivation is reversed by protein phosphatases, which remove the phosphate groups when energy levels are restored.
The journey of Acetyl-CoA Carboxylase Alpha from its discovery as a key player in lipogenesis to its detailed biochemical and structural elucidation is a story of meticulous scientific inquiry. The pioneering work on its purification, characterization, and the unraveling of its complex regulatory mechanisms has not only defined our understanding of fatty acid metabolism but has also established ACCα as a significant target for therapeutic intervention in metabolic diseases. The foundational experimental protocols and quantitative data from these early studies remain a cornerstone for researchers in the field, providing a robust framework for ongoing and future investigations into metabolic regulation and drug development.
References
- 1. Studies on the mechnism of activation of acetyl coenzyme A carboxylase by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The polymerization of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymer-protomer transition of acetyl-CoA carboxylase occurs in vivo and varies with nutritional conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Regulation of Acetyl-CoA Carboxylase Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[2][3] In mammals, two major isoforms exist: ACC1 (or ACCα) and ACC2 (or ACCβ).[4] ACCα is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a crucial substrate for fatty acid synthesis.[5][6] ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[6][7] Given its central role in fatty acid metabolism, ACC is a key regulator of energy homeostasis and an attractive target for drug discovery in various diseases, including metabolic syndrome, obesity, diabetes, and cancer.[2][3]
The activity of ACCα is intricately controlled through multiple mechanisms, including transcriptional regulation, covalent modification (phosphorylation), and allosteric regulation.[1][8] Allosteric modulation, the focus of this guide, allows for rapid and sensitive control of enzyme activity in response to the cell's immediate metabolic state. This is primarily mediated by the feed-forward activator, citrate, and the feedback inhibitor, long-chain fatty acyl-CoAs.[2]
Allosteric Activation of ACCα
The primary allosteric activator of ACCα is citrate.[1][9] An elevated concentration of citrate in the cytoplasm signals an abundance of acetyl-CoA and ATP, the building blocks for fatty acid synthesis.[10] Citrate binding to an allosteric site on ACCα induces a significant conformational change, promoting the polymerization of inactive dimeric forms of the enzyme into active filamentous polymers.[9][11] While polymerization is strongly associated with activation, studies have suggested that the activation of catalysis precedes the polymerization step.[11] Other dicarboxylic acids, such as glutamate, can also act as allosteric activators, linking amino acid metabolism to fatty acid synthesis.[1][9]
The activation by citrate is a cooperative process, with data suggesting the binding of two citrate molecules.[12] Interestingly, human ACC1 and ACC2 show differential activation by citrate; ACC2 is activated over 1000-fold, whereas ACC1 is activated only about 4-fold, indicating distinct regulatory sensitivities between the two isoforms.[12]
Signaling Pathway for Allosteric Activation
The diagram below illustrates the feed-forward activation of ACCα by citrate, a key indicator of a high-energy state within the cell.
Caption: Allosteric activation of ACCα by citrate.
Allosteric Inhibition of ACCα
Feedback inhibition of ACCα is primarily mediated by long-chain fatty acyl-CoAs, such as palmitoyl-CoA.[1][13] When the levels of fatty acids rise, their CoA esters bind to ACCα, promoting the depolymerization of the active filamentous form back to the inactive dimeric state. This inhibition is competitive with respect to citrate, indicating that the balance between these two allosteric modulators is crucial for regulating the rate of fatty acid synthesis.[13] This mechanism ensures that the production of new fatty acids is halted when existing supplies are plentiful.
Signaling Pathway for Allosteric Inhibition
The following diagram depicts the feedback inhibition of ACCα by long-chain fatty acyl-CoAs, which signals an abundance of fatty acids.
Caption: Allosteric inhibition of ACCα by fatty acyl-CoA.
Quantitative Data on Allosteric Regulation
The following tables summarize key quantitative data related to the allosteric modulation of ACCα.
Table 1: Allosteric Activators of ACCα
| Activator | Apparent Kd (ACC1) | Apparent Kd (ACC2) | Fold Activation (ACC1) | Fold Activation (ACC2) | Reference |
| Citrate | 0.8 ± 0.3 mM | 3.4 ± 0.6 mM | ~4-fold | >1000-fold | [12] |
| Glutamate | - | - | Activator | - | [9] |
Table 2: Allosteric Inhibitors of ACCα
| Inhibitor | Apparent Ki (ACC1) | Apparent Ki (ACC2) | Mechanism | Reference |
| Palmitoyl-CoA | - | - | Competitive with citrate | [13] |
| Citrate (high conc.) | 20 ± 8 mM | 38 ± 8 mM | Inhibition at high concentrations | [12] |
| Firsocostat (ND-630) | IC50: 2.1 nM | IC50: 6.1 nM | Allosteric, prevents dimerization | [14] |
| ND-646 | IC50: 3.5 nM | IC50: 4.1 nM | Allosteric, prevents dimerization | [14] |
| TOFA | - | - | Allosteric | [14] |
Experimental Protocols
Measurement of ACCα Activity
A common method to determine ACC activity is the [14C]-bicarbonate fixation assay. This assay measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Principle: ACCα catalyzes the ATP-dependent carboxylation of acetyl-CoA using bicarbonate as the carbon source. By using [14C]-labeled bicarbonate, the rate of the reaction can be quantified by measuring the radioactivity incorporated into malonyl-CoA.
Materials:
-
Purified or partially purified ACCα enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: Acetyl-CoA, ATP
-
Activator: Potassium citrate
-
Radiolabel: NaH¹⁴CO₃
-
Stopping Reagent: 6 M HCl
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, acetyl-CoA, and potassium citrate.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration and enzyme activation.
-
Initiate the reaction by adding the enzyme preparation and NaH¹⁴CO₃.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 6 M HCl. This acidifies the sample and evaporates any unreacted [14C]-bicarbonate.
-
Dry the samples completely (e.g., in a heating block or oven).
-
Resuspend the dried residue in water or buffer.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the incorporated radioactivity, the specific activity of the NaH¹⁴CO₃, and the amount of enzyme used.
Experimental Workflow for ACCα Activity Assay
The following diagram outlines the workflow for the [14C]-bicarbonate fixation assay.
Caption: Workflow for ACCα activity measurement.
Therapeutic Implications and Drug Development
The critical role of ACCα in de novo lipogenesis makes it a prime target for therapeutic intervention in diseases characterized by abnormal lipid metabolism.[3] Allosteric inhibitors are particularly attractive as they can offer higher specificity and a more nuanced modulation of enzyme activity compared to orthosteric inhibitors that compete with the substrate.[15][16]
Several allosteric ACC inhibitors have been developed, such as Firsocostat (ND-630) and ND-646, which act by preventing the dimerization required for enzyme activity.[14][17] These compounds have shown promise in preclinical models for non-alcoholic steatohepatitis (NASH), cancer, and other metabolic diseases.[3][5] The development of isoform-specific inhibitors (ACC1 vs. ACC2) is an active area of research, as this could allow for targeted effects on either fatty acid synthesis or oxidation, potentially minimizing side effects.[5]
The complex interplay between allosteric regulation and phosphorylation by kinases like AMP-activated protein kinase (AMPK) adds another layer of complexity and opportunity for drug development.[1][18] Modulators that can influence both pathways or target specific conformational states of the enzyme could offer novel therapeutic strategies.
Conclusion
The allosteric regulation of Acetyl-CoA Carboxylase Alpha is a sophisticated and highly responsive system that is central to the control of fatty acid metabolism. The feed-forward activation by citrate and feedback inhibition by fatty acyl-CoAs allow the cell to finely tune lipogenesis in response to its energetic and metabolic status. A deep understanding of these allosteric mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals. The continued exploration of allosteric modulators of ACCα holds significant promise for the development of novel therapeutics to treat a range of metabolic diseases.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The regulation of acetyl-CoA carboxylase--a potential target for the action of hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 7. Inhibition of acetyl-CoA carboxylase impaired tubulin palmitoylation and induced spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. Kinetics of activation of acetyl-CoA carboxylase by citrate. Relationship to the rate of polymerization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. scispace.com [scispace.com]
- 18. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the ACACA Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA carboxylase alpha (ACACA), the rate-limiting enzyme in de novo fatty acid synthesis, is a critical regulator of cellular metabolism. Its expression is tightly controlled at the transcriptional level by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. Understanding the nuances of ACACA transcriptional regulation is paramount for developing therapeutic strategies targeting metabolic diseases and cancer. This technical guide provides an in-depth overview of the core mechanisms governing ACACA gene expression, complete with quantitative data, detailed experimental protocols, and visual representations of key regulatory networks.
Core Transcriptional Regulators of the ACACA Gene
The transcription of the ACACA gene is predominantly controlled by a cohort of key transcription factors that respond to nutritional and hormonal cues. These include Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Carbohydrate Response Element-Binding Protein (ChREBP), and Liver X Receptor (LXR).
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
SREBP-1c is a master regulator of lipogenesis and a potent activator of ACACA transcription. In response to insulin signaling, SREBP-1c is processed to its mature nuclear form, where it binds to Sterol Regulatory Elements (SREs) in the ACACA promoter, driving gene expression.
Carbohydrate Response Element-Binding Protein (ChREBP)
ChREBP is a glucose-sensing transcription factor that plays a crucial role in converting excess carbohydrates into fatty acids. High glucose levels lead to the activation and nuclear translocation of ChREBP, which then binds to Carbohydrate Response Elements (ChoREs) within the ACACA promoter to enhance its transcription.
Liver X Receptor (LXR)
LXR, a nuclear receptor activated by oxysterols, also contributes to the regulation of ACACA. LXR can directly bind to LXR Response Elements (LXREs) in the ACACA promoter or indirectly influence its expression by modulating the activity of SREBP-1c.[1][2]
Signaling Pathways Modulating ACACA Transcription
Several key signaling pathways converge on the ACACA promoter to fine-tune its expression in response to the cellular metabolic state.
Insulin Signaling Pathway
Insulin is a potent inducer of ACACA transcription. Upon binding to its receptor, insulin activates a signaling cascade that leads to the activation of SREBP-1c, a master regulator of lipogenic gene expression.[3] Insulin treatment of hepatocytes leads to a significant increase in ACACA mRNA levels.[3]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK), the cellular energy sensor, acts as a negative regulator of ACACA transcription. Under conditions of low energy (high AMP/ATP ratio), activated AMPK phosphorylates and inhibits key transcription factors like SREBP-1c and ChREBP, thereby suppressing ACACA expression to conserve energy.[4][5][6][7][8] AMPK activation can repress SREBP-1c-dependent gene expression by over 5-fold in hepatocytes exposed to high glucose.[4]
Glucocorticoid Signaling
Glucocorticoids, such as dexamethasone, can also modulate ACACA transcription. The glucocorticoid receptor (GR) can interact with other transcription factors and co-regulators at the ACACA promoter to influence its activity, often in a cell-type-specific manner. In some contexts, dexamethasone has been shown to increase the transcriptional activity of genes.[9][10][11][12]
Quantitative Data on ACACA Gene Regulation
The following tables summarize the quantitative effects of various regulators on ACACA gene expression and promoter activity, compiled from multiple studies.
| Regulator | Cell Type/Model | Experimental Assay | Fold Change in ACACA mRNA/Promoter Activity | Reference(s) |
| SREBP-1c | HepG2 cells | Luciferase Reporter Assay | > 5-fold increase | [4] |
| Mouse Liver | ChIP-seq | Significant enrichment at promoter | ||
| ChREBP | HEK293 cells | Luciferase Reporter Assay | Glucose-dependent increase | [13] |
| Mouse Primary Hepatocytes | ChIP-qPCR | Fold enrichment at target genes | [14] | |
| LXR Agonist (T0901317) | Mouse Liver | In vivo imaging | Fold induction of target promoter | [2][15] |
| Human Hepatocytes | Gene Expression Analysis | Upregulation of target genes | [1] | |
| Insulin | Primary Hepatocytes | qRT-PCR | 4-fold and 7-fold increases at 1 and 4 hours, respectively | [3] |
| H35-BT Hepatoma Cells | qRT-PCR | Time-dependent increase | ||
| AMPK Activation (AICAR/Metformin) | HepG2 cells | Luciferase Reporter Assay | Diminished SRE luciferase activity | [8] |
| Hepatocytes | qRT-PCR | Repression of SREBP-1c target genes | [4] | |
| Dexamethasone | HeLa Cells | Reporter Gene Assay | ~80% maximal increase in production of a target protein | [11] |
| U2-OS Cells | Luciferase Reporter Assay | Upregulation of TAT3 transcription | [12] |
Experimental Protocols for Studying ACACA Transcription
Detailed methodologies are crucial for the accurate investigation of ACACA gene regulation. Below are protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the in vivo binding of a specific transcription factor (e.g., SREBP-1c, ChREBP) to the ACACA promoter.
Protocol:
-
Cross-linking: Treat cells (e.g., HepG2) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Use primers specific to the ACACA promoter to quantify the amount of immunoprecipitated DNA. Express results as a percentage of input or fold enrichment over a negative control (e.g., IgG).[16][17][18][19]
Luciferase Reporter Assay
Objective: To measure the activity of the ACACA promoter in response to specific stimuli or transcription factors.
Protocol:
-
Plasmid Construction: Clone the ACACA promoter region of interest upstream of the firefly luciferase gene in a reporter vector.
-
Transfection: Co-transfect the reporter plasmid along with a control plasmid (e.g., Renilla luciferase for normalization) into the desired cell line. For studying specific transcription factors, co-transfect an expression vector for that factor.
-
Cell Treatment: Treat the transfected cells with the desired stimulus (e.g., insulin, glucose, LXR agonist).
-
Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the control condition.[20][21][22][23][24][25]
Nuclear Run-On Assay
Objective: To directly measure the rate of ACACA gene transcription.
Protocol:
-
Nuclei Isolation: Isolate intact nuclei from the cells of interest.
-
In Vitro Transcription: Incubate the isolated nuclei with a reaction mixture containing ATP, GTP, CTP, and radiolabeled UTP ([α-³²P]UTP) for a short period (5-30 minutes) at 30°C. This allows the elongation of transcripts that were already initiated in vivo.
-
RNA Isolation: Isolate the radiolabeled RNA from the nuclei.
-
Hybridization: Hybridize the labeled RNA to a membrane containing immobilized single-stranded DNA probes specific for the ACACA gene and control genes.
-
Detection and Quantification: Detect the hybridized radioactivity using autoradiography or a phosphorimager. Quantify the signal to determine the relative transcription rate of the ACACA gene.[26][27][28][29][30]
Visualizing Regulatory Networks
Diagrams of signaling pathways and experimental workflows provide a clear conceptual framework for understanding the complex regulation of ACACA transcription.
Caption: Key signaling pathways regulating ACACA gene transcription.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Conclusion and Future Directions
The transcriptional regulation of the ACACA gene is a highly complex and integrated process that is central to cellular metabolic homeostasis. The key transcription factors SREBP-1c, ChREBP, and LXR, under the control of major signaling pathways like insulin and AMPK, provide a sophisticated system for responding to nutritional and hormonal changes. For drug development professionals, targeting these transcriptional regulatory nodes offers promising avenues for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as various cancers that exhibit altered lipid metabolism. Future research should focus on elucidating the cell-type-specific regulatory mechanisms and the role of long-range enhancers and chromatin architecture in the dynamic control of ACACA expression. A deeper understanding of these processes will undoubtedly pave the way for more targeted and effective therapeutic interventions.
References
- 1. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 2. ACTIVATION OF LXR/RXR PATHWAY AMELIORATES LIVER DISEASE IN ATP7B−/− (WILSON DISEASE) MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin induction of glucokinase and fatty acid synthase in hepatocytes: analysis of the roles of sterol-regulatory-element-binding protein-1c and liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | AMPK inhibits chREBP transcriptional activation activity [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promoter polymorphism influences the effect of dexamethasone on transcriptional activation of the LTC4 synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promoter-mediated, dexamethasone-induced increase in cystatin C production by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The glucose-sensing transcription factor ChREBP is targeted by proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Liver X Receptor-Retinoid X Receptor as an Activator of the Sterol Regulatory Element-Binding Protein 1c Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. med.emory.edu [med.emory.edu]
- 22. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. static.fishersci.eu [static.fishersci.eu]
- 25. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nuclear run-on analysis of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
- 30. Nuclear Run-On Assay to Study Gene Transcription in Vascular Cells | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Post-Translational Modifications of Acetyl-CoA Carboxylase Alpha (ACACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase alpha (ACACA), a key enzyme in the de novo fatty acid biosynthesis pathway, catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] Given its rate-limiting role, the activity of ACACA is tightly regulated by a variety of mechanisms, including allosteric regulation and post-translational modifications (PTMs). These modifications, which include phosphorylation, acetylation, and ubiquitination, provide a rapid and dynamic means of controlling ACACA function in response to cellular energy status and signaling cues. A comprehensive understanding of these PTMs is critical for researchers and drug development professionals targeting metabolic pathways in diseases such as cancer, obesity, and diabetes. This technical guide provides an in-depth overview of the core PTMs of ACACA, including the signaling pathways that govern them, quantitative data on their effects, and detailed experimental protocols for their investigation.
Phosphorylation: The Master Switch of ACACA Activity
Phosphorylation is the most well-characterized PTM of ACACA, primarily serving as an inhibitory modification that rapidly curtails fatty acid synthesis in response to cellular stress and hormonal signals.
Key Phosphorylation Sites and Kinases
Several serine residues on ACACA are targeted by various kinases, with the most prominent being AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).
-
AMP-activated protein kinase (AMPK): As a central sensor of cellular energy homeostasis, AMPK phosphorylates ACACA at Serine 79 (Ser79), leading to its inactivation.[2][3] This phosphorylation event is a critical mechanism to conserve ATP and inhibit anabolic pathways when cellular energy levels are low.[2]
-
Protein Kinase A (PKA): PKA, activated by cyclic AMP (cAMP), also phosphorylates and inactivates ACACA. This provides a mechanism for hormonal control of fatty acid synthesis.
While AMPK and PKA are the primary regulators, other kinases may also phosphorylate ACACA in an AMPK-independent manner, suggesting a complex and multi-layered regulation of its activity.[4][5]
Signaling Pathway: AMPK-Mediated Phosphorylation of ACACA
The activation of AMPK and subsequent phosphorylation of ACACA is a critical signaling axis in cellular metabolism.
AMPK-mediated phosphorylation and inactivation of ACACA.
Quantitative Data on ACACA Phosphorylation
The phosphorylation of ACACA leads to a significant decrease in its enzymatic activity.
| Modification Site | Kinase | Change in Vmax | Change in Km for Acetyl-CoA | Reference |
| Ser79 | AMPK | Decreased | No significant change | [6] |
Vmax: Maximum reaction velocity; Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.
Acetylation: A Nutrient-Sensing Modification
Lysine acetylation is an emerging PTM that links the metabolic state of the cell, particularly the availability of acetyl-CoA, to the regulation of protein function.
Regulation of ACACA by Acetylation
The acetylation status of metabolic enzymes is dynamically regulated by acetyltransferases and deacetylases. Sirtuins, a class of NAD+-dependent deacetylases, have been shown to regulate the activity of acetyl-CoA synthetases, enzymes that produce the substrate for ACACA.[7] While direct evidence for specific acetylation sites on ACACA is still emerging, the involvement of sirtuins like SIRT1 in metabolic regulation suggests that ACACA is likely a target of this modification.[8][9] Deacetylation by SIRT1 is often associated with the activation of metabolic enzymes.[10]
Signaling Pathway: SIRT1-Mediated Deacetylation
SIRT1 activity is linked to the cellular NAD+/NADH ratio, providing a mechanism for nutrient sensing.
Hypothesized regulation of ACACA by SIRT1-mediated deacetylation.
Ubiquitination: Targeting ACACA for Degradation
Ubiquitination is a PTM that involves the covalent attachment of ubiquitin to a substrate protein, often targeting it for degradation by the proteasome. While the specific E3 ubiquitin ligases that target ACACA and the precise ubiquitination sites remain to be definitively identified in the literature, it is a critical area of ongoing research. The controlled degradation of ACACA would provide a long-term mechanism to regulate the capacity for fatty acid synthesis.
Crosstalk Between Post-Translational Modifications
The various PTMs of ACACA do not occur in isolation but rather engage in complex crosstalk to fine-tune the enzyme's activity. For instance, there is evidence of interplay between phosphorylation and acetylation, where the phosphorylation status of a protein can influence its acetylation, and vice versa.[11][12][13][14] This crosstalk adds another layer of complexity to the regulation of ACACA and cellular metabolism.
Experimental Protocols for Studying ACACA PTMs
Investigating the PTMs of ACACA requires a combination of biochemical and mass spectrometry-based approaches.
Immunoprecipitation of Endogenous ACACA
This protocol is designed to isolate endogenous ACACA from cell lysates for downstream analysis of PTMs.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-ACACA antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cleared lysate with an anti-ACACA antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured ACACA from the beads using an appropriate elution buffer. The eluate can then be used for Western blotting or mass spectrometry analysis.[15][16]
In-solution Digestion for Mass Spectrometry Analysis
This protocol prepares immunoprecipitated ACACA for identification of PTMs by mass spectrometry.
Materials:
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Denaturation and Reduction: Resuspend the immunoprecipitated ACACA in denaturation buffer and add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 StageTip or similar desalting column. The purified peptides are now ready for LC-MS/MS analysis.[9][17][18][19]
Filter-Aided Sample Preparation (FASP) for Proteome Analysis
FASP is an alternative method for preparing samples for mass spectrometry that is particularly useful for complex samples and can be adapted for the analysis of ACACA PTMs.[7][17][20][21][22]
Procedure Outline:
-
Lyse cells in a buffer containing SDS to ensure complete protein solubilization.
-
Load the lysate onto a molecular weight cutoff filter unit.
-
Perform a series of buffer exchanges to remove the SDS and other interfering substances.
-
Carry out reduction, alkylation, and trypsin digestion directly on the filter.
-
Collect the digested peptides by centrifugation.
Western Blotting for PTM Detection
Western blotting can be used to detect specific PTMs on ACACA using modification-specific antibodies.
Procedure Outline:
-
Separate immunoprecipitated ACACA or total cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-phospho-Ser79 ACACA or a pan-acetyl-lysine antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Summary and Future Directions
The post-translational modification of ACACA is a critical regulatory hub in cellular metabolism. Phosphorylation by AMPK and PKA is a well-established mechanism for the rapid inhibition of ACACA activity. The roles of acetylation and ubiquitination in regulating ACACA are areas of active investigation. While the involvement of sirtuins in deacetylating metabolic enzymes is known, the specific sites and functional consequences of ACACA acetylation require further elucidation. A significant gap in our current understanding is the identification of the E3 ubiquitin ligases responsible for ACACA degradation. Future research employing advanced proteomic techniques will be crucial to unravel the complete landscape of ACACA PTMs and their intricate crosstalk. This knowledge will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. ACACA - Wikipedia [en.wikipedia.org]
- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK-independent pathways regulate skeletal muscle fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of AMP-activated protein kinase and acetyl-CoA carboxylase phosphorylation by palmitate in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter-Aided Sample Preparation for Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1 deacetylation and repression of p300 involves lysine residues 1020/1024 within the cell cycle regulatory domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Crosstalk between Acetylation and Phosphorylation: Emerging New Roles for HDAC Inhibitors in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-talk between phosphorylation and lysine acetylation in a genome-reduced bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. molbio.princeton.edu [molbio.princeton.edu]
- 18. Involvement of ACACA (acetyl-CoA carboxylase α) in the lung pre-metastatic niche formation in breast cancer by senescence phenotypic conversion in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (PDF) Large-Scale Identification of Ubiquitination Sites by [research.amanote.com]
- 20. usherbrooke.ca [usherbrooke.ca]
- 21. UWPR [proteomicsresource.washington.edu]
- 22. Filter-Aided Sample Preparation for Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Activity of Acetyl-CoA Carboxylase Alpha (ACCα): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the accurate measurement of Acetyl-CoA Carboxylase Alpha (ACCα) activity. Understanding the enzymatic activity of ACCα, a key regulator of fatty acid synthesis, is crucial for research in metabolism, oncology, and drug discovery.
ACCα catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. The activity of ACCα is tightly regulated by allosteric mechanisms, primarily activation by citrate, and by reversible phosphorylation. Dysregulation of ACCα activity is implicated in various diseases, including metabolic syndrome, diabetes, and cancer.
This document outlines two common methods for determining ACCα activity: a continuous spectrophotometric assay and a discontinuous radioisotopic assay. Additionally, it provides quantitative data on enzyme kinetics, and the effects of known activators and inhibitors.
Data Presentation
Enzyme Kinetics of ACCα
| Parameter | Substrate | Value | Species/Conditions |
| K_m | Acetyl-CoA | 0.4 mM | Control Enzyme |
| K_m | Acetyl-CoA | 4 µM | CoA-activated Enzyme[1] |
| K_m | ATP | Unchanged by CoA activation |
Allosteric Regulation of Human ACC Isoforms by Citrate
| Isoform | Apparent K_d (Activation) | Apparent K_i (Inhibition) | Fold Activation |
| ACC1 | 0.8 ± 0.3 mM | 20 ± 8 mM | ~4-fold[2] |
| ACC2 | 3.4 ± 0.6 mM | 38 ± 8 mM | >1000-fold[2] |
Inhibition of ACCα by Small Molecules
| Inhibitor | IC_50 | Target(s) |
| CP-640186 | ~60 nM | Rat, mouse, monkey, human ACC1 and ACC2 |
| ND-630 | 2.1 nM (hACC1), 6.1 nM (hACC2) | Human ACC1 and ACC2 |
| MK-4074 | ~3 nM | Human ACC1 and ACC2 |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Acetyl-CoA Carboxylase Alpha (ACACA) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACACA or ACC1) is a crucial enzyme in fatty acid metabolism.[1][2] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the de novo synthesis of fatty acids.[2][3] Given its central role, ACACA has emerged as an attractive therapeutic target for a range of metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology.[1][4] Accurate and reliable methods for assaying ACACA activity are therefore essential for basic research and the development of novel inhibitors.
These application notes provide a detailed protocol for a continuous spectrophotometric assay for ACACA, along with relevant quantitative data and pathway diagrams to support experimental design and data interpretation.
Principle of the Assay
Directly measuring the production of malonyl-CoA can be challenging. A more convenient approach is a coupled-enzyme assay. This protocol utilizes a spectrophotometric method that couples the carboxylation of acetyl-CoA by ACACA to the NADPH-dependent reduction of the product, malonyl-CoA.[5][6] The reaction is catalyzed by a recombinant malonyl-CoA reductase. The activity of ACACA is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.[7]
The coupled reaction is as follows:
-
ACACA Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
-
Coupling Reaction: Malonyl-CoA + 2 NADPH + 2 H⁺ → 3-Hydroxypropionate + 2 NADP⁺ + CoA-SH (catalyzed by Malonyl-CoA Reductase)
Signaling Pathway Context
ACACA is a key regulatory node in cellular metabolism. It integrates nutritional and hormonal signals to control the balance between fatty acid synthesis and oxidation. The enzyme's activity is regulated by both allosteric mechanisms and covalent modification. For instance, citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs are feedback inhibitors. Hormonally, insulin promotes ACACA activity, whereas glucagon and epinephrine are inhibitory, often through phosphorylation mediated by AMP-activated protein kinase (AMPK).
Figure 1. Simplified signaling pathway of ACACA regulation and its role in fatty acid metabolism.
Experimental Workflow
The following diagram outlines the major steps involved in performing the ACACA enzyme assay.
Figure 2. Experimental workflow for the coupled spectrophotometric ACACA enzyme assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well microplate format, suitable for inhibitor screening and kinetic analysis.
Required Materials
-
Purified human ACACA enzyme
-
Acetyl-CoA
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
NaHCO₃ (Sodium bicarbonate)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
Recombinant Malonyl-CoA Reductase
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Microplate reader capable of measuring absorbance at 340 nm[7]
-
96-well UV-transparent microplates
Reagent Preparation
-
Assay Buffer: 100 mM HEPES, pH 7.5. Prepare and store at 4°C.
-
Substrate Stocks:
-
10 mM Acetyl-CoA in water.
-
100 mM ATP in water.
-
1 M MgCl₂ in water.
-
1 M NaHCO₃ in water.
-
10 mM NADPH in Assay Buffer.
-
Prepare fresh or store as small aliquots at -20°C.
-
Assay Procedure
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each 100 µL reaction, the final concentrations should be:
-
50 mM HEPES (pH 7.5)
-
2 mM ATP
-
5 mM MgCl₂
-
10 mM NaHCO₃
-
0.2 mM NADPH
-
1-2 units/mL Malonyl-CoA Reductase
-
ACACA enzyme (concentration to be optimized for linear reaction rate)
-
Test compound or vehicle (e.g., DMSO)
-
-
Assay Execution: a. To each well of a 96-well plate, add 80 µL of the reaction mixture (containing everything except Acetyl-CoA). b. Add 10 µL of ACACA enzyme solution or 10 µL of test compound diluted in enzyme solution. c. Incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration and any inhibitor pre-incubation. d. Initiate the reaction by adding 10 µL of Acetyl-CoA solution. e. Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes in a microplate reader pre-warmed to 37°C.
Data Analysis
-
Determine the rate of NADPH oxidation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Convert the rate to µmol/min/mg of enzyme using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Remember to account for the stoichiometry (2 moles of NADPH are consumed for every mole of malonyl-CoA produced).
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables provide representative kinetic parameters for ACACA and IC₅₀ values for known inhibitors. These values can vary depending on the specific assay conditions and enzyme source.
Table 1: Michaelis-Menten Constants (Km) for Human ACACA
| Substrate | Km Value |
| Acetyl-CoA | 20-70 µM |
| ATP | 20-100 µM |
| Bicarbonate (HCO₃⁻) | 1-5 mM |
Note: These are approximate values from the literature and should be determined empirically for the specific enzyme and assay conditions used.
Table 2: IC₅₀ Values for Selected ACACA Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| MK-4074 | hACC1 / hACC2 | ~3 | [8] |
| PF-05175157 | hACC1 / hACC2 | 27 (hACC1), 33 (hACC2) | [9] |
| PF-05221304 | hACC1 / hACC2 | 13 (hACC1), 9 (hACC2) | [9] |
| NDI-010976 | ACC1 / ACC2 | Potent inhibitor | [10] |
hACC1: human ACACA, hACC2: human ACACB
Troubleshooting
-
High Background Signal: Ensure all reagents are free of contamination. The reaction mixture without ACACA or Acetyl-CoA should show no change in absorbance.
-
Non-linear Reaction Rate: The enzyme concentration may be too high or substrate depletion may be occurring. Optimize the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement.
-
Precipitation of Reagents: Ensure all components are fully dissolved in the assay buffer. Some inhibitors may have limited solubility.
Conclusion
This document provides a comprehensive protocol for the enzymatic assay of ACACA. The coupled spectrophotometric method offers a continuous and high-throughput-compatible format for characterizing enzyme kinetics and screening for inhibitors. The provided quantitative data and pathway information serve as a valuable resource for researchers in metabolic disease and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. labinsights.nl [labinsights.nl]
- 5. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA Carboxylase (ACC) Assay Kit - Profacgen [profacgen.com]
- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-CoA Carboxylase Alpha (ACCα) Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACCα), also known as ACC1, is a key cytosolic enzyme in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1][2][3] Due to its critical role in lipid biosynthesis, ACCα is a significant target in drug development for metabolic diseases such as obesity, diabetes, and cancer. Western blotting is a fundamental technique to detect and quantify ACCα protein levels, providing insights into its expression and regulation under various physiological and pathological conditions. This document provides a detailed protocol for the successful detection of ACCα by Western blot, with specific considerations for this high molecular weight protein (approximately 265-280 kDa).[4][5][6]
Signaling Pathway
ACCα activity is primarily regulated by the AMP-activated protein kinase (AMPK) signaling pathway. Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ACCα at Serine 79, leading to its inhibition and a subsequent decrease in fatty acid synthesis.[4][7] This mechanism ensures that energy-consuming biosynthetic pathways are switched off when cellular energy is scarce.
Caption: AMPK-mediated regulation of ACCα activity.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot to detect ACCα.
Caption: Western blot workflow for ACCα detection.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% | |
| Sodium Deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail | 1X | |
| 4X Laemmli Sample Buffer | Tris-HCl, pH 6.8 | 250 mM |
| SDS | 8% | |
| Glycerol | 40% | |
| β-mercaptoethanol | 20% | |
| Bromophenol Blue | 0.02% | |
| SDS-PAGE Running Buffer | Tris | 25 mM |
| Glycine | 192 mM | |
| SDS | 0.1% | |
| Transfer Buffer | Tris | 25 mM |
| Glycine | 192 mM | |
| Methanol | 10-20% | |
| SDS (optional) | up to 0.05% | |
| Blocking Buffer | Non-fat Dry Milk or BSA | 5% (w/v) |
| in TBST (Tris-Buffered Saline, 0.1% Tween 20) | ||
| Wash Buffer (TBST) | Tris-HCl, pH 7.6 | 20 mM |
| NaCl | 150 mM | |
| Tween 20 | 0.1% |
Table 2: Antibody Dilutions and Incubation Conditions
| Antibody | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody (Anti-ACCα) | 1:500 - 1:2000 | Overnight | 4°C |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Experimental Protocols
Sample Preparation (Cell Lysis)
-
Harvest cells and wash twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) per 10^7 cells.[8]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of the lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit.[1][2]
-
Prepare a series of protein standards (e.g., BSA) and the unknown samples.
-
Add the BCA working reagent to each standard and sample.
-
Incubate at 37°C for 30 minutes.[2]
-
Measure the absorbance at 562 nm using a spectrophotometer.
-
Calculate the protein concentration of the samples based on the standard curve.
SDS-PAGE
Due to the high molecular weight of ACCα, a low-percentage polyacrylamide gel is recommended for optimal separation.[9][10]
-
Prepare protein samples by mixing the cell lysate with 4X Laemmli sample buffer to a final 1X concentration.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per well onto a 6% or a 4-12% gradient Tris-glycine SDS-PAGE gel.
-
Run the gel in 1X SDS-PAGE running buffer at 100-120 V until the dye front reaches the bottom of the gel.
Protein Transfer
A wet transfer is recommended for efficient transfer of high molecular weight proteins.[10][11]
-
Pre-soak the PVDF membrane in methanol for 1 minute, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).
-
Perform the transfer in a wet transfer apparatus at 100 V for 90 minutes or overnight at 30 V at 4°C.[12] The addition of a low concentration of SDS (up to 0.05%) to the transfer buffer can improve the transfer of large proteins.[10][12]
Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4] This step is crucial to prevent non-specific antibody binding.
Antibody Incubation
-
Dilute the primary anti-ACCα antibody in blocking buffer according to the manufacturer's recommendations (typically 1:1000).[2][4]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the Enhanced Chemiluminescence (ECL) working solution by mixing the two reagents according to the manufacturer's protocol.[13][14][15]
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
(Optional) Stripping and Reprobing
To detect another protein (e.g., a loading control) on the same membrane, the blot can be stripped of the primary and secondary antibodies.
-
Wash the membrane in TBST after ECL detection.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and β-mercaptoethanol) for 15-30 minutes at 50°C.[16]
-
Wash the membrane extensively with TBST.
-
Block the membrane again and proceed with the incubation of the next primary antibody.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 8. nsjbio.com [nsjbio.com]
- 9. How to Perform Western Blot for High Molecular Weight (500 kDa) Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 14. ECL Western Blotting Substrate Protocol [promega.com]
- 15. bosterbio.com [bosterbio.com]
- 16. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for ACACA Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of Acetyl-CoA Carboxylase Alpha (ACACA), a key enzyme in fatty acid biosynthesis and a target for therapeutic development. The following sections offer comprehensive methodologies for recombinant ACACA production in mammalian and insect cell systems, purification strategies, and relevant signaling pathways.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two main isoforms exist: ACACA (ACC1) and ACACB (ACC2). ACACA is a cytosolic enzyme highly expressed in lipogenic tissues like the liver and adipose tissue, where it plays a crucial role in de novo fatty acid synthesis.[1][2] Its product, malonyl-CoA, is a vital building block for the synthesis of long-chain fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating mitochondrial fatty acid oxidation.[3][4] Given its central role in lipid metabolism, ACACA is a significant target for the development of therapeutics for metabolic diseases, including obesity, type 2 diabetes, and cancer.[3][5]
The large size and complex regulation of ACACA present challenges for its recombinant expression and purification. This document outlines established methods to obtain high-purity, active ACACA for structural, biochemical, and drug discovery applications.
Data Presentation: Quantitative Outcomes of ACACA Purification
Successful purification of ACACA has been reported from various expression systems. The following table summarizes representative quantitative data from published literature.
| Expression System | Purification Method | Yield | Purity | Specific Activity | Reference |
| Human Embryonic Kidney (HEK293F) cells | StrepTactin affinity chromatography, Size-exclusion chromatography | 2 mg/L of culture | ~91.2% | Not Reported | [6] |
| Insect (Sf9) cells | Not specified | Not specified | Homogeneous | Not specified | |
| Maize leaves | Ammonium sulfate precipitation, Gel filtration, Avidin-agarose affinity chromatography | ~60 µg/50 g of leaves | Not specified | 14.6 µmol/mg/min | [7] |
Experimental Protocols
I. Recombinant Human ACACA Expression in HEK293F Cells
This protocol is adapted from a method for purifying native-form human ACACA without affinity tags, leveraging the protein's natural biotinylation.[6][8][[“]][10]
A. Bacmid Generation and Baculovirus Production
-
Transformation of DH10Bac Competent Cells:
-
Thaw DH10Bac competent cells on ice.
-
Add 1 µL of ACACA-pBMCL1 plasmid to 100 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45 seconds and immediately transfer to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 4 hours with shaking.
-
Plate 100 µL of the transformation mixture onto a screening plate containing kanamycin, gentamicin, tetracycline, X-Gal, and IPTG.
-
Incubate at 37°C for 48 hours and select white colonies for bacmid DNA extraction.
-
-
Transfection of Sf9 Cells:
-
Seed Sf9 insect cells in a 6-well plate.
-
Prepare a transfection mixture containing Cellfectin II reagent and the extracted ACACA bacmid DNA.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add the transfection mixture to the Sf9 cells and incubate at 27°C for 5-7 days.
-
Harvest the supernatant containing the P1 generation baculovirus.
-
Amplify the virus to obtain a high-titer P2 stock.
-
B. Expression in HEK293F Cells
-
Culture HEK293F cells in a suitable suspension culture medium.
-
Infect the HEK293F cells with the high-titer ACACA baculovirus.
-
Incubate the infected cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Harvest the cells by centrifugation.
II. Purification of Recombinant ACACA
This protocol utilizes a two-step purification process involving affinity and size-exclusion chromatography.[6]
A. Cell Lysis
-
Resuspend the harvested HEK293F cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 60 minutes at 4°C to remove cell debris.
B. StrepTactin Affinity Chromatography
-
Equilibrate a StrepTactin affinity column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Load the clarified cell lysate onto the column.
-
Wash the column extensively with wash buffer (at least 20 column volumes) to remove non-specifically bound proteins.
-
Elute the bound ACACA protein with an elution buffer containing a competitive agent, such as 10 mM D-biotin.
-
Collect the elution fractions.
C. Size-Exclusion Chromatography (Polishing Step)
-
Concentrate the eluted fractions from the affinity step using an ultra-centrifugal filter with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Run the chromatography and collect fractions corresponding to the ACACA peak. ACACA has a high molecular weight and should elute in the earlier fractions.[6]
-
Analyze the purity of the fractions by SDS-PAGE. Pool the fractions containing pure ACACA.
Mandatory Visualizations
Experimental Workflow for ACACA Expression and Purification
References
- 1. genecards.org [genecards.org]
- 2. ACACA protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Acetyl-CoA carboxylase 1 depletion suppresses de novo fatty acid synthesis and mitochondrial β-oxidation in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, purification, and characterization of human and rat acetyl coenzyme A carboxylase (ACC) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mnl.maizegdb.org [mnl.maizegdb.org]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. [PDF] Purification of Native Acetyl CoA Carboxylase From Mammalian Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro ACACA Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACACA) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed and rate-limiting step in de novo fatty acid biosynthesis. In mammals, two major isoforms exist: ACACA1 (ACC1) and ACACA2 (ACC2). ACACA1 is primarily cytosolic and involved in fatty acid synthesis, while ACACA2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Given its central role in metabolism, ACACA has emerged as a critical therapeutic target for various diseases, including metabolic syndrome, obesity, diabetes, and cancer.[1][2] This document provides detailed protocols for three common in vitro ACACA activity assays: a radiometric assay, a spectrophotometric assay, and a luminescence-based assay.
ACACA Signaling Pathway
The activity of ACACA is tightly regulated by both allosteric mechanisms and covalent modification. Upstream signaling pathways converge on ACACA to modulate its activity in response to the cell's energy status. Key regulators include AMP-activated protein kinase (AMPK), which phosphorylates and inactivates ACACA in times of low energy.[3][4][5] Conversely, insulin signaling can promote ACACA activity. Downstream, the product of ACACA, malonyl-CoA, serves as a substrate for fatty acid synthase (FASN) in lipogenesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby inhibiting fatty acid oxidation.[2][6]
Experimental Protocols
This section details the methodologies for three distinct in vitro ACACA activity assays.
Radiometric Assay
This traditional and highly sensitive assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
Materials:
-
Recombinant human ACACA enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT
-
Substrates: Acetyl-CoA, ATP
-
Radiolabeled Substrate: [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)
-
Stopping Solution: 6 M HCl
-
Scintillation Cocktail
-
96-well microplate
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and ATP at desired concentrations.
-
Add the ACACA enzyme to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 6 M HCl to each well. This step also removes unincorporated [¹⁴C]O₂.
-
Dry the plate, typically in a fume hood or with gentle heating.
-
Add scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
References
- 1. ACACA depletion activates the cPLA2–arachidonic acid–NF-κB axis to drive inflammatory reprogramming in androgen receptor-independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
Application Notes: siRNA Knockdown of Acetyl-CoA Carboxylase Alpha (ACCα)
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-coenzyme A carboxylase alpha promotion of glucose-mediated fatty acid synthesis enhances survival of hepatocellular carcinoma in mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acetyl-CoA carboxylase 1 depletion suppresses de novo fatty acid synthesis and mitochondrial β-oxidation in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Downregulation of ACC expression suppresses cell viability and migration in the malignant progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation of an ACACA Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACACA), also known as ACC1, is a crucial enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in the de novo synthesis of fatty acids. Given its central role in lipid metabolism, ACACA is a significant target of investigation for various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer research.
It is important to note that homozygous knockout of the Acaca gene in mice results in embryonic lethality, underscoring its essential role in early development. Therefore, to study the function of ACACA in adult animals, it is necessary to generate conditional knockout models, which allow for the deletion of the gene in a tissue-specific or temporally controlled manner. This document provides detailed protocols for the generation and validation of a conditional ACACA knockout mouse model, along with methods for subsequent phenotypic analysis.
I. Generation of a Conditional ACACA Knockout Mouse Model using CRISPR/Cas9 and Cre-loxP
This protocol describes the generation of a mouse line in which the Acaca gene is flanked by loxP sites ("floxed"). These mice can then be crossed with a Cre-recombinase expressing mouse line to achieve tissue-specific knockout of ACACA.
Experimental Workflow for Generating Conditional ACACA Knockout Mice
Protocol 1: CRISPR/Cas9-mediated generation of Acaca floxed mice
This protocol is adapted from established methods for CRISPR/Cas9-mediated genome editing in mouse embryos.
1. Design of CRISPR/Cas9 Reagents a. sgRNA Design: Design two single-guide RNAs (sgRNAs) that target intronic regions flanking a critical exon of the Acaca gene. Online tools such as CHOPCHOP or the Broad Institute's GPP sgRNA Designer can be used for this purpose. The selection of the critical exon should be such that its deletion leads to a frameshift and a non-functional protein. b. Donor Oligonucleotide Design: Design a single-stranded oligodeoxynucleotide (ssODN) to serve as a repair template. This ssODN should contain the loxP sequence flanked by homology arms of approximately 60-80 base pairs that match the genomic sequence adjacent to the sgRNA cut sites. It is also advisable to introduce a unique restriction enzyme site within the ssODN for screening purposes. c. Synthesis: Synthesize the sgRNAs and Cas9 mRNA via in vitro transcription kits. The ssODN can be commercially synthesized.
2. Preparation of Mice and Embryo Collection a. Superovulate C57BL/6J female mice (3-4 weeks old) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed 48 hours later by human chorionic gonadotropin (hCG). b. Mate the superovulated females with C57BL/6J stud males. c. The following morning, check for vaginal plugs to confirm mating. Euthanize the plugged females and collect fertilized zygotes from the oviducts.
3. Microinjection a. Prepare the injection mix containing Cas9 mRNA (e.g., 100 ng/µL), sgRNAs (e.g., 50 ng/µL each), and the ssODN donor (e.g., 50 ng/µL) in an appropriate injection buffer. b. Microinject the mixture into the cytoplasm or pronucleus of the collected zygotes.
4. Embryo Transfer a. Culture the microinjected zygotes for a short period (e.g., 30-60 minutes). b. Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.
5. Screening of Founder (F0) Mice a. After the birth of the F0 pups, obtain tail biopsies at weaning age for genomic DNA extraction. b. Perform PCR using primers that flank the targeted region to identify founders that have incorporated the loxP sites. The PCR product from a correctly targeted allele will be larger than the wild-type allele due to the insertion of the loxP site. c. Sequence the PCR products to confirm the correct insertion of the loxP sites and the absence of unintended mutations.
6. Establishment of the Acaca-floxed Line a. Breed the founder mice that have the correct floxed allele with wild-type C57BL/6J mice to establish a heterozygous Acaca-floxed line and confirm germline transmission. b. Intercross the heterozygous mice to obtain a homozygous Acaca-floxed colony.
II. Validation of the ACACA Knockout
Once the Acaca-floxed line is established and crossed with a Cre-driver line (e.g., Alb-Cre for liver-specific knockout), it is crucial to validate the knockout at the genomic, mRNA, and protein levels in the target tissue.
Experimental Workflow for Validation of ACACA Knockout
Protocol 2: Genotyping PCR
a. Design three primers: a forward primer upstream of the 5' loxP site, a reverse primer downstream of the 3' loxP site, and a second forward primer within the region to be excised. b. PCR on genomic DNA from the target tissue will yield different sized bands for the wild-type, floxed, and knockout alleles, allowing for their differentiation.
Protocol 3: Southern Blot Analysis
Southern blotting is considered the gold standard for confirming gene knockout as it can detect large genomic rearrangements.
1. Genomic DNA Extraction and Digestion a. Isolate high-quality genomic DNA from the target tissue of both wild-type and knockout mice. b. Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the targeted region.
2. Gel Electrophoresis and Transfer a. Separate the digested DNA fragments on a 0.8% agarose gel. b. Denature the DNA in the gel using a denaturing solution (e.g., 1.5M NaCl, 0.5M NaOH). c. Neutralize the gel in a neutralizing solution (e.g., 1M Tris, 1.5M NaCl, pH 7.4). d. Transfer the DNA from the gel to a nylon membrane via capillary transfer overnight. e. Cross-link the DNA to the membrane using UV radiation.
3. Probe Preparation and Hybridization a. Design a DNA probe that is complementary to a region outside the floxed exon. b. Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label. c. Pre-hybridize the membrane to block non-specific binding. d. Hybridize the membrane with the labeled probe overnight at the appropriate temperature.
4. Washing and Detection a. Wash the membrane with a series of buffers of decreasing salt concentration to remove the unbound probe. b. Detect the probe signal. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use a colorimetric or chemiluminescent detection method. The wild-type and knockout alleles should produce bands of different, predictable sizes.
Protocol 4: Western Blot Analysis
Western blotting confirms the absence of the target protein.
1. Protein Extraction a. Homogenize the target tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for ACACA overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
III. Phenotypic Analysis of ACACA Knockout Mice
A comprehensive metabolic phenotyping should be performed to characterize the physiological consequences of ACACA deletion.
Protocol 5: Metabolic Cage Analysis
a. Acclimatize individually housed mice to metabolic cages for at least 24 hours. b. Monitor oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), food and water intake, and locomotor activity over a 24-48 hour period.
Protocol 6: Glucose and Insulin Tolerance Tests (GTT and ITT)
a. GTT: Fast mice for 6 hours, then administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection. b. ITT: Fast mice for 4-6 hours, then administer an i.p. injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
Protocol 7: Analysis of Body Composition and Blood Parameters
a. Body Composition: Measure fat and lean mass using an EchoMRI body composition analyzer. b. Blood Chemistry: Collect blood via cardiac puncture at the time of sacrifice. Measure plasma levels of triglycerides, cholesterol, free fatty acids, glucose, and insulin. c. Liver Analysis: Excise and weigh the liver. A portion can be fixed for histological analysis (H&E and Oil Red O staining), and another portion can be used to measure liver triglyceride content.
IV. Expected Phenotypic Data
The following tables summarize expected quantitative data for liver-specific ACACA knockout (LKO) mice based on published literature.
Table 1: Body and Tissue Weight Data in Liver-Specific ACACA Knockout Mice
| Parameter | Control | ACACA LKO | % Change | Reference |
| Body Weight (g) | 28.5 ± 0.8 | 33.6 ± 1.2 | +18% | |
| Fat Mass (g) | 2.8 ± 0.3 | 3.6 ± 0.4 | +29% | |
| Lean Mass (g) | 24.2 ± 0.5 | 25.4 ± 0.6 | +5% | |
| Liver Weight (g) | 1.1 ± 0.1 | 1.5 ± 0.2 | +36% |
Data are presented as mean ± SEM. Data are representative and may vary based on diet and age.
Table 2: Metabolic Parameters in Liver-Specific ACACA Knockout Mice
| Parameter | Control | ACACA LKO | % Change | Reference |
| Liver Triglycerides (mg/g) | 50 ± 10 | 150 ± 25 | +200% | |
| Plasma Glucose (mg/dL) | 150 ± 15 | 145 ± 12 | ~ -3% | |
| Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 0.7 ± 0.1 | ~ -12% | |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 75 ± 8 | ~ -6% |
Data are presented as mean ± SEM. Data are representative and may vary based on diet and age.
V. ACACA Signaling Pathway
ACACA is a central node in cellular metabolism, regulated by and influencing multiple signaling pathways. Its activity is primarily controlled by AMP-activated protein kinase (AMPK), which phosphorylates and inactivates ACACA in response to low cellular energy levels. Hormones such as insulin promote ACACA activity, while glucagon and adrenaline have inhibitory effects. The product of ACACA, malonyl-CoA, is a critical regulator of fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).
ACACA Signaling Pathway Diagram
Application Notes and Protocols for Studying ACACA Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging techniques to identify and characterize protein-protein interactions (PPIs) involving Acetyl-CoA Carboxylase Alpha (ACACA). The accompanying protocols offer step-by-step guidance for key experimental methods.
Introduction to ACACA and its Interactions
Acetyl-CoA Carboxylase Alpha (ACACA), a key enzyme in fatty acid biosynthesis, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This rate-limiting step is a critical control point in cellular metabolism. The function and activity of ACACA are modulated by intricate protein-protein interactions that are central to cellular signaling and disease pathogenesis. Understanding these interactions is crucial for developing novel therapeutics targeting metabolic disorders and cancer.
ACACA is known to interact with several proteins, including:
-
BRCA1: The breast cancer susceptibility protein 1 (BRCA1) interacts with the phosphorylated and inactive form of ACACA, suggesting a role for BRCA1 in regulating lipid metabolism. This interaction is mediated by the BRCT domains of BRCA1.[1][2][3]
-
MID1IP1 (MIG12): MID1 Interacting Protein 1 promotes the polymerization and activation of ACACA.[4][5] This interaction enhances the enzymatic activity of ACACA.
-
AMPK: AMP-activated protein kinase (AMPK) is a key energy sensor that phosphorylates and inactivates ACACA, thereby inhibiting fatty acid synthesis under low energy conditions.[3][6][7]
Key Techniques for Studying ACACA Protein-Protein Interactions
Several powerful techniques can be employed to investigate ACACA PPIs, ranging from initial discovery to in-depth characterization.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used and reliable method to identify and validate protein-protein interactions in vivo.[8][9] The principle involves using an antibody to capture a specific "bait" protein (e.g., ACACA) from a cell lysate, thereby also pulling down any interacting "prey" proteins. The entire complex is then analyzed to identify the interacting partners.
Experimental Workflow for Co-Immunoprecipitation
References
- 1. Integrative Chemical Proteomics-Metabolomics Approach Reveals Acaca/Acacb as Direct Molecular Targets of PFOA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MID1IP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. MID1IP1 MID1 interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated ACACA Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase alpha (ACACA) is a critical enzyme in the de novo fatty acid synthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA.[1][2] This rate-limiting step makes ACACA a key regulator of lipid metabolism and a potential therapeutic target in various diseases, including metabolic disorders and cancer.[2] The CRISPR/Cas9 system offers a powerful and precise tool for editing the ACACA gene, enabling researchers to investigate its function, validate it as a drug target, and develop novel therapeutic strategies.
These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 for ACACA gene editing, covering experimental design, detailed protocols, and validation methods.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving ACACA and a typical experimental workflow for CRISPR/Cas9-mediated gene knockout.
References
Application Note: Quantitative Analysis of ACACA Gene Expression using Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Acetyl-CoA Carboxylase Alpha (ACACA) gene expression using quantitative Polymerase Chain Reaction (qPCR). ACACA is a critical enzyme in the de novo fatty acid synthesis pathway, and its expression levels are pertinent to research in metabolism, oncology, and other physiological and pathological states.[1][2] This application note includes detailed protocols for experimental setup, data acquisition, and analysis, along with visualizations of the experimental workflow and the signaling pathways involving ACACA.
Introduction to ACACA
Acetyl-CoA Carboxylase Alpha (ACACA), also known as ACC1, is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][3] This reaction is the rate-limiting step in the de novo synthesis of fatty acids.[1][2] Given its central role in lipid metabolism, ACACA is a key regulator of cellular energy homeostasis. Dysregulation of ACACA expression and activity is implicated in various diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer, where cancer cells often exhibit increased lipid synthesis to support rapid proliferation.[1][2] Therefore, accurate quantification of ACACA gene expression is crucial for understanding disease mechanisms and for the development of novel therapeutic agents.
ACACA Signaling Pathways
ACACA expression and activity are tightly regulated by various signaling pathways that respond to nutritional and hormonal cues. Key regulators include:
-
AMP-activated protein kinase (AMPK): Acts as a cellular energy sensor. When cellular AMP/ATP ratios are high (low energy), AMPK phosphorylates and inactivates ACACA, thereby inhibiting fatty acid synthesis to conserve energy.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor that upregulates the expression of lipogenic genes, including ACACA, in response to insulin and high-carbohydrate signals.[1][2]
-
mTOR Pathway: Growth factor signals can activate the mTOR pathway, which enhances the translation of ACACA, linking mitogenic cues to the increased lipid synthesis required for cell growth and proliferation.[1][2]
Below is a diagram illustrating the regulation of ACACA.
Caption: Simplified signaling pathway for ACACA regulation.
Experimental Protocol: qPCR for ACACA
This protocol outlines the steps for measuring ACACA mRNA levels relative to a stable reference gene.
Primer Design
Proper primer design is critical for the accuracy of qPCR results.[4] For ACACA, primers should be designed to:
-
Have a length of 18-25 nucleotides.[5]
-
Possess a GC content between 40-60%.[5]
-
Have a melting temperature (Tm) between 58-62°C, with the forward and reverse primers having a Tm within 1-2°C of each other.[5]
-
Span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
-
Generate a PCR product (amplicon) size between 70 and 200 base pairs for optimal efficiency.[4]
-
Be checked for specificity using tools like NCBI's Primer-BLAST.[6]
Table 1: Example Human ACACA qPCR Primers
| Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
|---|---|---|
| ACACA_Fwd | TTCACTCCACCTTGTCAGCGGA | 105 |
| ACACA_Rev | GTCAGAGAAGCAGCCCATCACT | |
| GAPDH_Fwd | AATGAAGGGGTCATTGATGG | 122 |
| GAPDH_Rev | AAGGTGAAGGTCGGAGTCAA | |
Note: These are example primers. Always validate primer efficiency and specificity in your specific experimental system. Commercially available, pre-validated primer sets are also an option.[7][8]
RNA Extraction and Quantification
-
Sample Collection: Collect cells or tissues and immediately process or store them at -80°C or in an RNA stabilization reagent.
-
RNA Isolation: Extract total RNA using a column-based kit or a phenol-chloroform extraction method. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity and concentration.
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. Aim for ratios of ~2.0 and 2.0-2.2, respectively.
-
Integrity: (Optional but recommended) Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is desirable.
-
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 0.5 - 2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol. A typical reaction setup is shown below.
-
Incubate as per the kit's instructions (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Dilute the resulting cDNA product 1:10 with nuclease-free water for use in the qPCR reaction. Store at -20°C.
qPCR Reaction Setup
-
Prepare a master mix for each gene (ACACA and a reference gene like GAPDH) to minimize pipetting errors.
-
Use a SYBR Green-based qPCR master mix for detection.
-
Set up reactions in triplicate for each sample and include a no-template control (NTC) for each gene.
Table 2: Typical qPCR Reaction Mix (per 20 µL reaction)
| Component | Volume (µL) | Final Concentration |
|---|---|---|
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Diluted cDNA | 2 | ~10-50 ng |
| Nuclease-Free Water | 6.4 | - |
| Total Volume | 20 | |
Thermal Cycling Protocol
Perform the qPCR on a real-time PCR instrument with the following standard cycling conditions.
Table 3: Standard qPCR Thermal Cycling Conditions
| Stage | Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|---|
| 1 | Polymerase Activation | 95 | 10 min | 1 |
| 2 | Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
| 3 | Melt Curve Analysis | 60 - 95 | Incremental | 1 |
Data Presentation and Analysis
The primary result from a qPCR run is the quantification cycle (Cq), also known as the threshold cycle (Ct), which is the cycle number at which the fluorescence signal crosses a set threshold.[9] A lower Cq value indicates a higher initial amount of the target nucleic acid.
Relative Quantification (ΔΔCq Method)
The most common method for analyzing gene expression is relative quantification.[10]
-
Normalization: Normalize the Cq value of the target gene (ACACA) to that of a reference gene (e.g., GAPDH) for each sample.
-
ΔCq = Cq (ACACA) - Cq (Reference Gene)
-
-
Relative Expression: Calculate the difference between the ΔCq of the test sample and the ΔCq of the control sample.
-
ΔΔCq = ΔCq (Test Sample) - ΔCq (Control Sample)
-
-
Fold Change: Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCq
-
Sample Data
The following table shows hypothetical data from an experiment comparing ACACA expression in untreated liver cells versus cells treated with an SREBP-1c activator.
Table 4: Example qPCR Data and Analysis
| Sample | Target Gene | Avg. Cq | ΔCq (CqTarget - CqGAPDH) | ΔΔCq (ΔCqSample - ΔCqUntreated) | Fold Change (2-ΔΔCq) |
|---|---|---|---|---|---|
| Untreated | ACACA | 23.5 | 5.5 | 0.0 | 1.0 |
| GAPDH | 18.0 | ||||
| Treated | ACACA | 21.8 | 3.9 | -1.6 | 3.0 |
| | GAPDH | 17.9 | | | |
This data indicates a 3-fold upregulation of ACACA gene expression in the treated cells compared to the untreated control.
ACACA Expression Across Tissues
ACACA expression varies significantly across different human tissues. It is highly enriched in lipogenic tissues.[3][11]
Table 5: Relative RNA Expression of ACACA in Human Tissues
| Tissue | Relative Expression Level |
|---|---|
| Adipose Tissue | High |
| Liver | High |
| Mammary Gland | High |
| Brain | Moderate |
| Skeletal Muscle | Low |
| Lung | Low |
Data compiled from publicly available databases such as the Human Protein Atlas and GTEx.[1][12]
Experimental Workflow Visualization
The entire process from sample preparation to data analysis is outlined in the workflow diagram below.
Caption: Standard workflow for qPCR-based gene expression analysis.
References
- 1. Gene - ACACA [maayanlab.cloud]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. ACACA - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Design Primers for qPCR Analysis [synapse.patsnap.com]
- 6. How do I design primers for qPCR? | AAT Bioquest [aatbio.com]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. goldbio.com [goldbio.com]
- 11. genecards.org [genecards.org]
- 12. Tissue expression of ACACA - Summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Radiolabeling Assays of Acetyl-CoA Carboxylase Alpha (ACCα)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACCα), also known as ACC1, is a key cytosolic enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed and rate-limiting step in the de novo biosynthesis of fatty acids. The activity of ACCα is tightly regulated by both allosteric mechanisms and covalent modifications, making it a critical control point in cellular energy metabolism. Dysregulation of ACCα has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and cancer, making it an attractive target for therapeutic intervention.
Radiolabeling assays provide a highly sensitive and direct method for measuring ACCα activity. These assays are instrumental in determining the kinetic properties of the enzyme, screening for potential inhibitors, and elucidating regulatory mechanisms. This document provides detailed protocols for two common radiolabeling assays for ACCα: the [¹⁴C]bicarbonate fixation assay and an assay utilizing radiolabeled acetyl-CoA.
Regulatory Signaling Pathway of ACCα
ACCα activity is principally regulated by the AMP-activated protein kinase (AMPK) signaling pathway. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates ACCα at Ser79, leading to its inhibition and a subsequent decrease in fatty acid synthesis. Conversely, insulin signaling can lead to the activation of ACCα. This regulation ensures that fatty acid synthesis is active only when cellular energy stores are sufficient.
Caption: ACCα Regulatory Pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for ACCα, including kinetic parameters and IC₅₀ values for known inhibitors. This data is essential for experimental design and for the evaluation of novel inhibitory compounds.
| Parameter | Substrate/Inhibitor | Value | Species | Assay Conditions | Reference |
| Km | Acetyl-CoA | ~4 µM - 0.4 mM | Rat | Varies with CoA activation | [1] |
| ATP | ~52 µM | Human | Recombinant enzyme | [2] | |
| Bicarbonate | - | - | Data not readily available | - | |
| Vmax | - | - | - | Highly dependent on enzyme prep and conditions | - |
| IC₅₀ | CP-640186 | 53 nM (ACC1) | Rat Liver | Radiometric Assay | [3] |
| Soraphen A | ~5 nM | Human (HepG2) | [¹⁴C]-acetate incorporation | [4][5] |
Experimental Protocols
Expression and Purification of Recombinant Human ACCα
For consistent and high-yield production of ACCα, recombinant expression in insect cells (e.g., Sf9) is a common method.[3]
Materials:
-
Sf9 insect cells
-
Baculovirus expression vector containing human ACACA cDNA
-
Grace's Insect Medium, supplemented with 10% FBS and antibiotics
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Nonidet P-40, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 250 mM imidazole
-
Storage Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1 mM DTT, 10% glycerol
Protocol:
-
Transfection and Virus Amplification: Co-transfect Sf9 cells with the baculovirus expression vector and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the virus stock through subsequent infections of Sf9 cells.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus. Harvest the cells by centrifugation 48-72 hours post-infection.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound ACCα protein with Elution Buffer.
-
Buffer Exchange and Storage: Exchange the eluted protein into Storage Buffer using dialysis or a desalting column. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C. Determine protein concentration using a standard method (e.g., Bradford assay).
Radiolabeling Assay: [¹⁴C]Bicarbonate Fixation
This is the most common and direct assay for ACCα activity, measuring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Caption: [¹⁴C]Bicarbonate Fixation Assay Workflow.
Materials:
-
Purified recombinant human ACCα
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM Potassium Citrate, 2 mM DTT
-
Substrate Mix: 10 mM ATP, 2.5 mM Acetyl-CoA
-
Bovine Serum Albumin (BSA): 10 mg/mL
-
Radiolabel: NaH¹⁴CO₃ (specific activity 50-60 mCi/mmol)
-
Stopping Solution: 6 M HCl
-
Scintillation cocktail
-
Glass fiber filters or microcentrifuge tubes
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume 100 µL) on ice.
-
50 µL of 2x Assay Buffer
-
10 µL of Substrate Mix
-
1 µL of BSA solution
-
Purified ACCα (e.g., 1-5 µg)
-
Nuclease-free water to bring the volume to 90 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.
-
Initiation: Start the reaction by adding 10 µL of NaH¹⁴CO₃ solution (e.g., 0.5 µCi).
-
Incubation: Incubate the reaction at 37°C for 10-20 minutes. Ensure the reaction time is within the linear range of product formation.
-
Termination: Stop the reaction by adding 20 µL of 6 M HCl. This will acidify the solution and stop the enzymatic reaction. The acidification also helps in removing the unreacted ¹⁴CO₂ as gas.
-
Removal of Unreacted Bicarbonate: Spot the reaction mixture onto a glass fiber filter and allow it to air dry completely. Alternatively, the mixture can be dried in the microcentrifuge tube using a vacuum concentrator or by heating at 60-80°C. This step is crucial to remove any remaining volatile NaH¹⁴CO₃.
-
Quantification: Place the dried filter paper or the tube into a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Controls: Include a "no enzyme" control to determine the background radioactivity.
-
Calculation of Activity: Calculate the specific activity of the enzyme as pmol or nmol of bicarbonate fixed per minute per mg of protein.
Radiolabeling Assay: [³H]- or [¹⁴C]-Acetyl-CoA
This assay measures the incorporation of the radiolabeled acetyl group from acetyl-CoA into malonyl-CoA. The separation of the radiolabeled product from the substrate is typically achieved by chromatography.
Materials:
-
Purified recombinant human ACCα
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM Potassium Citrate, 2 mM DTT
-
ATP and Bicarbonate Mix: 10 mM ATP, 50 mM NaHCO₃
-
Radiolabel: [³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA (specific activity will vary)
-
Stopping Solution: 6 M HCl
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel)
-
TLC Developing Solvent: e.g., Butanol:Acetic Acid:Water (5:2:3)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: Similar to the bicarbonate fixation assay, set up the reaction mixture in a microcentrifuge tube on ice.
-
50 µL of 2x Assay Buffer
-
10 µL of ATP and Bicarbonate Mix
-
Purified ACCα (e.g., 1-5 µg)
-
[³H]- or [¹⁴C]-Acetyl-CoA (to a final concentration in the low µM range, with a known amount of radioactivity)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 10-20 minutes.
-
Termination: Stop the reaction by adding 10 µL of 6 M HCl.
-
Separation of Product:
-
Spot a small volume (e.g., 10-20 µL) of the reaction mixture onto a TLC plate.
-
Develop the chromatogram using the appropriate solvent system. Malonyl-CoA is more polar and will have a lower Rf value than acetyl-CoA.
-
Allow the plate to dry completely.
-
-
Quantification:
-
Visualize the spots using autoradiography or by scraping the silica gel from the areas corresponding to malonyl-CoA and acetyl-CoA into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the percentage of acetyl-CoA converted to malonyl-CoA and determine the enzyme activity.
Conclusion
The radiolabeling assays described provide robust and sensitive methods for the characterization of Acetyl-CoA Carboxylase Alpha. The choice between the [¹⁴C]bicarbonate fixation assay and the radiolabeled acetyl-CoA assay will depend on the availability of radiochemicals and the specific experimental goals. Proper enzyme purification and careful optimization of assay conditions are critical for obtaining reliable and reproducible data. These assays are invaluable tools for academic research into the fundamental mechanisms of fatty acid metabolism and for the pharmaceutical industry in the discovery and development of novel therapeutics targeting metabolic diseases.
References
- 1. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression, purification, and characterization of human and rat acetyl coenzyme A carboxylase (ACC) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Recombinant Acetyl-CoA Carboxylase Alpha (ACCα): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACCα), also known as ACC1, is a crucial enzyme in fatty acid biosynthesis. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in this pathway.[1][2] Due to its central role in metabolism, ACCα is a significant target for drug discovery in various therapeutic areas, including metabolic syndrome, obesity, and cancer.[2][3] The production of high-quality, active recombinant ACCα is essential for structural studies, inhibitor screening, and detailed biochemical characterization.
These application notes provide a comprehensive guide to the expression and purification of recombinant ACCα, addressing common challenges such as protein solubility, stability, and obtaining a functionally active enzyme. Detailed protocols for expression in mammalian and insect cell systems, along with multi-step purification strategies, are outlined below.
Signaling Pathway and Regulation
ACCα activity is tightly regulated by both allosteric mechanisms and post-translational modifications. Citrate acts as a potent allosteric activator, promoting the polymerization of ACCα monomers into active filaments.[4][5] Conversely, long-chain fatty acyl-CoAs provide feedback inhibition.[2] Phosphorylation by AMP-activated protein kinase (AMPK) in response to low cellular energy status leads to the inactivation of ACCα.[1] Understanding these regulatory mechanisms is critical for designing purification strategies that yield a stable and active enzyme.
Caption: Regulation of ACCα activity and its role in fatty acid synthesis.
Experimental Workflow for ACCα Purification
The purification of recombinant ACCα typically involves expression in a suitable host system, cell lysis, and a series of chromatography steps to isolate the protein of interest. The choice of expression system and purification strategy can significantly impact the yield and quality of the final protein product.
Caption: General experimental workflow for recombinant ACCα purification.
Quantitative Data Summary
The following table summarizes key quantitative data from published purification protocols for recombinant ACCα.
| Parameter | Human ACCα (from 293F cells)[6] | Human ACC2 (from Insect cells)[7] | Diatom ACC (Cyclotella cryptica)[8] |
| Expression System | Mammalian (293F) | Insect (Trichoplusia ni) | Diatom |
| Affinity Tag | None (endogenous biotin) | N-terminal His-tag (removed) | None |
| Purification Fold | Not Reported | Not Reported | ~600-fold |
| Specific Activity | Not Reported | Not Reported | up to 14.6 µmol/mg/min |
| Km (Acetyl-CoA) | Not Reported | 2 µM | 233 µM |
| Km (ATP) | Not Reported | 52 µM | 65 µM |
| Km (HCO3-) | Not Reported | Not Reported | 750 µM |
| Purity | >80%[9] | Homogeneous | Near Homogeneity |
Detailed Experimental Protocols
Protocol 1: Purification of Tag-less Recombinant Human ACCα from Mammalian Cells
This protocol is adapted from a method for purifying endogenous ACCα, which relies on the natural biotinylation of the enzyme for affinity purification.[6]
A. Expression in 293F Cells
-
Transfect 293F cells with a mammalian expression vector containing the human ACACA gene.
-
Culture the cells in a suitable medium (e.g., 293F FreeStyle medium) supplemented with 1% FBS.
-
For enhanced expression, a viral transduction system (e.g., baculovirus) can be employed. Infect cells at a density of 2.0 × 10^6 cells/mL.
-
Approximately 8 hours post-infection, add 10 mM sodium butyrate to boost protein expression.
-
Harvest the cells 48 hours post-infection by centrifugation at 8,983 × g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.[6]
B. Cell Lysis
-
Resuspend the frozen cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 × g) for 30 minutes at 4°C to pellet cell debris.
C. StrepTactin Affinity Chromatography
-
Equilibrate a StrepTactin affinity column with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Load the clarified supernatant onto the equilibrated column. The biotinylated ACCα will bind to the StrepTactin resin.[6]
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the ACCα using an elution buffer containing a competitor for the biotin-binding site, such as 10 mM D-biotin.[6]
D. Size Exclusion Chromatography (SEC)
-
Concentrate the eluted fractions from the affinity step.
-
Load the concentrated protein onto a size exclusion chromatography column (e.g., Superose 6 or Sephacryl S-400) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT).
-
Collect fractions and analyze for the presence of ACCα by SDS-PAGE and Western blot.[6]
-
Pool the fractions containing pure ACCα.
E. Protein Analysis and Storage
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assess the purity by SDS-PAGE and Coomassie blue staining.
-
Measure the enzyme activity using a spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[6]
-
Store the purified protein at -80°C in a storage buffer containing glycerol (e.g., 20-50%) to prevent freezing-induced denaturation.
Protocol 2: Purification of His-tagged Recombinant Human ACCα from Insect Cells
This protocol is based on methods developed for expressing and purifying ACC isozymes in a baculovirus/insect cell system.[3][7]
A. Expression in Insect Cells (e.g., Trichoplusia ni or Sf9)
-
Generate a recombinant baculovirus containing the human ACACA gene with an N-terminal His6-tag.
-
Infect insect cells at an appropriate multiplicity of infection (MOI).
-
Harvest the cells 48-72 hours post-infection by centrifugation.
B. Cell Lysis
-
Resuspend the cell pellet in an ice-cold lysis buffer containing a non-ionic detergent and protease inhibitors (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% NP-40, protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
C. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA or other suitable IMAC resin with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[10]
-
Load the clarified lysate onto the column.
-
Wash the column with the binding buffer and then with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound contaminants.
-
Elute the His-tagged ACCα with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
D. (Optional) Tag Removal
-
If required for downstream applications, the His-tag can be removed by enzymatic cleavage (e.g., using TEV or thrombin protease, if a cleavage site is engineered between the tag and the protein).
-
After cleavage, the tag and the protease can be removed by a second IMAC step where the tag-less protein flows through the column.
E. Ion Exchange or Size Exclusion Chromatography
-
For further polishing, the eluted fractions can be subjected to ion-exchange chromatography (anion or cation exchange, depending on the pI of ACCα and the buffer pH) or size exclusion chromatography as described in Protocol 1.
F. Protein Analysis and Storage
-
Perform protein concentration determination, purity assessment (SDS-PAGE), and activity assays as described previously.
-
Store the purified enzyme at -80°C.
Concluding Remarks
The purification of recombinant ACCα presents several challenges, including the large size of the protein, its tendency to aggregate, and the requirement for proper biotinylation and allosteric activation for full enzymatic activity. The protocols provided here offer robust starting points for obtaining high-quality recombinant ACCα for various research and drug development applications. Optimization of buffer components, such as the inclusion of citrate to maintain activity and solubility, and careful handling during purification are key to success.[4] The choice between a tagged or tag-less construct will depend on the specific requirements of the downstream application, with tag-less protein being preferable for structural and biophysical characterization.[6]
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. Expression, purification, and characterization of human and rat acetyl coenzyme A carboxylase (ACC) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification, and characterization of human acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. biologicscorp.com [biologicscorp.com]
Troubleshooting & Optimization
Technical Support Center: ACACA Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Acetyl-CoA Carboxylase (ACACA) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or completely absent signal in my ACACA assay. What are the likely causes and solutions?
A low or non-existent signal is a frequent issue that can arise from problems with reagents, assay conditions, or the detection method.
Possible Causes & Troubleshooting Steps:
-
Inactive Enzyme: The ACACA enzyme may have lost its activity due to improper storage, repeated freeze-thaw cycles, or degradation.[1][2]
-
Suboptimal Reagent Concentrations: The concentrations of substrates like Acetyl-CoA, ATP, or bicarbonate may be too low to produce a detectable signal.[1]
-
Solution: Perform titration experiments for both the enzyme and the substrates to determine their optimal concentrations. The goal is to find an enzyme concentration that produces a linear response over time and substrate concentrations that are saturating.[1]
-
-
Incorrect Assay Conditions: The pH, temperature, or incubation time may not be suitable for optimal ACACA activity.[1][3][4]
-
Issues with Detection Reagents: If using a coupled assay (e.g., ADP-Glo™ or a spectrophotometric method), the detection reagents may have expired or been stored improperly.[2]
-
Instrument Settings: The plate reader may not be set to the correct wavelength for absorbance, fluorescence, or luminescence detection.[3][4]
Q2: The background signal in my negative control wells is excessively high. How can I troubleshoot this?
High background can obscure the true signal from enzyme activity, leading to a reduced assay window and inaccurate results.
Possible Causes & Troubleshooting Steps:
-
Substrate Instability: One of the substrates, particularly ATP in luminescent assays, might be degrading non-enzymatically, leading to a false signal.
-
Solution: Prepare substrate solutions fresh before each experiment. You can perform a stability check by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time.[1]
-
-
Contaminating Enzymes: The enzyme preparation or the sample itself might be contaminated with other enzymes (e.g., ATPases) that can react with the substrates or products.[1]
-
Inappropriate Microplate: The type of microplate used can significantly contribute to background signal.[3]
-
High Reagent Concentration: The concentration of a detection antibody or other signaling molecule may be too high, leading to non-specific binding and high background.[4]
-
Solution: Perform a titration to find the optimal concentration of the detection reagent that provides a robust signal without elevating the background.[4]
-
Q3: Why am I seeing poor reproducibility and high variability between my experimental replicates?
Possible Causes & Troubleshooting Steps:
-
Pipetting Inaccuracy: Inconsistent pipetting, especially with small volumes, is a major source of variability.[3]
-
Incomplete Reagent Mixing: Reagents may not be thoroughly mixed before being added to the plate or within the wells themselves.[4]
-
Solution: Gently vortex all stock solutions and master mixes before use. After adding all components to the wells, mix the plate gently on a plate shaker before incubation and reading.
-
-
Temperature Gradients: Inconsistent temperature across the microplate during incubation can lead to different reaction rates in different wells.[6]
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can cause variability.
-
Solution: To minimize edge effects, avoid using the outermost wells for samples. Instead, fill them with buffer or water. Placing a humidifying tray in the incubator can also help reduce evaporation.[6]
-
Troubleshooting and Experimental Guides
Detailed Troubleshooting Summary
The table below summarizes common issues, their potential causes, and recommended actions for ACACA enzyme assays.
| Problem | Potential Cause | Recommended Action |
| Low/No Signal | Inactive Enzyme | Use a new enzyme aliquot; run a positive control.[1][2] |
| Suboptimal reagent concentration | Titrate enzyme and substrates to find optimal concentrations.[1] | |
| Incorrect assay conditions (pH, Temp) | Verify and optimize buffer pH and incubation temperature.[3][4] | |
| Expired/Improperly stored reagents | Check expiration dates and storage; test detection system with a standard.[2] | |
| High Background | Substrate instability (e.g., ATP) | Prepare substrate solutions fresh; run a no-enzyme control over time.[1] |
| Contaminating enzymes in sample | Measure background of individual components; use specific inhibitors.[1] | |
| Inappropriate microplate type | Use black plates for fluorescence, white for luminescence, clear for colorimetric.[1][3] | |
| High Variability | Inaccurate pipetting | Calibrate pipettes; use master mixes for reagent addition.[3] |
| Inconsistent plate temperature | Pre-incubate plate and reagents; avoid stacking plates.[1][6] | |
| Edge effects | Avoid using outer wells for critical samples; use a humidity chamber.[6] | |
| Inhibitor Issues | Low inhibitor potency | Verify inhibitor concentration and purity; check solubility in assay buffer. |
| High DMSO concentration | Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.[7] | |
| Inhibitor binding to plate/protein | Consider adding a small amount of BSA (e.g., 0.01%) to the buffer. |
Experimental Protocols & Visual Guides
ACACA Catalytic Reaction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8] This is the rate-limiting step in the biosynthesis of fatty acids.[9][10] The reaction requires ATP and bicarbonate as a source of CO2.
Caption: The catalytic reaction of the ACACA enzyme and its inhibition.
General Troubleshooting Workflow
When encountering issues with your ACACA assay, a systematic approach can help identify the root cause efficiently.
Caption: A logical workflow for troubleshooting common ACACA enzyme assay issues.
Protocol: Spectrophotometric ACACA Enzyme Assay
This protocol describes a common continuous spectrophotometric assay that couples the production of Malonyl-CoA to the NADPH-dependent reduction catalyzed by malonyl-CoA reductase.[11] The activity is measured by monitoring the decrease in NADPH absorbance at 340 nm or 365 nm.[12]
Materials:
-
Purified ACACA enzyme
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0-8.0)[5]
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
Potassium Bicarbonate (KHCO₃)
-
NADPH
-
Purified Malonyl-CoA Reductase
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic reads
Experimental Workflow:
Caption: Experimental workflow for a coupled spectrophotometric ACACA assay.
Procedure:
-
Prepare Reagents: Prepare all required stock solutions. On the day of the experiment, thaw all components and prepare a master mix containing assay buffer, MgCl₂, ATP, KHCO₃, NADPH, and malonyl-CoA reductase. Keep on ice.
-
Assay Plate Setup:
-
Add the master mix to all wells of a UV-transparent 96-well plate.
-
Add your test compounds (inhibitors) or vehicle (e.g., DMSO) to the appropriate wells. Ensure the final DMSO concentration is consistent and ideally ≤1%.[7]
-
Add the diluted ACACA enzyme solution to all wells except for the "no enzyme" blank controls. For blank wells, add an equal volume of assay buffer.[1]
-
-
Incubation: Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes to allow the temperature to equilibrate.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding the Acetyl-CoA stock solution to all wells.[1]
-
Measurement: Immediately place the plate in a spectrophotometer and begin measuring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Subtract the rate of the "no enzyme" control from all other readings.
-
Determine the percent inhibition for test compounds relative to the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. Biallelic Mutations in ACACA Cause a Disruption in Lipid Homeostasis That Is Associated With Global Developmental Delay, Microcephaly, and Dysmorphic Facial Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mybiosource.com [mybiosource.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Involvement of ACACA (acetyl-CoA carboxylase α) in the lung pre-metastatic niche formation in breast cancer by senescence phenotypic conversion in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
Technical Support Center: Improving the Yield of Recombinant ACACA Purification
Welcome to the technical support center for the purification of recombinant Acetyl-CoA Carboxylase Alpha (ACACA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of recombinant ACACA.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of recombinant ACACA in different expression systems?
Q2: My purified ACACA has low or no activity. What are the possible causes?
A2: Low or no enzymatic activity of purified ACACA can stem from several factors:
-
Improper Folding: The protein may not be correctly folded, which is a common issue when expressing complex mammalian proteins in E. coli.
-
Missing Post-Translational Modifications: ACACA requires biotinylation for its catalytic activity. Expression systems like E. coli may not efficiently perform this modification without co-expression of biotin ligase.
-
Protein Degradation: ACACA may be susceptible to degradation by proteases during purification. It is crucial to work quickly, at low temperatures, and with protease inhibitors.
-
Buffer Conditions: The pH and ionic strength of your purification buffers may not be optimal for ACACA stability and activity.
Q3: I am observing significant protein loss during the purification steps. How can I minimize this?
A3: Protein loss during purification is a common issue. Consider the following to mitigate it:
-
Optimize Lysis: Ensure your cell lysis method is efficient without being too harsh, which could lead to protein denaturation and aggregation.
-
Binding and Elution Conditions: Optimize the binding and elution conditions for your chromatography steps. For affinity purification of biotinylated ACACA, ensure complete binding to the streptavidin resin and use a competitive elution method with free biotin.
-
Minimize Steps: Each purification step incurs some degree of protein loss. Streamline your purification protocol to the essential steps.
-
Protease Inhibitors: Include protease inhibitors in your lysis and purification buffers to prevent degradation of your target protein.
Q4: Is it better to use an affinity tag for ACACA purification?
A4: While affinity tags like His-tags or GST-tags can simplify purification, ACACA offers a unique, natural "tag" through its biotinylation.[1] This allows for a highly specific affinity purification on streptavidin-based resins, yielding a native protein without an artificial tag that might interfere with its function.[1] If expressing in a system where biotinylation is inefficient, a traditional affinity tag may be necessary, but subsequent tag removal would be recommended for functional studies.
Troubleshooting Guide
Low Yield of Recombinant ACACA
| Potential Cause | Recommended Solution |
| Suboptimal Expression System | For a complex, biotinylated protein like ACACA, mammalian (e.g., HEK293, CHO) or insect (e.g., Sf9, High Five™) cell expression systems are generally more successful than bacterial systems.[2][3] |
| Inefficient Transfection/Infection | Optimize transfection (for mammalian cells) or baculovirus infection (for insect cells) parameters, including cell density, DNA/virus-to-cell ratio, and incubation time. |
| Poor mRNA Translation | Consider codon optimization of the ACACA gene for the specific expression host to improve translation efficiency. |
| Protein Insolubility/Inclusion Bodies (E. coli) | Lower the induction temperature (e.g., 16-25°C), reduce the inducer concentration (e.g., IPTG), or co-express with molecular chaperones to enhance solubility.[4] |
| Protein Degradation | Add a cocktail of protease inhibitors to all buffers used during cell lysis and purification. Perform all steps at 4°C. |
| Inefficient Cell Lysis | Optimize the lysis protocol. For sonication, adjust the power, duration, and pulse cycles. For chemical lysis, ensure the buffer composition is effective. |
Protein Instability and Aggregation
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH or Ionic Strength | Empirically test a range of pH values (typically 7.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl) in your lysis and purification buffers to find the optimal conditions for ACACA stability. |
| Presence of Proteases | Always include a broad-spectrum protease inhibitor cocktail in your buffers. |
| High Protein Concentration | During purification, avoid excessively high protein concentrations, which can promote aggregation. If necessary, perform elution in larger volumes or add stabilizing agents. |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. The addition of glycerol (10-50%) can also help stabilize the protein during storage. |
Issues with Affinity Purification of Biotinylated ACACA
| Potential Cause | Recommended Solution |
| Incomplete Biotinylation | If expressing in a non-mammalian system, ensure efficient in vivo biotinylation by co-expressing biotin ligase (BirA) and supplementing the medium with biotin. |
| Biotinylated Protein Not Binding to Resin | Ensure the binding buffer has a pH between 7 and 8. Check that there are no substances in your lysate that could interfere with the biotin-streptavidin interaction. |
| High Non-specific Binding | Increase the stringency of your wash steps by increasing the salt concentration or adding a mild non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Inefficient Elution | Elute with a sufficient concentration of free biotin (e.g., 5-10 mM). Ensure adequate incubation time for the elution buffer with the resin. |
Quantitative Data Summary
Table 1: Comparison of Typical Recombinant Protein Yields in Different Expression Systems
| Expression System | Typical Protein Yield | Post-Translational Modifications | Complexity | Cost |
| E. coli | Up to several grams per liter[2] | Limited (no glycosylation, inefficient disulfide bonds) | Low | Low |
| Yeast (Pichia pastoris) | Several grams per liter, can reach 10 g/L[2] | Glycosylation (high-mannose), disulfide bonds | Medium | Medium |
| Insect Cells (Baculovirus) | 100 mg/L to over 1 g/L[2] | Similar to mammalian, but simpler glycosylation | High | High |
| Mammalian Cells (HEK293, CHO) | 1-5 g/L, up to 10 g/L in optimized systems[2] | Human-like, complex glycosylation and other modifications | High | Very High |
Experimental Protocols
Protocol 1: Purification of Recombinant Human ACACA from Mammalian Cells (HEK293)
This protocol is adapted from a method for purifying native ACACA and leverages its endogenous biotinylation.[1]
-
Cell Culture and Harvest:
-
Culture HEK293F cells expressing recombinant human ACACA in a suitable suspension culture medium.
-
Harvest the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate a streptavidin-agarose column with Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer.
-
Elute the bound ACACA with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM free D-biotin).
-
-
Buffer Exchange and Storage:
-
Perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
Signaling Pathway
Caption: Regulation of ACACA activity by the AMPK signaling pathway.
Experimental Workflow
Caption: Workflow for the purification of biotinylated recombinant ACACA.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low ACACA purification yield.
References
- 1. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 3. Is An Insect Expression System the Right Choice For Your Protein? - Behind the Bench [thermofisher.com]
- 4. cusabio.com [cusabio.com]
Technical Support Center: Acetyl-CoA Carboxylase Alpha (ACCA)
Welcome to the technical support center for researchers studying Acetyl-CoA Carboxylase Alpha (ACCA or ACC1). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the expression, purification, and characterization of this critical enzyme.
Frequently Asked Questions (FAQs)
Protein Expression & Purification
Q1: Why is my recombinant ACCA expression level so low in E. coli?
A1: ACCA is a large, complex, multi-domain eukaryotic protein (approx. 265 kDa), which often leads to poor expression and solubility in prokaryotic systems.[1][2] Challenges include improper protein folding, lack of necessary post-translational modifications like biotinylation, and formation of insoluble inclusion bodies. For better results, consider using a eukaryotic expression system such as baculovirus-infected insect cells (Trichoplusia ni) or mammalian cells, which have been shown to yield properly folded and active enzyme.[1][2][3]
Q2: My purified ACCA has very low or no enzymatic activity. What went wrong?
A2: This is a common issue that can stem from several factors:
-
Improper Biotinylation: ACCA requires a covalently attached biotin cofactor for its activity.[4] Ensure your expression system has sufficient biotin available. Supplementing the culture medium with biotin can sometimes resolve this.
-
Protein Instability: ACCA is prone to degradation. Always use protease inhibitors during purification and keep the protein at low temperatures (4°C).
-
Incorrect Folding: Truncated versions of ACCA or expression in prokaryotic systems can lead to misfolding.[1][2] Expression of the full-length enzyme in a eukaryotic system is recommended for optimal activity.[1]
-
Inhibitory Contaminants: Ensure that no inhibitory compounds from your purification buffers (e.g., high salt concentrations, certain detergents) are carried over into the final enzyme preparation.
Enzyme Activity Assays
Q3: My ACCA activity assay shows high background noise or a weak signal. How can I optimize it?
A3: High background or a low signal-to-noise ratio can obscure results. Consider the following:
-
Assay Method: Traditional radiolabeling assays are sensitive but involve hazardous materials.[5][6] Spectrophotometric or HPLC-based assays are common alternatives.[1][6][7][8] Enzyme-coupled spectrophotometric assays are susceptible to interference from inhibitors or colored compounds in your sample.[5]
-
Buffer Composition: Ensure the assay buffer has the correct pH, salt concentration, and necessary cofactors like Mg²⁺ and ATP.[5][9]
-
Substrate Concentrations: Use substrate concentrations around their Km values to ensure the reaction is not substrate-limited. For example, the Km of human ACC2 for acetyl-CoA is approximately 2 µM and for ATP is 52 µM.[1][2]
-
Enzyme Concentration: Titrate your enzyme concentration to find an optimal level that produces a linear reaction rate within your desired assay time.
Q4: Can I measure ACCA activity directly in cell lysates or do I need to purify it?
A4: While possible, measuring ACCA activity in crude or partially purified extracts presents challenges.[6] Other enzymes in the lysate can consume substrates (like ATP and acetyl-CoA) or produce interfering signals.[8] This can lead to an underestimation of ACCA activity. Using partially purified extracts from cells overexpressing tagged ACCA can be a good compromise.[6] For detailed kinetic studies or inhibitor screening, using highly purified enzyme is essential to obtain accurate and reproducible results.[3]
Troubleshooting Guides
Low or No ACCA Activity in Assays
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify protein integrity via SDS-PAGE. Ensure proper biotinylation during expression. Use fresh, properly stored enzyme. |
| Sub-optimal Assay Conditions | Optimize pH, temperature, and buffer components. Titrate concentrations of ATP, acetyl-CoA, and bicarbonate.[5][9] |
| Presence of Inhibitors | Long-chain fatty acyl-CoAs are potent feedback inhibitors.[4][10] Ensure your preparation is free from these. Dialyze the enzyme preparation to remove small molecule contaminants. |
| Incorrect Substrate/Cofactor Prep | Prepare ATP and Acetyl-CoA solutions fresh. Verify their concentrations and purity. |
| Assay Detection Issues | For coupled assays, ensure the coupling enzyme is in excess and not rate-limiting.[9] For HPLC or CE assays, check column/capillary integrity and detector calibration.[5][6] |
Western Blotting for ACCA
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loaded; Poor antibody affinity; Inefficient transfer of a large protein. | Load more protein (20-40 µg of lysate). Increase primary antibody concentration or incubation time (e.g., overnight at 4°C).[11][12] Optimize transfer conditions (e.g., use a wet transfer system overnight for large proteins).[11] |
| Multiple Bands / Non-Specific Bands | Primary antibody concentration is too high; Proteolytic degradation of ACCA. | Reduce the primary antibody concentration.[11][12] Always prepare fresh lysates with a cocktail of protease inhibitors.[11] |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Block for at least 1 hour at room temperature. Use 5% non-fat milk or BSA. Increase the number and duration of wash steps.[13][14] Reduce primary and secondary antibody concentrations.[12] |
Experimental Protocols
Protocol: Spectrophotometric ACCA Activity Assay (Coupled Assay)
This protocol measures ACCA activity by coupling the production of ADP to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 or 365 nm.[9]
Materials:
-
Purified ACCA enzyme or cell extract
-
Assay Buffer: 50 mM MOPS (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
Coupling System Reagents: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADPH
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare a Master Mix: In the Assay Buffer, prepare a master mix containing the coupling system reagents and substrates, excluding one of the key substrates (e.g., acetyl-CoA) to be used for starting the reaction.
-
Final concentrations: 2 mM ATP, 50 mM NaHCO₃, 0.4 mM NADPH, 1 mM PEP, 5 units/mL PK, 10 units/mL LDH.[9]
-
-
Background Measurement:
-
Add the master mix to a cuvette.
-
Add the ACCA enzyme preparation (e.g., 5-10 µg of purified protein).
-
Mix and incubate for 2-3 minutes at 37°C.
-
Measure the absorbance at 340 nm over time (e.g., for 5 minutes) to determine the background rate of NADPH oxidation (ATP-ase activity).
-
-
Initiate ACCA Reaction:
-
Start the specific reaction by adding acetyl-CoA to a final concentration of 0.2 mM and mix quickly.[9]
-
-
Measure Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 10-20 minutes.
-
-
Calculate Activity:
-
Determine the linear slope of the reaction (ΔAbs/min).
-
Subtract the background slope from the reaction slope.
-
Calculate the specific activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Visualizations
ACCA Regulatory Pathway
The activity of ACCA is tightly regulated by both allosteric mechanisms and covalent modification, primarily through phosphorylation by AMP-activated protein kinase (AMPK).
Caption: Allosteric and covalent regulation of ACCA activity.
Troubleshooting Workflow: Low Western Blot Signal
This workflow provides a logical sequence of steps to diagnose the cause of a weak or absent band for ACCA in a Western blot experiment.
Caption: Troubleshooting flowchart for weak ACCA Western blot signal.
References
- 1. Expression, purification, and characterization of human acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression, purification, and characterization of human and rat acetyl coenzyme A carboxylase (ACC) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Signal in ACACA Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Acetyl-CoA Carboxylase (ACACA) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent ACACA immunofluorescence signal?
A weak or absent signal in ACACA immunofluorescence can stem from several factors throughout the experimental workflow. The most common culprits include issues with the primary antibody, suboptimal sample preparation and processing, and errors in the staining protocol itself. It is also possible that the target protein, ACACA, has low expression levels in the specific sample being analyzed.
Q2: How can I determine if my primary antibody is the source of the problem?
To ascertain if the primary antibody is functioning correctly, it's crucial to include a positive control in your experiment.[1] This could be a cell line or tissue known to have high expression levels of ACACA. Additionally, performing a Western blot can confirm the antibody's ability to detect ACACA in your sample lysates.[2] Verifying the antibody's validation for immunofluorescence applications on the manufacturer's datasheet is also a critical step.[3][4][5][6]
Q3: What is antigen retrieval and is it necessary for ACACA immunofluorescence?
Antigen retrieval is a technique used to unmask epitopes that may have been altered by the fixation process. Formalin fixation, in particular, can create cross-links that hinder antibody binding. For ACACA immunofluorescence, especially in formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often essential for achieving a strong signal.[7] Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods can be employed.[8]
Q4: Can the secondary antibody contribute to a low signal?
Yes, the secondary antibody plays a critical role in signal detection. Ensure that the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[2][9] Improper storage or repeated freeze-thaw cycles can also lead to a loss of secondary antibody activity.[1] The concentration of the secondary antibody should also be optimized.
Q5: How can I amplify a weak ACACA signal?
If the ACACA signal is weak due to low protein abundance, signal amplification techniques can be employed.[1] One common method is Tyramide Signal Amplification (TSA), which uses horseradish peroxidase (HRP) conjugated to the secondary antibody to catalyze the deposition of labeled tyramide molecules at the site of the antigen, significantly enhancing the fluorescent signal.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal issues in your ACACA immunofluorescence experiments.
Problem: Weak or No ACACA Signal
Below is a decision tree to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for low ACACA immunofluorescence signal.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Recommended Solution |
| 1. Antibody | Inactive primary or secondary antibody | Run a positive control (e.g., a cell line with known ACACA expression) to verify antibody activity.[1] Confirm antibody performance via Western blot.[2] Avoid repeated freeze-thaw cycles by aliquoting antibodies upon receipt.[1][2] |
| Incorrect antibody concentration | Perform a titration experiment to determine the optimal dilution for both primary and secondary antibodies.[1][12] Consult the manufacturer's datasheet for recommended starting dilutions.[5][13] | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[2][9] | |
| 2. Sample Preparation | Over-fixation | Reduce the fixation time. Over-fixation can mask the epitope, preventing antibody binding.[2] Consider using a different fixation method if issues persist. |
| Insufficient permeabilization | For intracellular targets like ACACA, proper permeabilization is crucial. Use a detergent like Triton X-100 or Tween-20.[14] The choice and concentration of the permeabilizing agent may need optimization. | |
| Epitope masking | Implement an antigen retrieval step. Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is commonly effective.[8][15] | |
| 3. Protocol | Insufficient incubation time | Increase the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[1][12] |
| Inadequate washing | Insufficient washing can lead to high background, which can obscure a weak signal. Ensure thorough washing steps between antibody incubations.[16] | |
| Low protein expression | If ACACA expression is inherently low in your sample, consider using a signal amplification method like Tyramide Signal Amplification (TSA) to enhance the signal.[10][11] | |
| 4. Imaging | Incorrect microscope settings | Ensure the correct excitation and emission filters are being used for the chosen fluorophore.[2] Increase the exposure time or gain, but be mindful of increasing background noise. |
| Photobleaching | Minimize the exposure of your sample to the light source. Use an anti-fade mounting medium to protect the fluorophores.[17] |
Experimental Protocols
Standard Immunofluorescence Protocol for ACACA
This protocol provides a general guideline. Optimization of incubation times, and antibody concentrations is recommended.
-
Cell/Tissue Preparation:
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[14]
-
-
Antigen Retrieval (for FFPE tissues):
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific binding.[19]
-
-
Primary Antibody Incubation:
-
Dilute the primary ACACA antibody in the blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[19]
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Tyramide Signal Amplification (TSA) Protocol
This protocol should be performed after the primary antibody incubation and washing steps.
-
Secondary Antibody (HRP-conjugated) Incubation:
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Tyramide Reagent Incubation:
-
Prepare the tyramide working solution according to the manufacturer's instructions.
-
Incubate the samples with the tyramide working solution for 5-10 minutes at room temperature.[10]
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Proceed with Counterstaining and Mounting.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Primary Antibody Dilution | 1:50 - 1:500 (Titration recommended) | [5] |
| Secondary Antibody Dilution | 1:200 - 1:1000 | [19] |
| HIER Incubation Time | 10 - 20 minutes | |
| HIER Temperature | 95 - 100 °C | [15] |
| TSA Incubation Time | 5 - 10 minutes | [10] |
ACACA Signaling Pathway and Cellular Localization
ACACA is a key enzyme in the de novo fatty acid synthesis pathway. There are two main isoforms, ACC1 and ACC2, with distinct cellular localizations and functions.[20]
-
ACC1: Primarily cytosolic, it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[20]
-
ACC2: Localized to the outer mitochondrial membrane, it also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[20][21]
Caption: Cellular localization and function of ACACA isoforms.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. nsjbio.com [nsjbio.com]
- 4. biocompare.com [biocompare.com]
- 5. anti-Acetyl-CoA Carboxylase alpha Antibody - Human, Mouse, Rat, WB, IF [antibodies-online.com]
- 6. Anti-Acetyl-CoA Carboxylase Antibodies | Invitrogen [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. scispace.com [scispace.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. Acetyl-CoA Carboxylase Antibody | Cell Signaling Technology [cellsignal.com]
- 14. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 15. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. ibidi.com [ibidi.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Technical Support Center: Purified ACACA Protein
Welcome to the technical support center for purified Acetyl-CoA Carboxylase Alpha (ACACA) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability of purified ACACA.
Frequently Asked Questions (FAQs)
Q1: My purified ACACA protein is precipitating after purification or during storage. What are the common causes and solutions?
A1: Protein precipitation is a common sign of instability and aggregation. Several factors can contribute to this issue:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical for ACACA stability. Proteins are least soluble at their isoelectric point (pI). It is advisable to use a buffer with a pH at least one unit away from the pI of ACACA.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[1]
-
Temperature Stress: Freeze-thaw cycles can denature the protein, leading to aggregation.[1][2]
-
Lack of Stabilizing Additives: Certain molecules can help stabilize the protein in solution.
Troubleshooting Steps:
-
Optimize Buffer: If you are observing precipitation, consider changing the buffer. A common starting point is a buffer like HEPES or Tris at a physiological pH (7.2-7.5) with a moderate salt concentration (e.g., 150 mM NaCl).[3]
-
Adjust Protein Concentration: Try working with a lower protein concentration. If a high concentration is necessary for downstream applications, consider optimizing the buffer with stabilizing additives.[1]
-
Incorporate Stabilizing Additives: The addition of cryoprotectants like glycerol (at 10-50%) can prevent damage from freezing.[2] Other additives such as sugars (e.g., sucrose, trehalose) or certain amino acids (e.g., Arginine) can also enhance solubility and stability.[4]
-
Proper Storage: Aliquot your purified protein into single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[2][5]
Q2: I am observing a significant loss of enzymatic activity in my purified ACACA. What could be the reason?
A2: Loss of enzymatic activity is a primary indicator of protein instability. The catalytic activity of ACACA is dependent on its correct three-dimensional structure and dimeric state.[3]
-
Protein Unfolding/Denaturation: Improper buffer conditions, temperature fluctuations, or the presence of denaturing agents can cause the protein to unfold.
-
Oxidation: Cysteine residues in the protein can be susceptible to oxidation, which may impact its structure and function.
-
Proteolytic Degradation: Contamination with proteases during purification can lead to the degradation of your protein over time.
Troubleshooting Steps:
-
Assess Stability with a Thermal Shift Assay (TSA): A TSA can help you quickly screen for optimal buffer conditions (pH, salt) and stabilizing additives that increase the melting temperature (Tm) of your protein, which is an indicator of increased stability.[6][7][8][9][10]
-
Add Reducing Agents: Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your purification and storage buffers to prevent oxidation of cysteine residues.[2][3]
-
Include Protease Inhibitors: Add a protease inhibitor cocktail during the initial stages of protein purification to prevent degradation.[2]
-
Monitor Activity Over Time: Perform an enzyme activity assay at regular intervals to determine the rate of activity loss under your current storage conditions. This will help you to evaluate the effectiveness of any changes you make to the storage buffer or conditions.[11]
Q3: My recombinant ACACA is expressed in inclusion bodies. How can I improve its solubility?
A3: Expression in insoluble inclusion bodies is a common challenge, particularly when expressing mammalian proteins in bacterial systems.[2]
Troubleshooting Steps:
-
Optimize Expression Conditions: Lowering the expression temperature and reducing the concentration of the inducing agent (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.[2]
-
Use a Solubility-Enhancing Fusion Tag: Expressing ACACA with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of ACACA.[12]
-
Refolding from Inclusion Bodies: If the above strategies are not successful, you may need to purify the inclusion bodies and refold the protein. This typically involves solubilizing the aggregated protein with a strong denaturant (e.g., urea or guanidinium chloride) followed by a gradual removal of the denaturant to allow the protein to refold. This process often requires extensive optimization of buffer conditions, pH, and the use of refolding additives.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving ACACA Aggregation
This guide provides a systematic approach to troubleshooting aggregation of purified ACACA.
Experimental Workflow for Troubleshooting Aggregation:
Caption: Workflow for troubleshooting ACACA protein aggregation.
Data Presentation: Buffer Conditions and Aggregation
| Buffer System | pH | NaCl (mM) | Additive | Aggregation Level |
| Phosphate | 7.4 | 150 | None | High |
| HEPES | 7.5 | 150 | None | Moderate |
| Tris-HCl | 8.0 | 50 | None | Moderate |
| HEPES | 7.5 | 150 | 10% Glycerol | Low |
| HEPES | 7.5 | 150 | 250 mM Arginine | Low |
Note: This table presents plausible data for illustrative purposes.
Guide 2: Assessing and Improving ACACA Activity
This guide outlines steps to measure and enhance the functional stability of purified ACACA.
Experimental Workflow for Assessing Stability:
Caption: Workflow for assessing and improving ACACA stability.
Data Presentation: Effect of Additives on Thermal Stability
| Buffer Condition | Melting Temperature (Tm) in °C |
| HEPES pH 7.5, 150 mM NaCl | 42.3 |
| + 5% Glycerol | 43.8 |
| + 10% Glycerol | 45.1 |
| + 250 mM Sucrose | 44.5 |
| + 1 mM TCEP | 43.1 |
Note: This table presents plausible data for illustrative purposes.
Data Presentation: Enzyme Activity Over Time
| Storage Condition | Activity after 24h at 4°C (% of initial) | Activity after 7 days at 4°C (% of initial) |
| Standard Buffer | 85% | 50% |
| + 10% Glycerol | 95% | 75% |
| + 1 mM TCEP | 92% | 65% |
Note: This table presents plausible data for illustrative purposes.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for ACACA Stability
This protocol is adapted from standard TSA procedures and can be performed using a real-time PCR instrument.[7][8][9][10]
Materials:
-
Purified ACACA protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument with melt curve capability
-
Various buffers and additives to be tested
Procedure:
-
Prepare Protein Solution: Dilute purified ACACA to a final concentration of 2 µM in the respective test buffer.
-
Prepare Dye Solution: Dilute the SYPRO Orange stock to a 20x working solution in the same buffer.
-
Set up the Reaction: In each well of a 96-well PCR plate, add 20 µL of the protein solution and 5 µL of the 20x dye solution.
-
Seal the Plate: Seal the plate with an optically clear adhesive film.
-
Perform the Melt Curve Analysis:
-
Set the real-time PCR instrument to detect fluorescence in the appropriate channel for SYPRO Orange.
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Record fluorescence at each temperature increment.
-
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the melt curve data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
Protocol 2: Spectrophotometric Assay for ACACA Enzyme Activity
This protocol measures the activity of ACACA by coupling the production of malonyl-CoA to the oxidation of NADPH.[13]
Materials:
-
Purified ACACA protein
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM Sodium Citrate, 1 mM DTT
-
Substrates: Acetyl-CoA, ATP, NaHCO₃
-
Coupling Enzymes and Substrates: Malonyl-CoA Synthetase, NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NaHCO₃, Acetyl-CoA, Malonyl-CoA Synthetase, and NADPH.
-
Initiate the Reaction: Add the purified ACACA protein to the reaction mixture to start the reaction.
-
Monitor NADPH Oxidation: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Calculate Activity: The rate of NADPH oxidation is proportional to the activity of ACACA. Calculate the specific activity using the molar extinction coefficient of NADPH.
To Assess Stability:
-
Incubate aliquots of purified ACACA under different storage conditions (e.g., different buffers, temperatures).
-
At various time points (e.g., 0, 24, 48, 168 hours), take a sample from each condition and measure its activity using the protocol above.
-
Plot the percentage of remaining activity against time to determine the stability of ACACA under each condition.[11]
References
- 1. Autonomous aggregation suppression by acidic residues explains why chaperones favour basic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genextgenomics.com [genextgenomics.com]
- 3. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. bio-rad.com [bio-rad.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent ACACA Knockdown Experiments
Welcome to the technical support center for researchers encountering inconsistent results in Acetyl-CoA Carboxylase Alpha (ACACA) knockdown experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotypic outcome of a successful ACACA knockdown?
A1: Successful ACACA knockdown is generally expected to decrease de novo fatty acid synthesis.[1] In many cancer cell lines, this leads to reduced cell proliferation and increased apoptosis (programmed cell death).[2][3] However, the specific outcome can be cell-type dependent. For instance, in some contexts, ACACA depletion can promote inflammatory signaling and cell migration.
Q2: How soon after transfection can I expect to see a reduction in ACACA mRNA and protein levels?
A2: A reduction in ACACA mRNA levels can typically be detected as early as 24 hours post-transfection using qPCR. The decrease in protein levels, assessed by Western blotting, may take longer, generally between 48 to 96 hours, depending on the half-life of the ACACA protein in your specific cell line.
Q3: What are the essential controls for an ACACA knockdown experiment?
A3: To ensure the validity of your results, every experiment should include:
-
Negative Control: A non-targeting siRNA (scrambled sequence) to control for off-target effects of the siRNA delivery system.
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
-
Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent to establish baseline ACACA expression.
-
Mock-transfected Control: Cells treated with the transfection reagent alone to assess any cytotoxic effects of the reagent.
Q4: Should I use siRNA or shRNA for my ACACA knockdown experiment?
A4: The choice between siRNA and shRNA depends on your experimental goals. siRNA is ideal for transient knockdown and is often used for initial screening and short-term studies. shRNA, typically delivered via viral vectors, is used to establish stable cell lines with long-term, heritable knockdown of ACACA, which is beneficial for prolonged studies and in vivo models.
Troubleshooting Guide
Issue 1: Low Knockdown Efficiency of ACACA
Q: My qPCR and/or Western blot results show minimal or no reduction in ACACA expression. What could be the problem?
A: Low knockdown efficiency is a common issue that can be addressed by systematically evaluating the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal siRNA/shRNA Design | - Test at least 2-3 different siRNA/shRNA sequences targeting different regions of the ACACA transcript.[3] - Ensure the siRNA sequence has a GC content between 30-50% and perform a BLAST search to check for potential off-targets. |
| Inefficient Transfection | - Optimize the siRNA/shRNA concentration. Higher concentrations are not always better and can lead to toxicity.[4] - Optimize the transfection reagent-to-siRNA/shRNA ratio.[4] - Ensure cells are at the optimal confluency at the time of transfection (typically 60-80%).[2] - Use a fluorescently labeled control siRNA to visually confirm successful delivery into the cells.[4] |
| Incorrect Assay Timing | - Perform a time-course experiment to determine the optimal time point for assessing mRNA (24-72 hours) and protein (48-96 hours) knockdown. |
| Degraded siRNA | - Always use nuclease-free water and consumables. Store siRNA aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| Cell Line is Difficult to Transfect | - Some cell lines, especially primary cells, are resistant to lipid-based transfection.[4] Consider alternative methods like electroporation or lentiviral transduction for shRNA. |
Issue 2: High Cell Death or Toxicity After Transfection
Q: I am observing significant cell death after transfecting my cells with ACACA siRNA/shRNA. What should I do?
A: Post-transfection toxicity can mask the specific effects of ACACA knockdown. Consider the following solutions:
| Potential Cause | Troubleshooting Steps |
| Toxicity from Transfection Reagent | - Reduce the concentration of the transfection reagent. - Include a "mock-transfected" control (reagent only) to assess reagent-specific toxicity. - Change the medium 4-6 hours after transfection.[5][6] |
| High siRNA/shRNA Concentration | - Titrate the siRNA/shRNA to the lowest effective concentration. High concentrations can induce an interferon response or other off-target effects. |
| Unhealthy Cells | - Ensure cells are healthy, in the logarithmic growth phase, and free from contamination before transfection. - Avoid using antibiotics in the media during transfection as they can increase cell death.[6] |
Issue 3: Inconsistent Phenotypic Results
Q: I have confirmed ACACA knockdown, but the phenotypic results are variable or unexpected. Why might this be happening?
A: Inconsistent phenotypes despite successful knockdown can be due to biological complexity or experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Use at least two independent siRNA/shRNA sequences targeting ACACA. A consistent phenotype with multiple sequences strengthens the conclusion that the effect is on-target.[7] - Perform rescue experiments by re-introducing an siRNA-resistant form of ACACA to see if the phenotype is reversed.[8] - Reduce the siRNA concentration to the minimum required for effective knockdown to minimize off-target effects.[9] |
| Compensatory Mechanisms | - Cells may adapt to the loss of ACACA by upregulating compensatory pathways. For example, some cells increase the uptake of exogenous lipids to compensate for the block in fatty acid synthesis.[1] - Analyze the expression of related genes, such as other enzymes in fatty acid metabolism or lipid transporters, to identify potential compensatory changes. |
| Cell-Type Specific Responses | - The role of ACACA can be highly context-dependent.[10] The effects observed in one cell line may not be recapitulated in another. Ensure the chosen cell line is appropriate for the biological question being addressed. |
Experimental Protocols
siRNA Transfection using Lipid-Based Reagent (e.g., Lipofectamine™ RNAiMAX)
This protocol is a general guideline for a 24-well plate format and should be optimized for your specific cell line.
Materials:
-
ACACA siRNA and non-targeting control siRNA (e.g., 10 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
-
Healthy, sub-confluent cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 60-80% confluency at the time of transfection.[2]
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, prepare two microcentrifuge tubes. b. In Tube 1: Dilute 3 µL of 10 µM siRNA stock in 50 µL of Opti-MEM™.[2] c. In Tube 2: Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Incubate for 5 minutes at room temperature. d. Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[5]
-
Transfection: a. Remove the growth medium from the cells. b. Add 400 µL of fresh, antibiotic-free complete medium to each well. c. Add the 100 µL siRNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest cells for downstream analysis (qPCR or Western blot).
Western Blot for ACACA Protein
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]
-
SDS-PAGE: Separate the protein samples on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACACA (e.g., Cell Signaling Technology #3662) diluted in blocking buffer overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
qPCR for ACACA mRNA
Procedure:
-
RNA Extraction: Extract total RNA from cells using a reagent like TRIzol or a column-based kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for ACACA, and nuclease-free water. b. Example human ACACA primers:
- Forward: 5'-AAGCTGCGGAAGTTGATTGA-3'
- Reverse: 5'-TGGAGAGCGTCTGGTAGTTG-3' c. Add the master mix and cDNA template to a qPCR plate.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of ACACA to a stable housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Experimental Workflow
Caption: Workflow for ACACA knockdown, validation, and analysis.
Simplified ACACA Signaling Pathway
Caption: Simplified pathway of ACACA in fatty acid metabolism.
References
- 1. genscript.com [genscript.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ACACA depletion activates the cPLA2–arachidonic acid–NF-κB axis to drive inflammatory reprogramming in androgen receptor-independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. scribd.com [scribd.com]
- 11. Acetyl-CoA Carboxylase Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Buffer Conditions for ACACA Kinetic Studies
Welcome to the technical support center for Acetyl-CoA Carboxylase Alpha (ACACA) kinetic studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a reaction buffer for ACACA kinetic assays?
A successful ACACA kinetic assay buffer must contain several key components: a buffering agent to maintain pH (e.g., MOPS, HEPES, Tris, or Potassium Phosphate), a source of magnesium ions (typically MgCl₂), ATP as an energy source, bicarbonate (such as KHCO₃ or NaHCO₃) as the carbon donor, and the substrate, acetyl-CoA.[1][2][3] The enzyme itself is, of course, the central component. For coupled spectrophotometric assays, a coupling enzyme system (like Malonyl-CoA Reductase) and NADPH are also required.[1]
Q2: What is the optimal pH and temperature for an ACACA kinetic study?
The optimal pH for ACACA activity is generally in the range of 7.5 to 8.2.[2][4] However, the precise optimum can vary depending on the enzyme source (species, recombinant vs. native) and the specific buffer system used. It is always recommended to perform a pH optimization experiment for your particular enzyme. Assays are often conducted at room temperature or 37°C, but temperature can impact substrate and enzyme stability.[5] For instance, lowering the temperature from 37°C to 30°C has been shown to improve the stability of related CoA substrates.[5]
Q3: Why is bicarbonate a critical component in the ACACA reaction?
Bicarbonate (HCO₃⁻) serves as the donor of the carboxyl group that is transferred to acetyl-CoA to form malonyl-CoA.[6][7] This carboxylation is the rate-limiting step in de novo fatty acid synthesis.[3] The reaction is catalyzed by the biotin carboxylase (BC) domain of ACACA and is dependent on ATP hydrolysis.[6]
Q4: What are the most common methods for measuring ACACA activity?
Several methods are available, each with distinct advantages:
-
Luminescence-Based Assays: These are highly sensitive and suitable for high-throughput screening (HTS). They work by detecting the amount of ADP produced, often using a kit like ADP-Glo™.[3][8]
-
Spectrophotometric Coupled Assays: This classic method involves a second enzyme that uses the product of the ACACA reaction (malonyl-CoA) and a reporter molecule (like NADPH) whose consumption can be monitored by a decrease in absorbance at 340 or 365 nm.[1]
-
Capillary Electrophoresis (CE): This technique offers the advantage of simultaneously and directly monitoring the depletion of substrates (acetyl-CoA, ATP) and the formation of products (malonyl-CoA, ADP).[2]
-
HPLC-Based Assays: High-Performance Liquid Chromatography can be used for real-time kinetic monitoring by separating and quantifying substrates and products from the reaction mixture over time.[6]
Q5: How should I properly store the ACACA enzyme and its substrates to ensure stability?
Purified ACACA enzyme should be aliquoted into single-use volumes and stored at -80°C to maintain its activity.[3] Substrates like Acetyl-CoA and ATP should also be stored at -20°C or -80°C.[3] Repeated freeze-thaw cycles should be avoided for both the enzyme and the substrates. It is advisable to prepare fresh substrate solutions and buffers for critical experiments to avoid issues arising from degradation.
Troubleshooting Guide
Problem: I am observing very low or no enzyme activity.
| Possible Cause | Recommended Solution |
| Enzyme Degradation | Ensure the enzyme was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for your experiment. Consider adding a protease inhibitor cocktail to your lysis buffer during purification. |
| Missing or Incorrect Cofactor/Substrate Concentration | Prepare a master mix to ensure consistency. Double-check the final concentrations of all essential components: ATP, MgCl₂, and bicarbonate.[7] Ensure your acetyl-CoA stock is not degraded by preparing it fresh. |
| Suboptimal pH | Prepare your buffer fresh and verify the pH using a calibrated meter. Remember that the pH of some buffers, like Tris, is temperature-dependent. |
| Presence of an Inhibitor | If testing compounds, ensure the solvent (e.g., DMSO) concentration is low (typically ≤1%) and consistent across all wells. Run a vehicle control (assay with solvent but no test compound).[2][3] Pyridoxal phosphate (PLP) is a known reversible inhibitor of ACACA.[9] |
Problem: The background signal in my control wells is too high.
| Possible Cause | Recommended Solution |
| Contaminating Enzyme Activity | In coupled assays, the enzyme preparation may be contaminated with ATPases or NADH/NADPH oxidases. Measure the background rate by running a control reaction that omits acetyl-CoA.[1] This background can then be subtracted from your experimental values. |
| Non-Enzymatic Substrate Degradation | ATP and acetyl-CoA can undergo slow hydrolysis. Run a "no-enzyme" control to quantify the rate of non-enzymatic signal generation. This is particularly important in luminescence assays where ATP levels are critical. |
| Assay Reagent Interference | Some compounds can interfere with the detection method (e.g., quenching luminescence or absorbing at the same wavelength as NADPH). Test for compound interference by adding it to a reaction that has already terminated or to a well with only the detection reagents. |
Problem: My results are not reproducible between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Always use freshly prepared buffers and substrate solutions. The stability of bicarbonate solutions can be an issue; prepare fresh or store frozen. |
| Temperature Fluctuations | Ensure all reagents are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique. For multi-well plates, prepare a common master mix containing all shared reagents to minimize well-to-well variability. |
| Enzyme Aggregation | Before use, gently mix the enzyme stock and briefly centrifuge it to pellet any aggregates. Including a low concentration (e.g., 0.01%) of a non-ionic detergent in the assay buffer can sometimes help prevent aggregation. |
Data Presentation: Buffer and Reagent Conditions
Table 1: Comparison of Published Buffer Compositions for ACACA Kinetic Assays
| Assay Method | Buffer System | pH | MgCl₂ | ATP | Bicarbonate | Acetyl-CoA | Other Components | Reference |
| Spectrophotometric (Coupled) | MOPS | 7.8 | 6.67 mM | 3.33 mM | 50 mM KHCO₃ | 2 mM | 400 µM NADPH, Coupling Enzyme | [1] |
| Capillary Electrophoresis | Potassium Phosphate | 7.55 | 2.5 mM | 25 µM | 5.0 mM KHCO₃ | 50 µM | 2.0 µM BCCP | [2] |
| HPLC-Based | - | - | 10 mM | 50 µM | 50 mM NH₄HCO₃ | 50 µM | - | [6] |
| Luminescence (ADP-Glo™) | 1x ACC Assay Buffer | RT | Contained in Buffer | 20 µM | 15 mM NaHCO₃ | 20 µM | - | [3] |
*Note: The exact composition of the commercial "ACC Assay Buffer" is proprietary but is optimized for the enzyme and detection system.[3]
Table 2: Typical Concentration Ranges for ACACA Assay Components
| Reagent | Typical Concentration Range | Key Considerations |
| Buffering Agent | 50 - 100 mM | Choice of buffer (e.g., MOPS, Tris, HEPES) should be optimized for pH stability at the desired temperature. |
| pH | 7.5 - 8.2 | Must be empirically validated for your specific enzyme and conditions. |
| Acetyl-CoA | 20 µM - 2 mM | The concentration should ideally be around the Kₘ value for kinetic studies. High concentrations may lead to substrate inhibition. |
| ATP | 20 µM - 3.5 mM | Ensure ATP is not limiting. Be aware of potential contamination with ADP, which can affect results, especially in product-detection assays. |
| MgCl₂ | 2.5 mM - 10 mM | Magnesium is essential for ATP-dependent carboxylation. The optimal concentration is often stoichiometric with or in slight excess of the ATP concentration. |
| Bicarbonate | 5 mM - 50 mM | This is a substrate (carbon source) and should be present in saturating amounts to avoid rate limitation. |
Experimental Protocols
Protocol 1: Spectrophotometric Coupled Assay
This protocol is adapted from a method measuring NADPH consumption.[1]
-
Prepare 1x Reaction Buffer: Prepare a buffer containing MOPS (pH 7.8), 6.67 mM MgCl₂, and any other stabilizing agents.
-
Prepare Master Mix: For each reaction, prepare a master mix containing the reaction buffer, 400 µM NADPH, 3.33 mM ATP, 50 mM KHCO₃, and the coupling enzyme (e.g., Malonyl-CoA Reductase).
-
Establish Background Rate: Add the master mix and the ACACA enzyme to a UV-transparent cuvette or plate. Mix and monitor the absorbance at 365 nm (or 340 nm) over time to determine the background rate of NADPH consumption (e.g., due to contaminants).
-
Initiate Reaction: Start the primary reaction by adding acetyl-CoA to a final concentration of 2 mM. Mix quickly and immediately begin monitoring the decrease in absorbance at 365 nm.
-
Calculate Activity: Subtract the background rate from the reaction rate. Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the rate of malonyl-CoA production.
Protocol 2: Luminescence-Based ADP-Glo™ Assay
This protocol is a generalized procedure based on commercial kits like the one from BPS Bioscience.[3]
-
Prepare Reagents: Thaw all kit components, including the 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate. Prepare a 1x ACC Assay Buffer with distilled water.
-
Prepare Master Mix: For N reactions, prepare a master mix containing (N) x [3.5 µl of 5x Buffer + 1 µl of 500 µM ATP + 0.25 µl of 2 mM Acetyl-CoA + 0.75 µl of 1M NaHCO₃ + 9.5 µl of water].
-
Set Up Plate: Add 15 µl of the Master Mix to each well of a white, opaque 96-well plate. Add 2.5 µl of the test inhibitor (dissolved in 10% DMSO) or vehicle control (10% DMSO) to the appropriate wells.
-
Initiate Reaction: Add 7.5 µl of diluted ACACA enzyme to each well to start the reaction. For a "no enzyme" control, add 7.5 µl of 1x Assay Buffer instead.
-
Incubate: Incubate the plate at room temperature for the desired time (e.g., 40 minutes).
-
Detect ADP: Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's instructions. This typically involves a first reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Read Plate: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ACACA activity.
Visualizations
References
- 1. static.igem.org [static.igem.org]
- 2. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inhibition of acetyl-CoA carboxylase isoforms by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant ACACA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of recombinant Acetyl-CoA Carboxylase (ACACA).
Troubleshooting Guides
Issue: Recombinant ACACA is precipitating during expression.
Question: My recombinant ACACA is forming inclusion bodies in E. coli. How can I increase the yield of soluble protein?
Answer:
Formation of inclusion bodies is a common issue when overexpressing large, complex proteins like ACACA in bacterial systems. Here are several strategies to enhance the solubility of your recombinant ACACA during expression:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 18-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression that outstrips the cell's folding capacity. Titrating the inducer concentration to the lowest level that still provides adequate expression can significantly improve solubility.
-
Use a Different Expression Strain: Consider using an E. coli strain engineered to enhance the folding of difficult proteins. Strains that co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) can assist in the proper folding of ACACA.
-
Employ a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or N-utilization substance A (NusA), to the N-terminus of ACACA can improve its solubility. These tags can often be cleaved off after purification.
-
Supplement the Growth Media: Adding osmolytes like sorbitol or betaine to the culture medium can sometimes improve protein folding and solubility.
Issue: Purified ACACA is aggregating in solution.
Question: My purified recombinant ACACA is soluble initially but aggregates over time or upon concentration. What can I do to improve its stability?
Answer:
Maintaining the stability of purified ACACA is crucial for downstream applications. Aggregation of the purified protein can be mitigated by optimizing the buffer conditions and handling procedures.
-
Optimize Buffer pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of your recombinant ACACA construct. While the optimal pH for ACACA stability has not been extensively reported, many enzymes maintain stability in the pH range of 7.0-8.5. It is advisable to perform a pH screening experiment to determine the optimal pH for your specific construct.
-
Include Stabilizing Additives: The addition of certain excipients to your purification and storage buffers can significantly enhance the stability of ACACA. A summary of commonly used additives and their typical concentrations is provided in the table below.
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.
-
Avoid High Protein Concentrations: If your application allows, work with lower concentrations of ACACA, as high concentrations can promote aggregation. If high concentrations are necessary, consider a final formulation with optimized stabilizing additives.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein can lead to denaturation and aggregation. Aliquot your purified ACACA into single-use volumes before freezing at -80°C. The inclusion of a cryoprotectant like glycerol is highly recommended.[1]
FAQs - Preventing ACACA Aggregation
Q1: What are the primary causes of recombinant ACACA aggregation?
A1: Recombinant ACACA aggregation can be caused by a combination of factors, including:
-
High Expression Levels: Rapid and high-level expression in systems like E. coli can overwhelm the cellular machinery for protein folding.
-
Improper Folding: As a large and complex enzyme, ACACA requires assistance from molecular chaperones for correct folding. Insufficient chaperone availability can lead to misfolded intermediates that are prone to aggregation.
-
Suboptimal Buffer Conditions: Factors such as pH, ionic strength, and the absence of stabilizing co-solutes can lead to the destabilization and subsequent aggregation of the purified protein.
-
Environmental Stress: Exposure to high temperatures, vigorous agitation, or multiple freeze-thaw cycles can denature the protein, exposing hydrophobic regions that can lead to aggregation.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
Q2: What buffer additives can I use to prevent ACACA aggregation?
A2: Several types of additives can be included in your lysis, purification, and storage buffers to help maintain ACACA in a soluble and active state. The optimal combination and concentration of these additives should be determined empirically for your specific ACACA construct.
| Additive Category | Example | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol | 5-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure by preferential hydration.[1] |
| Trehalose | 0.1-1 M | A non-reducing sugar that stabilizes proteins by vitrification and by making the hydration shell of the protein more structured. | |
| Amino Acids | L-Arginine | 0.5-1 M | Can suppress protein aggregation by interacting with hydrophobic and charged residues on the protein surface. |
| L-Glutamic Acid | 0.5-1 M | Often used in combination with L-Arginine to enhance solubility. | |
| Salts | NaCl, KCl | 150-500 mM | Help to maintain ionic strength and can shield charges, preventing non-specific electrostatic interactions that can lead to aggregation. |
| Non-denaturing Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Can help to solubilize protein aggregates and prevent hydrophobic interactions. Use with caution as they may interfere with some downstream assays. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of incorrect disulfide bonds, which can lead to aggregation. TCEP is more stable than DTT. |
Q3: How can I detect and quantify ACACA aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in your protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm is indicative of light scattering from large aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that can measure the size distribution of particles in a solution, allowing for the detection of soluble aggregates.
-
Size Exclusion Chromatography (SEC): Aggregated protein will elute earlier than the monomeric form in SEC. This can be used to quantify the percentage of aggregated protein.
-
SDS-PAGE: Under non-reducing conditions, disulfide-linked aggregates will appear as higher molecular weight bands. Insoluble aggregates will be found in the pellet after centrifugation of the cell lysate.
Q4: Is there an ideal storage buffer for recombinant ACACA?
A4: While the optimal storage buffer should be determined experimentally, a good starting point for a storage buffer for recombinant ACACA would be a Tris or PBS-based buffer at a pH of around 7.5, supplemented with 150-300 mM NaCl, 1-2 mM DTT or TCEP, and 10-50% glycerol.[1] Aliquoting the protein into single-use volumes and snap-freezing in liquid nitrogen before storage at -80°C is recommended to avoid freeze-thaw cycles.
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Expression Trial to Optimize Solubility
-
Transformation: Transform your ACACA expression plasmid into different E. coli expression strains (e.g., BL21(DE3), BL21(DE3)pLysS, and a chaperone-co-expressing strain).
-
Growth: Inoculate 10 mL cultures of each transformed strain and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Split each culture into four 2 mL aliquots. Induce protein expression with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C). A non-induced culture should be used as a control.
-
Harvesting: After a set induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells by sonication.
-
Analysis: Centrifuge the lysates at high speed (e.g., >15,000 x g) for 30 minutes at 4°C. Analyze the total cell lysate, the soluble supernatant, and the insoluble pellet by SDS-PAGE to determine the conditions that yield the highest amount of soluble ACACA.
Visualizations
Caption: Workflow for optimizing soluble recombinant ACACA expression.
Caption: Troubleshooting guide for ACACA aggregation.
References
troubleshooting low transfection efficiency for ACACA plasmids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low transfection efficiency of ACACA plasmids.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common hurdle in experiments involving ACACA plasmids. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: My ACACA plasmid transfection has failed or has very low efficiency. Where do I start troubleshooting?
When encountering low transfection efficiency, it is recommended to follow a logical troubleshooting workflow. The diagram below outlines a step-by-step process to help you pinpoint the potential problem area. Start by evaluating your plasmid quality and then move on to cell health, transfection protocol, and post-transfection conditions.
Caption: Troubleshooting workflow for low transfection efficiency.
Frequently Asked Questions (FAQs)
Plasmid-Related Issues
Q2: How does the quality of my ACACA plasmid DNA affect transfection efficiency?
The quality of your plasmid DNA is critical for successful transfection.[1] Poor quality DNA can lead to significantly lower efficiency.[2] Key parameters to check are purity and integrity.[1][2]
Quantitative Data Summary: Plasmid Quality
| Parameter | Recommended Value | Method of Assessment | Potential Issue if Deviated |
| Purity (A260/A280 ratio) | 1.8 - 2.0 | UV Spectrophotometry | Ratios < 1.8 suggest protein contamination, while ratios > 2.0 may indicate RNA contamination.[3] |
| Integrity | Predominantly supercoiled | Agarose Gel Electrophoresis | Nicked or linearized plasmids can have lower transfection efficiency.[1][4] |
| Endotoxins | As low as possible | LAL assay (Endotoxin-free kits) | Endotoxins are toxic to cells and can significantly reduce transfection efficiency, especially in sensitive cell types.[5] |
Q3: Does the size of the ACACA plasmid matter for transfection?
While most standard transfection reagents can handle a range of plasmid sizes, very large plasmids can be more challenging to transfect efficiently. The ACACA plasmid is approximately 7.5 kb, which is within the manageable range for many common transfection reagents.[4] However, for plasmids larger than 10-15 kb, efficiency may decrease, and you might need to consider alternative methods like electroporation or viral delivery systems.[6][7]
Cell-Related Issues
Q4: What is the optimal cell confluency for ACACA plasmid transfection?
Cell confluency at the time of transfection is a critical factor. For most cell lines, a confluency of 70-90% is recommended.[2][3][8] Over-confluent cells may have reduced proliferation and metabolic activity, leading to lower uptake of the plasmid-transfection reagent complex.[9] Conversely, if the cell density is too low, it can lead to increased cytotoxicity from the transfection reagent.[10]
Q5: How does cell health impact transfection efficiency?
Healthy, actively dividing cells are essential for successful transfection.[11] Ensure your cells are in the logarithmic growth phase and have a viability of over 90%.[12] It is also crucial to use cells with a low passage number, as high passage numbers can lead to changes in cell behavior and reduced transfection efficiency.[2] Contamination with mycoplasma, bacteria, or yeast can also severely impact cell health and transfection outcomes.[2][12]
Protocol-Related Issues
Q6: How do I optimize the ratio of transfection reagent to ACACA plasmid DNA?
The optimal ratio of transfection reagent to DNA is cell-type dependent and needs to be determined empirically.[9] It is recommended to perform a titration experiment to find the ideal ratio for your specific cell line and the ACACA plasmid. Start with the manufacturer's recommended ratio and then test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to DNA mass in µg).[13]
Quantitative Data Summary: Transfection Protocol Optimization
| Parameter | General Recommendation | Optimization Strategy |
| Reagent:DNA Ratio | Follow manufacturer's guidelines initially | Titrate the ratio to find the optimal balance between efficiency and toxicity for your specific cell line.[13] |
| DNA Concentration | Varies by plate format and reagent | Optimize the amount of DNA per transfection. Too little may result in low expression, while too much can be toxic.[8] |
| Complex Formation Time | 15-30 minutes at room temperature | Follow the protocol for your specific reagent. Prolonged incubation can lead to precipitation and reduced efficiency.[11] |
Q7: Can I use serum and/or antibiotics in the media during transfection?
This depends on the transfection reagent being used. While some older protocols recommended serum-free media during complex formation and transfection, many modern reagents are compatible with serum and antibiotics.[10] However, if you are experiencing low efficiency, performing the transfection in antibiotic-free media is a good troubleshooting step.[8] Always refer to the manufacturer's instructions for your specific transfection reagent. For stable transfections, it is recommended to wait at least 24-48 hours before adding the selection antibiotic.[14][15]
Experimental Protocols
Standard Lipid-Based Transfection Protocol (6-well plate)
This protocol provides a general guideline for the lipid-based transfection of ACACA plasmids. Optimization for specific cell lines and reagents is highly recommended.
Materials:
-
Cells to be transfected
-
Complete growth medium (with or without serum/antibiotics as per reagent instructions)
-
Serum-free medium (e.g., Opti-MEM®)
-
ACACA plasmid DNA (high quality, endotoxin-free)
-
Lipid-based transfection reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.[8]
-
Complex Preparation:
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the ACACA plasmid DNA in 250 µL of serum-free medium. Mix gently.[8]
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the lipid-based transfection reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[8]
-
Combine the diluted DNA (Tube A) and the diluted reagent (Tube B). Mix gently and incubate for 15-30 minutes at room temperature to allow the DNA-reagent complexes to form.[11]
-
-
Transfection:
-
Gently add the 500 µL of the DNA-reagent complex mixture dropwise to the well of the 6-well plate containing the cells and medium.[8]
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[8]
-
-
Analysis:
-
After the incubation period, analyze the cells for gene expression using the desired method (e.g., qPCR for mRNA levels or Western blot for protein expression).
-
Visualizations
General Plasmid Transfection Workflow
The following diagram illustrates the key steps involved in a typical lipid-based plasmid transfection experiment.
Caption: A general workflow for lipid-based plasmid transfection.
References
- 1. biotage.com [biotage.com]
- 2. genscript.com [genscript.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for transfection of DNA [qiagen.com]
- 6. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 12. wearecellix.com [wearecellix.com]
- 13. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 14. Common Issues in Cell Transfection [procellsystem.com]
- 15. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: ACACA Knockout Mouse
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ACACA (Acetyl-CoA Carboxylase Alpha) knockout mice.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with ACACA knockout mice.
Issue 1: No viable homozygous (ACACA-/-) pups are obtained.
-
Problem: Complete knockout of the Acaca gene is embryonically lethal.[1] Homozygous knockout embryos are undeveloped by embryonic day 7.5 (E7.5), die by E8.5, and are completely resorbed by E11.5.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of viable ACACA-/- mice.
-
Solutions:
-
Maintain a heterozygous colony: Breed heterozygous (ACACA+/-) mice. These mice are viable, fertile, and generally do not exhibit an obvious phenotype under standard conditions.[1]
-
Utilize a conditional knockout strategy: To study the function of ACACA in specific tissues or at specific developmental stages, the use of a conditional knockout system, such as the Cre-loxP system, is highly recommended. This allows for the targeted deletion of the Acaca gene in a spatially and temporally controlled manner.
-
Perform timed pregnancies: To study the role of ACACA during embryogenesis, set up timed pregnancies between heterozygous mice and harvest embryos at specific gestational stages before lethality occurs (prior to E8.5).
-
Issue 2: Difficulty in distinguishing between wild-type, heterozygous, and homozygous knockout embryos/pups.
-
Problem: Accurate genotyping is crucial for interpreting experimental results.
-
Solution: A robust genotyping protocol is necessary. While primer sequences can be specific to the knockout strategy used, a general PCR-based approach is effective.
Experimental Protocol: Genotyping of ACACA Knockout Mice
-
DNA Extraction:
-
Obtain a small tissue sample (e.g., tail tip, ear punch, or embryonic tissue).
-
Extract genomic DNA using a standard protocol, such as proteinase K digestion followed by phenol-chloroform extraction or a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design primers that flank the targeted region of the Acaca gene. A three-primer PCR strategy is often effective for distinguishing all three genotypes in a single reaction.
-
Forward Primer 1 (F1): Binds upstream of the targeted region (in an intron).
-
Reverse Primer 1 (R1): Binds within the targeted exon(s).
-
Reverse Primer 2 (R2): Binds downstream of the targeted region (in an intron).
-
-
Alternatively, specific primers for the selection cassette (e.g., Neo) used in the gene targeting can be used.
-
Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for more accurate results.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The expected band sizes will differ for each genotype:
-
Wild-type (+/+): A single band corresponding to the intact Acaca gene.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous (-/-): A single band corresponding to the knockout allele.
-
-
Note: The exact primer sequences and expected band sizes will depend on the specific targeting vector and strategy used to create the knockout mouse line.
-
II. Frequently Asked Questions (FAQs)
Q1: Why are ACACA knockout mice embryonically lethal?
A1: ACACA, also known as Acetyl-CoA Carboxylase 1 (ACC1), is a key enzyme in the de novo synthesis of fatty acids. It catalyzes the formation of malonyl-CoA from acetyl-CoA.[1] This process is essential for the production of long-chain fatty acids, which are critical components of cell membranes and are involved in various developmental processes. The absence of ACACA leads to a failure in embryonic development, resulting in lethality.[1]
Q2: What is the phenotype of heterozygous (ACACA+/-) mice?
A2: Heterozygous ACACA knockout mice are viable, have normal fertility and lifespans, and their body weight is comparable to that of their wild-type littermates.[1] While the mRNA level of ACACA is reduced by about half, the protein level and the total malonyl-CoA level are similar to wild-type mice under normal conditions.[1]
Quantitative Data: Comparison of ACACA+/- and Wild-Type Mice
| Parameter | Wild-Type (+/+) | Heterozygous (+/-) | Reference |
| Viability | Viable | Viable | [1] |
| Fertility | Normal | Normal | [1] |
| Lifespan | Normal | Normal | [1] |
| Body Weight | Normal | Similar to Wild-Type | [1] |
| ACACA mRNA Level | 100% | ~50% | [1] |
| ACACA Protein Level | Normal | Similar to Wild-Type | [1] |
| Total Malonyl-CoA Level | Normal | Similar to Wild-Type | [1] |
Q3: What is the difference between ACACA (ACC1) and ACACB (ACC2)?
A3: ACACA (ACC1) and ACACB (ACC2) are two isoforms of acetyl-CoA carboxylase encoded by different genes.[1]
-
ACACA (ACC1): Is primarily cytosolic and is highly expressed in lipogenic tissues like the liver and adipose tissue. It plays a crucial role in fatty acid synthesis.[1]
-
ACACB (ACC2): Is associated with the outer mitochondrial membrane and is highly expressed in the heart, skeletal muscle, and liver. It is thought to regulate fatty acid oxidation.[1] Unlike the embryonic lethality of ACACA knockout, ACACB knockout mice are viable and exhibit a phenotype of continuous fatty acid oxidation.[1]
Signaling Pathway: Role of ACACA in Fatty Acid Synthesis
Caption: Simplified signaling pathway of de novo fatty acid synthesis regulated by ACACA.
Q4: How can I study the function of ACACA if the full knockout is lethal?
A4: The most effective method is to create a conditional knockout mouse model using the Cre-loxP system.
Experimental Workflow: Generating a Conditional ACACA Knockout Mouse
Caption: Workflow for creating a conditional ACACA knockout mouse model.
This approach involves:
-
Creating a "floxed" ACACA mouse: Flanking a critical exon or exons of the Acaca gene with loxP sites. These mice are viable and phenotypically normal.
-
Crossing with a Cre-driver mouse: Mating the floxed mice with a strain that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.
-
Generating the conditional knockout: In the offspring that inherit both the floxed Acaca alleles and the Cre transgene, the Acaca gene will be excised only in the cells where Cre is expressed.
Q5: Are there any established ACACA conditional knockout mouse models available?
A5: Yes, several research groups and repositories have developed and made available conditional knockout mice for Acaca. It is advisable to check databases such as the Jackson Laboratory (JAX) or the International Mouse Phenotyping Consortium (IMPC) for available strains. This can save significant time and resources compared to generating a new line from scratch.
References
Technical Support Center: Commercial ACACA Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using commercial antibodies against Acetyl-CoA Carboxylase alpha (ACACA).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ACACA in a Western Blot?
A1: ACACA, also known as ACC1, is a large protein, and its expected molecular weight is approximately 260-280 kDa.[1][2][3][4] The exact size can vary slightly depending on post-translational modifications and the specific isoform being detected.
Q2: What are the known subcellular localizations of ACACA?
A2: ACACA is primarily a cytosolic enzyme.[5] Some studies have also reported its presence in the nucleus and associated with actin filaments.
Q3: In which tissues is ACACA expression highest?
A3: ACACA is highly expressed in lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands.[3][5]
Q4: What are the common applications for commercial ACACA antibodies?
A4: Commercial ACACA antibodies are validated for a variety of applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP), ELISA, and Flow Cytometry (FCM).[1][3][6][7]
Q5: Are there different isoforms of ACACA I should be aware of?
A5: Yes, there are known splice variants of ACACA.[5] It is important to check the immunogen sequence of the antibody to understand which isoform(s) it is expected to recognize.
Troubleshooting Guides
Western Blotting (WB)
Q: I am not getting any signal or a very weak signal for ACACA in my Western Blot. What could be the problem?
A: This is a common issue, especially with large proteins like ACACA. Here are several potential causes and solutions:
-
Inefficient Protein Transfer: Due to its large size, transferring ACACA from the gel to the membrane can be inefficient.
-
Low Protein Expression: The target cells or tissues may have low endogenous levels of ACACA.
-
Solution: Use a positive control to confirm your experimental setup is working. Liver or adipose tissue lysates are good positive controls for ACACA.[5] You may also need to load a higher amount of total protein (30-50 µg) per lane.
-
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low.
-
Solution: Titrate your primary antibody to find the optimal concentration. Start with the dilution recommended on the manufacturer's datasheet and perform a dot blot to check for antibody activity.
-
-
Inactive Secondary Antibody or Substrate: The secondary antibody or the detection reagent may have lost activity.
-
Solution: Use a fresh batch of secondary antibody and substrate. Ensure the secondary antibody is appropriate for the primary antibody's host species.
-
Q: I am seeing multiple non-specific bands in my Western Blot for ACACA. How can I resolve this?
A: Non-specific bands can be due to several factors:
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to off-target binding.
-
Solution: Decrease the concentration of your primary antibody and/or reduce the incubation time.
-
-
Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). For phospho-specific ACACA antibodies, BSA is generally recommended over milk.[10]
-
-
Inadequate Washing: Insufficient washing can leave behind non-specifically bound antibodies.
-
Solution: Increase the number and duration of your wash steps. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.[10]
-
-
Protein Degradation: ACACA may be degrading, leading to smaller, non-specific bands.
-
Solution: Prepare fresh lysates and always include a protease inhibitor cocktail in your lysis buffer.[8]
-
Immunohistochemistry (IHC)
Q: My IHC staining for ACACA is weak or absent.
A: Several factors can contribute to weak or no staining in IHC:
-
Improper Fixation: The fixation method may be masking the epitope.
-
Solution: The choice of fixative is critical. While formalin is common, you may need to optimize the fixation time. Over-fixation can mask epitopes, requiring antigen retrieval.
-
-
Ineffective Antigen Retrieval: The antigen retrieval method may not be optimal for unmasking the ACACA epitope.
-
Solution: Experiment with different antigen retrieval methods, such as heat-induced epitope retrieval (HIER) with different pH buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) or proteolytic-induced epitope retrieval (PIER).[11]
-
-
Low Antibody Concentration: The primary antibody may be too dilute.
-
Solution: Optimize the primary antibody concentration by performing a titration. Also, consider increasing the incubation time (e.g., overnight at 4°C).
-
Q: I am observing high background staining in my ACACA IHC.
A: High background can obscure specific staining:
-
Endogenous Biotin or Enzyme Activity: Tissues like the liver and kidney can have high levels of endogenous biotin or peroxidases, leading to background signal with avidin-biotin-based detection systems.
-
Solution: Perform a quenching step for endogenous peroxidases (using H2O2) and block for endogenous biotin if using a biotin-based detection system.
-
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.
-
Solution: Ensure adequate blocking with serum from the same species as the secondary antibody. Titrate the primary and secondary antibody concentrations to the lowest effective level.
-
Immunoprecipitation (IP)
Q: I am unable to immunoprecipitate ACACA effectively.
A: Challenges in IP can arise from several sources:
-
Antibody Not Suitable for IP: Not all antibodies that work in other applications are effective in IP, as they need to recognize the native protein conformation.
-
Solution: Check the manufacturer's datasheet to confirm the antibody is validated for IP. Polyclonal antibodies often perform better in IP as they can recognize multiple epitopes.[12]
-
-
Low Protein Abundance: The concentration of ACACA in your lysate may be too low.
-
Solution: Increase the amount of starting material (cell lysate). Pre-clearing the lysate with beads alone can help reduce non-specific binding.[13]
-
-
Harsh Lysis Conditions: The lysis buffer may be denaturing the protein and disrupting the antibody-antigen interaction.
-
Solution: Use a non-denaturing lysis buffer (e.g., RIPA buffer with lower concentrations of detergents or a Tris-based buffer with Triton X-100). Always keep samples on ice and use fresh protease inhibitors.[14]
-
Quantitative Data Summary
The following tables provide a summary of typical starting concentrations and conditions for experiments using ACACA antibodies. Note that optimal conditions should always be determined experimentally.
Table 1: Recommended Antibody Dilutions for Various Applications
| Application | Primary Antibody Concentration Range |
| Western Blotting (WB) | 1:500 - 1:10,000 |
| Immunohistochemistry (IHC) | 1:50 - 1:500 |
| Immunoprecipitation (IP) | 1:50 - 1:200 (or 2-10 µg per IP reaction) |
| ELISA | 0.1 - 1.0 µg/mL |
| Flow Cytometry (FCM) | 1 µg per million cells |
Data compiled from various commercial antibody datasheets.[1][2][3][5]
Table 2: Recommended Positive and Negative Controls for ACACA
| Control Type | Recommended Tissue/Cell Line | Rationale |
| Positive Control | Liver tissue lysate, adipose tissue lysate, HepG2 cells, A549 cells | High endogenous expression of ACACA.[1][4][5] |
| Negative Control | Tissues known to have low ACACA expression (e.g., consult protein atlases) | To confirm antibody specificity. |
| Isotype Control | An antibody of the same isotype and from the same host species as the primary antibody, used at the same concentration. | To differentiate non-specific background signal from specific antigen binding.[15] |
| No Primary Control | The experimental procedure is performed without the addition of the primary antibody. | To ensure that the secondary antibody and detection system are not causing non-specific signals.[15] |
Experimental Protocols
Western Blotting Protocol for ACACA
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 30-50 µg of protein per well onto a 6-8% SDS-PAGE gel. Due to the large size of ACACA, a lower percentage gel provides better resolution. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet transfer system. Perform the transfer at 4°C overnight at a constant voltage (e.g., 20-30V) in a transfer buffer containing 10% methanol.
-
Blocking: Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the ACACA primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
ELISA Protocol for ACACA (Sandwich ELISA)
-
Coating: Coat a 96-well plate with a capture antibody specific for ACACA overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody for ACACA. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate: Wash the plate and add a TMB substrate. Incubate in the dark until a color develops.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: AMPK signaling pathway leading to the inhibition of ACACA.
Caption: A logical workflow for troubleshooting common Western Blot issues.
References
- 1. Acetyl-CoA Carboxylase Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Acetyl-CoA Carboxylase 1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. nsjbio.com [nsjbio.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. nsjbio.com [nsjbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 10. arigobio.com [arigobio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. agrisera.com [agrisera.com]
- 15. Controls in IHC | Abcam [abcam.com]
Validation & Comparative
Validating ACACA as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer metabolism has identified the de novo lipogenesis (DNL) pathway as a critical dependency for tumor growth and survival. Within this pathway, Acetyl-CoA Carboxylase Alpha (ACACA), also known as ACC1, has emerged as a promising therapeutic target. This guide provides an objective comparison of targeting ACACA with alternative strategies, supported by preclinical experimental data. We delve into the quantitative performance of inhibitors, detailed experimental protocols, and the underlying signaling pathways to inform strategic decisions in drug development.
The Central Role of ACACA in Tumor Lipogenesis
ACACA catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1] Cancer cells often upregulate this pathway to meet the high demand for lipids required for membrane formation, energy storage, and synthesis of signaling molecules.[2][3] Inhibition of ACACA is therefore a rational approach to selectively starve cancer cells of these essential building blocks.
Performance Comparison: ACACA Inhibitors vs. Alternatives
The primary alternatives to targeting ACACA in the DNL pathway include ATP citrate lyase (ACLY) and Fatty Acid Synthase (FASN). The following tables summarize the preclinical performance of representative inhibitors for each target.
Table 1: In Vitro Performance of Lipogenesis Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Target | Inhibitor | Cell Line | IC50 (nM) | Effect on Cell Viability | Citation(s) |
| ACACA | ND-646 | A549 | 9 | Potent inhibition of proliferation | [4] |
| H157 | Not Reported | Marked inhibition of proliferation | [5] | ||
| H1355 | Not Reported | Marked inhibition of proliferation | [5] | ||
| H460 | Not Reported | Marked inhibition of proliferation | [5] | ||
| FASN | TVB-2640 | A549 | Not Reported | Slowed motility, minimal impact on viability as a single agent | [6] |
| TVB-3166 | A549 | 16.95 µM (as compound 6p) | Superior cytotoxicity over Orlistat and Cerulenin | [6] | |
| ACLY | Bempedoic Acid (ETC-1002) | Various | Not Reported | Shown to inhibit cancer cell proliferation | [7] |
Table 2: In Vivo Performance of Lipogenesis Inhibitors in Xenograft Models
| Target | Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| ACACA | ND-646 | A549 NSCLC Xenograft | 50 mg/kg BID, oral | Significant suppression of tumor growth | [5] |
| Kras;Trp53-/- NSCLC GEMM | 50 mg/kg BID, oral | Marked suppression of lung tumor growth | [5] | ||
| FASN | TVB-3166 | A549 NSCLC Xenograft | 2 mg/kg QD, oral | Did not significantly inhibit tumor growth as a single agent | [8] |
| TVB-2640 | Colorectal Cancer PDX | 3 mg/kg daily | Significant response in 30% of cases | [8] | |
| ACLY | Bempedoic Acid (ETC-1002) | Not specified | Not specified | Reduces tumor growth in vivo | [7][9] |
Signaling Pathways and Molecular Mechanisms
Targeting different enzymes in the lipogenesis pathway can have distinct effects on cellular signaling and metabolism.
ACACA Inhibition
Inhibition of ACACA directly leads to a depletion of malonyl-CoA, which not only halts fatty acid synthesis but also relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), potentially increasing fatty acid oxidation.[10] This dual effect makes ACACA an attractive target. The upstream kinase, AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates and inactivates ACACA in response to low energy states.
References
- 1. Fatty acid synthesis and cancer: Aberrant expression of the ACACA and ACACB genes increases the risk for cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Fatty Acid Synthase Modulates Metabolic Pathways and Inhibits Cholangiocarcinoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ACLY overcomes cancer immunotherapy resistance via polyunsaturated fatty acids peroxidation and cGAS-STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sagimet.com [sagimet.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetyl-CoA Carboxylase Isoforms: ACACA (ACC1) and ACACB (ACC2)
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA carboxylase (ACC) is a critical biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two principal isoforms of ACC exist, ACACA (ACC1) and ACACB (ACC2), encoded by distinct genes. While they catalyze the same biochemical reaction, their different subcellular localizations, tissue distributions, and regulatory mechanisms confer distinct physiological roles, making them key players in metabolic regulation and attractive targets for therapeutic intervention in various diseases. This guide provides a comprehensive comparison of ACACA and ACACB, supported by experimental data and detailed methodologies.
General Characteristics
ACACA and ACACB share a significant degree of sequence homology and a conserved domain structure, yet key differences in their genetic makeup and protein size exist.
| Feature | ACACA (ACC1) | ACACB (ACC2) |
| Gene Name | ACACA | ACACB |
| Chromosome Location | 17q12 | 12q24.11 |
| Protein Size (Human) | ~265 kDa | ~280 kDa |
| Number of Exons | 66 | Not definitively established, multiple splice variants exist |
| Subcellular Localization | Primarily Cytosolic | Primarily associated with the outer mitochondrial membrane |
Functional Roles and Signaling Pathways
The distinct subcellular localization of the two isoforms is central to their specialized functions. ACACA, being cytosolic, provides the malonyl-CoA pool for de novo fatty acid synthesis. In contrast, ACACB, located on the mitochondrial membrane, generates a localized pool of malonyl-CoA that acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating the entry of long-chain fatty acids into the mitochondria for β-oxidation.
The differential roles of ACACA and ACACB in lipid metabolism are depicted in the following signaling pathway diagram.
Caption: Metabolic pathways regulated by ACACA and ACACB.
Quantitative Comparison of Performance
A direct quantitative comparison of the enzymatic activity and inhibitor sensitivity of ACACA and ACACB is crucial for understanding their biochemical differences and for the development of isoform-specific inhibitors.
Tissue Distribution
The expression patterns of ACACA and ACACB vary significantly across different human tissues, reflecting their specialized physiological roles.
| Tissue | ACACA (ACC1) Expression (TPM) | ACACB (ACC2) Expression (TPM) |
| Adipose Tissue | High | High |
| Liver | High | High |
| Skeletal Muscle | Low | High |
| Heart | Low | High |
| Mammary Gland | High | Moderate |
| Brain | Moderate | Low |
| Lung | Moderate | Moderate |
TPM: Transcripts Per Million. Data is generalized from various transcriptomic studies.
Enzymatic Kinetics
While specific, directly comparable kinetic parameters from a single study are limited, the available literature suggests that both isoforms have similar affinities for their substrates.
| Parameter | ACACA (ACC1) | ACACB (ACC2) |
| Km for Acetyl-CoA | ~20-70 µM | ~20-80 µM |
| Km for ATP | ~20-100 µM | ~30-120 µM |
| Km for Bicarbonate | ~1-5 mM | ~1-7 mM |
Values are approximate and can vary depending on the experimental conditions.
Inhibitor Sensitivity
The development of isoform-specific inhibitors is a major goal in drug discovery. The following table summarizes the IC50 values for some known ACC inhibitors.
| Inhibitor | ACACA (ACC1) IC50 (nM) | ACACB (ACC2) IC50 (nM) | Isoform Selectivity |
| CP-640186 | ~50 | ~50 | Non-selective |
| Soraphen A | ~10 | ~10 | Non-selective |
| ND-630 | ~2.5 | ~5.8 | ACC1/2 dual inhibitor |
| PF-05175157 | ~28 | ~1900 | ACC1 selective |
Regulation by Post-Translational Modifications
Both ACACA and ACACB are regulated by post-translational modifications, primarily phosphorylation, which modulates their enzymatic activity.
| Modification | ACACA (ACC1) | ACACB (ACC2) |
| Phosphorylation | Inactivating phosphorylation at Ser79 by AMPK. Phosphorylation at Ser1200 by PKA also leads to inactivation. | Inactivating phosphorylation at Ser222 by AMPK. |
| Allosteric Regulation | Activated by citrate, which promotes polymerization of the enzyme into an active filamentous form. Inhibited by long-chain fatty acyl-CoAs. | Also activated by citrate. |
Role in Disease and Therapeutic Potential
The distinct roles of ACACA and ACACB in metabolism implicate them in different pathological conditions.
-
ACACA (ACC1): As the key enzyme for de novo lipogenesis, ACACA is a major target in oncology. Many cancer cells exhibit increased fatty acid synthesis to support rapid proliferation and membrane production. Inhibition of ACACA can lead to a depletion of cellular fatty acids and induce apoptosis in cancer cells.[1]
-
ACACB (ACC2): By regulating fatty acid oxidation, ACACB is a prime target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] Inhibition of ACACB is expected to increase fatty acid oxidation, reduce ectopic lipid accumulation, and improve insulin sensitivity.
Experimental Protocols
Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol describes a common method for measuring ACC activity by quantifying the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.
Workflow Diagram:
Caption: Experimental workflow for measuring ACC activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing ATP, MgCl2, acetyl-CoA, citrate, and [14C]sodium bicarbonate in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Add the enzyme source, which can be a crude cell lysate or a purified enzyme preparation, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl). This will also help to remove unincorporated [14C]bicarbonate as 14CO2.
-
Evaporation: Dry the samples, for instance, by heating at 80°C, to ensure the complete removal of 14CO2.
-
Quantification: Resuspend the dried material in water and measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Calculation: Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [14C]bicarbonate, and the amount of protein used.
Subcellular Fractionation for Isoform Separation
To study the individual activities of ACACA and ACACB, it is essential to separate the cytosolic and mitochondrial fractions of the cell.
Workflow Diagram:
Caption: Workflow for separating cytosolic and mitochondrial fractions.
Methodology:
-
Cell Homogenization: Harvest cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping the organelles intact.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet will contain nuclei and intact cells, while the supernatant will contain the cytosol and mitochondria.
-
High-Speed Centrifugation: Carefully collect the supernatant from the previous step and centrifuge it at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Fraction Collection: The supernatant from this step is the cytosolic fraction, which is enriched in ACACA. The pellet contains the mitochondria, and the associated outer membrane is enriched in ACACB.
-
Washing and Lysis: Wash the mitochondrial pellet with buffer to remove cytosolic contamination. The purity of the fractions should be assessed by Western blotting for marker proteins (e.g., tubulin for cytosol and COX IV for mitochondria). The respective fractions can then be lysed to be used in activity assays.
Conclusion
ACACA and ACACB, the two isoforms of acetyl-CoA carboxylase, are central to the regulation of lipid metabolism. Their distinct subcellular localizations and tissue-specific expression patterns dictate their specialized roles in fatty acid synthesis and oxidation, respectively. Understanding the quantitative differences in their enzymatic properties and their differential regulation is paramount for the development of targeted therapies for a range of diseases, from cancer to metabolic disorders. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced biology of these critical enzymes.
References
A Comparative Analysis of Acetyl-CoA Carboxylase 1 and 2: Functional Distinctions in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms, ACC1 and ACC2, encoded by distinct genes (ACACA and ACACB, respectively), play pivotal, yet functionally specialized, roles in the regulation of fatty acid metabolism.[1] Understanding the nuanced differences between these two isoforms is critical for the development of targeted therapeutics for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as cancer. This guide provides an objective comparison of ACC1 and ACC2, supported by experimental data and detailed methodologies.
Core Functional Differences
The primary distinction between ACC1 and ACC2 lies in their subcellular localization, which dictates their primary metabolic function. ACC1 is a cytosolic enzyme, whereas ACC2 is targeted to the outer mitochondrial membrane.[1][2] This spatial separation results in two distinct pools of malonyl-CoA with different metabolic fates.
-
ACC1 and De Novo Lipogenesis: Cytosolic malonyl-CoA, produced by ACC1, serves as the primary building block for the synthesis of new fatty acids through the action of fatty acid synthase (FAS).[1] This process, known as de novo lipogenesis (DNL), is particularly active in lipogenic tissues such as the liver and adipose tissue.[1]
-
ACC2 and Fatty Acid Oxidation: Malonyl-CoA generated by ACC2 on the mitochondrial surface acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] By inhibiting CPT1, ACC2 effectively acts as a brake on fatty acid oxidation.
This fundamental difference establishes ACC1 as a key regulator of fatty acid synthesis and ACC2 as a critical controller of fatty acid breakdown.
Quantitative Data Comparison
The following tables summarize key quantitative differences between human ACC1 and ACC2.
Table 1: General Properties and Kinetic Parameters
| Feature | Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA Carboxylase 2 (ACC2) | Reference(s) |
| Gene | ACACA | ACACB | [1] |
| Subcellular Localization | Cytosol | Outer Mitochondrial Membrane | [1][2] |
| Primary Function | De Novo Lipogenesis (DNL) | Regulation of Fatty Acid Oxidation (FAO) | [1] |
| Molecular Weight (human) | ~265 kDa | ~275 kDa | [1] |
| Km for Acetyl-CoA | Lower Km (higher affinity) | Higher Km (lower affinity) | [3] |
| Citrate Activation | ~4-fold activation | >1000-fold activation | [4] |
| Apparent Kd for Citrate | 0.8 ± 0.3 mM | 3.4 ± 0.6 mM | [4] |
| Apparent Ki for Citrate | 20 ± 8 mM | 38 ± 8 mM | [4] |
Table 2: Tissue Distribution of mRNA Expression in Humans
| Tissue | ACC1 Expression (Relative) | ACC2 Expression (Relative) | Predominant Isoform | Reference(s) |
| Adipose Tissue | Lower | Higher | ACC2 | [3][5] |
| Liver | Lower | Higher | ACC2 | [5] |
| Skeletal Muscle | Lower | Higher | ACC2 | [5] |
| Heart | Lower | Higher | ACC2 | [5] |
| Brain | Higher | Lower | ACC1 | [3] |
| Prostate | Higher | Lower | ACC1 | [3] |
| Ovary | Higher | Lower | ACC1 | [3] |
Note: Relative expression levels are based on microarray and quantitative real-time RT-PCR data. The expression pattern in rodents differs significantly, with ACC1 being predominant in lipogenic tissues like the liver and adipose tissue.[3]
Signaling Pathways and Regulation
The activities of both ACC1 and ACC2 are tightly regulated by allosteric mechanisms and covalent modification, primarily phosphorylation.
Allosteric Regulation
-
Citrate: A key allosteric activator, citrate signals an energy-replete state and promotes the polymerization of ACC monomers into an active filamentous form.[4] Interestingly, recombinant human ACC2 is dramatically more sensitive to citrate activation than ACC1.[4]
-
Palmitoyl-CoA: The end-product of fatty acid synthesis, palmitoyl-CoA, acts as a feedback inhibitor, causing the depolymerization of active ACC filaments.
Covalent Modification: Phosphorylation by AMPK
AMP-activated protein kinase (AMPK), a central energy sensor, phosphorylates and inactivates both ACC isoforms in response to low cellular energy levels (high AMP:ATP ratio). This coordinated regulation serves to halt energy-consuming fatty acid synthesis (via ACC1 inhibition) and promote energy-producing fatty acid oxidation (by relieving ACC2-mediated inhibition of CPT1).
Key AMPK phosphorylation sites identified in human ACCs are:
-
ACC1: Ser79, Ser1200, Ser1215
-
ACC2: Ser221 (equivalent to Ser212 in mouse)
The following diagram illustrates the regulatory pathways for both ACC1 and ACC2.
Figure 1. Regulation of ACC1 and ACC2 by AMPK and allosteric effectors.
Experimental Protocols
Accurate assessment of the distinct functions of ACC1 and ACC2 requires specific experimental approaches. Below are detailed methodologies for key experiments.
Cellular Fractionation for Isoform-Specific Activity Assays
This protocol allows for the separation of cytosolic (ACC1-enriched) and mitochondrial (ACC2-enriched) fractions to measure the activity of each isoform independently.
Materials:
-
Cell culture or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) with protease inhibitors
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
ACC activity assay reagents
Procedure:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend the cell/tissue pellet in hypotonic homogenization buffer and incubate on ice.
-
Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle until cells are sufficiently lysed (monitor by microscopy).
-
Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, containing ACC1.
-
The pellet contains the mitochondrial fraction. Wash the pellet carefully with homogenization buffer to remove cytosolic contamination and resuspend in an appropriate buffer for the ACC2 activity assay.
-
Perform ACC activity assays on both fractions.
Figure 2. Workflow for cellular fractionation to isolate cytosolic and mitochondrial fractions.
Measurement of De Novo Lipogenesis (ACC1 Activity)
This method utilizes a stable isotope-labeled precursor to trace the synthesis of new fatty acids.
Materials:
-
13C-labeled acetate
-
Cell culture or animal model
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Label cells or administer 13C-acetate to an animal model.
-
After a defined period, harvest cells or collect tissue/plasma samples.
-
Extract total lipids from the samples using a method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract to release fatty acids and derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Analyze the FAMEs by GC-MS to determine the incorporation of 13C into newly synthesized fatty acids, such as palmitate. The degree of 13C enrichment is a direct measure of DNL.
Measurement of Fatty Acid Oxidation (ACC2 Activity)
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate.
Materials:
-
3H- or 14C-labeled palmitate
-
Cell culture or tissue homogenates
-
Scintillation counter
Procedure:
-
Incubate cells or tissue homogenates with radiolabeled palmitate complexed to fatty acid-free bovine serum albumin (BSA).
-
During β-oxidation, the radiolabel is released in the form of 3H2O or 14CO2.
-
The reaction is stopped, and the aqueous phase (containing 3H2O) or the released 14CO2 (trapped in a suitable base) is separated from the labeled substrate.
-
The amount of radioactivity in the product is quantified using a scintillation counter and is proportional to the rate of fatty acid oxidation. A decrease in fatty acid oxidation upon a specific stimulus would suggest an increase in ACC2 activity.
Conclusion
ACC1 and ACC2, despite catalyzing the same biochemical reaction, exhibit profound functional differences rooted in their distinct subcellular locations and regulatory sensitivities. ACC1 is the primary driver of de novo lipogenesis in the cytosol, while ACC2 acts as a crucial regulator of fatty acid oxidation at the mitochondrial membrane. These differences are further underscored by their distinct tissue expression profiles in humans and their differential activation by citrate. A thorough understanding of these functional distinctions is paramount for the rational design of isoform-specific inhibitors for the treatment of a range of metabolic disorders. The experimental protocols outlined in this guide provide a framework for the precise evaluation of the individual contributions of ACC1 and ACC2 to cellular metabolism.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACC2 Is Expressed at High Levels Human White Adipose and Has an Isoform with a Novel N-Terminus | PLOS One [journals.plos.org]
- 4. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACC2 Is Expressed at High Levels Human White Adipose and Has an Isoform with a Novel N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Tissue-Specific Expression of ACACA and ACACB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tissue-specific expression of Acetyl-CoA Carboxylase Alpha (ACACA) and Acetyl-CoA Carboxylase Beta (ACACB), two key enzymes in fatty acid metabolism. Understanding their distinct expression patterns is crucial for targeted drug development and metabolic research.
Introduction to ACACA and ACACB
ACACA, also known as ACC1, and ACACB, or ACC2, are isoforms of Acetyl-CoA Carboxylase that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. While both play a critical role in fatty acid metabolism, their primary functions and subcellular localizations differ, leading to distinct tissue distribution patterns.[1]
ACACA (ACC1) is primarily a cytosolic enzyme.[2] The malonyl-CoA it produces is a key building block for the de novo synthesis of fatty acids.[1][2] Consequently, ACACA is highly expressed in lipogenic tissues, such as the liver and adipose tissue, where fatty acid synthesis is prominent.[3]
ACACB (ACC2) , in contrast, is predominantly localized to the outer mitochondrial membrane.[4] The malonyl-CoA generated by ACACB acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[4] Therefore, ACACB plays a crucial role in regulating fatty acid oxidation. Its expression is highest in tissues with high energy demands and active fatty acid oxidation, such as the heart and skeletal muscle.[5]
Quantitative Expression Analysis of ACACA vs. ACACB in Human Tissues
The following table summarizes the messenger RNA (mRNA) expression levels of ACACA and ACACB in various human tissues, presented as normalized Transcripts Per Million (nTPM). This data, derived from the Human Protein Atlas, combines datasets from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a broad and reliable overview of their tissue-specific expression.
| Tissue | ACACA (ACC1) nTPM | ACACB (ACC2) nTPM | Predominant Isoform |
| Adipose Tissue | 135.8 | 39.9 | ACACA |
| Adrenal Gland | 49.5 | 15.6 | ACACA |
| Bone Marrow | 28.1 | 5.5 | ACACA |
| Brain (Cerebral Cortex) | 26.2 | 2.5 | ACACA |
| Breast | 52.8 | 10.1 | ACACA |
| Colon | 29.8 | 10.9 | ACACA |
| Esophagus | 10.3 | 2.1 | ACACA |
| Heart Muscle | 12.8 | 40.8 | ACACB |
| Kidney | 21.7 | 10.1 | ACACA |
| Liver | 64.7 | 25.5 | ACACA |
| Lung | 38.3 | 7.9 | ACACA |
| Ovary | 23.3 | 4.9 | ACACA |
| Pancreas | 19.3 | 5.2 | ACACA |
| Placenta | 28.5 | 4.8 | ACACA |
| Prostate | 31.5 | 4.7 | ACACA |
| Skeletal Muscle | 5.6 | 32.7 | ACACB |
| Skin | 21.5 | 3.3 | ACACA |
| Small Intestine | 22.1 | 6.7 | ACACA |
| Spleen | 19.8 | 4.1 | ACACA |
| Stomach | 14.9 | 3.9 | ACACA |
| Testis | 14.1 | 8.2 | ACACA |
| Thyroid Gland | 38.1 | 8.9 | ACACA |
| Uterus | 26.7 | 4.5 | ACACA |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct roles of ACACA and ACACB in cellular metabolism and a general workflow for analyzing their tissue-specific expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific antibodies and equipment.
RNA Extraction and RT-qPCR for ACACA and ACACB mRNA Expression
This protocol outlines the steps for quantifying the mRNA levels of ACACA and ACACB in tissue samples.
a. RNA Extraction:
-
Homogenize ~50-100 mg of frozen tissue in 1 mL of TRIzol reagent.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
b. Reverse Transcription (cDNA Synthesis):
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers, and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with sterile, nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of RNase inhibitor.
-
Add 5 µL of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 2 minutes.
-
Add 1 µL of reverse transcriptase and incubate at 42°C for 50 minutes.
-
Inactivate the reaction by heating to 70°C for 15 minutes.
c. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing: 10 µL of 2X SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water for a final volume of 20 µL.
-
Use the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
A melt curve analysis should be performed to verify the specificity of the amplified product.
-
Relative quantification of gene expression can be calculated using the 2-ΔΔCt method, with a suitable housekeeping gene for normalization.
Western Blot for ACACA and ACACB Protein Expression
This protocol details the detection and quantification of ACACA and ACACB proteins in tissue lysates.
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for ACACA or ACACB (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions should be obtained from the antibody manufacturer's datasheet.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
-
Immunohistochemistry (IHC) for ACACA and ACACB Localization
This protocol is for the visualization of ACACA and ACACB protein expression and localization within tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody against ACACA or ACACB overnight at 4°C.
-
-
Washing:
-
Wash slides three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging:
-
Visualize and capture images using a light microscope.
-
Conclusion
The distinct tissue-specific expression patterns of ACACA and ACACB reflect their specialized roles in fatty acid metabolism. ACACA is the primary isoform in lipogenic tissues, driving fatty acid synthesis, while ACACB predominates in oxidative tissues, regulating fatty acid oxidation. This differential expression is a critical consideration for the development of isoform-specific inhibitors for the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the roles of these important enzymes in health and disease.
References
A Comparative Guide to the Efficacy of Acetyl-CoA Carboxylase (ACACA) Inhibitors
This guide provides a detailed comparison of the efficacy of various Acetyl-CoA Carboxylase (ACACA or ACC) inhibitors, focusing on their performance in preclinical and clinical studies for conditions such as non-alcoholic steatohepatitis (NASH) and cancer. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data, protocols, and pathway visualizations.
Introduction to Acetyl-CoA Carboxylase (ACACA)
Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism.[1] It exists in two main isoforms: ACC1 (ACACA) and ACC2 (ACACB).[2] ACC1 is found in the cytoplasm and catalyzes the first, rate-limiting step of de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[3][4][5][6] This step involves the conversion of acetyl-CoA to malonyl-CoA.[3][4][5][6] ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT-1).[1][2][7] By inhibiting ACC, therapeutic compounds can simultaneously block the production of new fats and promote their breakdown, making ACC a compelling target for metabolic diseases like NASH and certain cancers that rely on DNL for growth.[1][3][8]
The Role of ACACA in De Novo Lipogenesis
The inhibition of ACACA is central to reducing the synthesis of fatty acids. The following diagram illustrates the pivotal position of ACACA in the DNL pathway.
References
- 1. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 8. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
A Researcher's Guide to Navigating ACACA and ACACB Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specific and accurate detection of Acetyl-CoA Carboxylase Alpha (ACACA) and Acetyl-CoA Carboxylase Beta (ACACB) is critical for advancing metabolic research. This guide provides a comparative analysis of commercially available antibodies, highlighting the importance of rigorous validation and offering experimental protocols to assess their cross-reactivity.
The two isoforms of Acetyl-CoA Carboxylase, ACACA (also known as ACC1) and ACACB (ACC2), are key enzymes in the regulation of fatty acid metabolism. ACACA is a cytosolic enzyme that plays a crucial role in de novo fatty acid synthesis. In contrast, ACACB is primarily located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Given their distinct roles and subcellular localizations, the ability to specifically detect each isoform is paramount for accurate experimental results.
The significant sequence homology between ACACA and ACACB presents a considerable challenge in the development of isoform-specific antibodies, leading to a high potential for cross-reactivity. This guide aims to provide researchers with the necessary information to select and validate antibodies for their specific needs.
Understanding the Basis of Cross-Reactivity: Sequence Homology
A protein sequence alignment of human ACACA and ACACB reveals extensive regions of high similarity, which can lead to antibody cross-reactivity if the immunogen sequence is not carefully selected from a region of low homology. Researchers should prioritize antibodies raised against unique epitopes in either the N-terminal or C-terminal regions of the proteins, where sequence divergence is more pronounced.
Performance of Commercially Available Antibodies
A review of commercially available antibodies for ACACA and ACACB reveals a range of purported specificities. While many manufacturers claim isoform specificity, it is crucial for researchers to independently verify these claims. Some antibodies, particularly those targeting conserved functional domains or phosphorylation sites (e.g., the Ser79 phosphorylation site targeted by AMPK), are designed to be pan-specific and will detect both isoforms.
For instance, some commercially available pan-acetyl-CoA carboxylase antibodies are explicitly stated by the manufacturer to detect all isoforms of the protein. Conversely, other antibodies are marketed as specific for either ACACA or ACACB. However, without independent validation, these claims should be approached with caution.
The most reliable validation of antibody specificity comes from studies utilizing knockout (KO) or knockdown (KD) models. A key study in the field, "Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program," utilized adipose-specific knockout mice for both ACACA (cAdACC1KO) and ACACB (cAdACC2KO). The antibodies used in such studies have undergone rigorous in-vivo validation, providing a high degree of confidence in their specificity. Researchers are encouraged to consult the materials and methods sections of such publications to identify these well-validated reagents.
Below is a summary table of representative commercially available antibodies. Please note that the cross-reactivity information is based on available data and should be confirmed with in-house validation.
| Antibody Target | Supplier | Catalog Number | Type | Immunogen | Validated Applications | Reported Cross-Reactivity with other Isoform |
| ACACA | Supplier A | A-123 | Rabbit Polyclonal | N-terminal peptide | WB, IHC, ELISA | Low to none reported |
| ACACA | Supplier B | B-456 | Mouse Monoclonal | Recombinant fragment | WB, IP | Not specified |
| ACACB | Supplier C | C-789 | Rabbit Polyclonal | C-terminal peptide | WB, IF | Low to none reported |
| ACACB | Supplier D | D-012 | Rabbit Monoclonal | Synthetic peptide | WB, IHC | Not specified |
| Pan-ACC | Supplier E | E-345 | Rabbit Polyclonal | Peptide surrounding Ser79 | WB, IHC | Yes, detects both ACACA and ACACB |
Experimental Protocols for Antibody Validation
To ensure the specificity of antibodies against ACACA and ACACB, a series of validation experiments are essential. The following is a detailed protocol for Western Blotting, a common method for assessing antibody specificity.
Western Blotting Protocol for Assessing ACACA and ACACB Antibody Specificity
1. Sample Preparation:
-
Cell Lysates: Culture cell lines known to express ACACA (e.g., lipogenic cell lines like HepG2) and ACACB (e.g., oxidative cell lines like C2C12 myotubes). For the highest level of validation, use lysates from ACACA and ACACB knockout/knockdown cells and their corresponding wild-type controls.
-
Tissue Lysates: Prepare lysates from tissues with known differential expression of ACACA and ACACB (e.g., liver and adipose tissue for high ACACA; skeletal muscle and heart for high ACACB).
-
Recombinant Proteins: Obtain purified recombinant human ACACA and ACACB proteins to serve as positive controls and for direct assessment of cross-reactivity.
-
Lysis Buffer: Use a RIPA buffer supplemented with protease and phosphatase inhibitors to ensure protein stability.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-ACACA or anti-ACACB) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Interpretation of Results:
-
A specific antibody for ACACA should show a strong band at the correct molecular weight in lanes with ACACA-expressing lysates and recombinant ACACA, with no or minimal signal in lanes with ACACB-expressing lysates and recombinant ACACB.
-
Conversely, a specific ACACB antibody should only detect ACACB.
-
The use of knockout/knockdown lysates is the gold standard: a specific antibody should show a band in the wild-type lysate but not in the corresponding knockout/knockdown lysate.
-
A cross-reactive antibody will show bands in lanes containing both ACACA and ACACB.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the biological context of ACACA and ACACB, the following diagrams are provided.
A Researcher's Guide to Validating ACACA Knockdown Specificity
For researchers and drug development professionals, achieving specific and efficient knockdown of a target gene is paramount to obtaining reliable experimental outcomes. Acetyl-CoA Carboxylase Alpha (ACACA) is a critical enzyme in the fatty acid synthesis pathway and a key target in various therapeutic areas, including oncology and metabolic diseases. This guide provides a comprehensive comparison of methods to validate the specificity of ACACA knockdown, ensuring that observed phenotypes are a direct result of the intended genetic modification and not due to off-target effects.
The Critical Need for Knockdown Validation
Gene knockdown technologies, particularly RNA interference (RNAi), are powerful tools for studying gene function. However, the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can lead to unintended silencing of non-target genes, a phenomenon known as off-target effects.[1][2] These effects can arise from partial complementarity of the siRNA seed region to other mRNAs, leading to misleading or false-positive results.[1][3][4] Therefore, rigorous validation of knockdown specificity is a crucial step in any experiment.
Primary Methods for Validating ACACA Knockdown
A multi-pronged approach is recommended to confidently validate ACACA knockdown. The most common and reliable methods include quantifying mRNA and protein levels of the target gene and performing rescue experiments to link the knockdown to the observed phenotype.
Quantification of mRNA Levels using qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the abundance of specific mRNA transcripts.[5][6] By comparing the levels of ACACA mRNA in cells treated with ACACA-targeting siRNA to control cells, one can determine the efficiency of the knockdown at the transcript level.
Table 1: Example of qRT-PCR Data for ACACA Knockdown Validation
| siRNA Sequence ID | Target Gene | Concentration (nM) | Mean Cq Value (ACACA) | Mean Cq Value (Housekeeping Gene) | ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) | Knockdown Efficiency (%) |
| Control siRNA | N/A | 20 | 22.5 | 18.2 | 4.3 | 0 | 1.00 | 0% |
| ACACA siRNA 1 | ACACA | 20 | 25.8 | 18.3 | 7.5 | 3.2 | 0.11 | 89% |
| ACACA siRNA 2 | ACACA | 20 | 26.2 | 18.1 | 8.1 | 3.8 | 0.07 | 93% |
| ACACA siRNA 3 | ACACA | 20 | 24.9 | 18.2 | 6.7 | 2.4 | 0.19 | 81% |
Quantification of Protein Levels using Western Blotting
Western blotting is an essential technique to confirm that the reduction in mRNA levels translates to a decrease in protein expression.[7][8][9][10] This method provides a direct measure of the target protein, confirming the functional consequence of the mRNA knockdown.
Table 2: Example of Densitometry Data from Western Blot for ACACA Knockdown
| Treatment | ACACA Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized ACACA Intensity | % of Control | Knockdown Efficiency (%) |
| Untreated Control | 1.25 | 1.30 | 0.96 | 100% | 0% |
| Control siRNA | 1.22 | 1.28 | 0.95 | 99% | 1% |
| ACACA siRNA 1 | 0.15 | 1.25 | 0.12 | 12.5% | 87.5% |
| ACACA siRNA 2 | 0.10 | 1.29 | 0.08 | 8.3% | 91.7% |
Phenotypic Validation with Rescue Experiments
A rescue experiment is the gold standard for confirming that an observed phenotype is a direct result of the target gene knockdown and not due to off-target effects.[11][12][13] This involves re-introducing the target gene in a form that is resistant to the siRNA (e.g., by silent mutations in the siRNA binding site) and observing if the original phenotype is reversed.
Table 3: Example Data from a Cell Viability Assay with ACACA Knockdown and Rescue
| Condition | Cell Viability (%) | Standard Deviation |
| Control siRNA | 100 | 5.2 |
| ACACA siRNA | 45 | 4.8 |
| ACACA siRNA + Rescue Construct (siRNA-resistant ACACA) | 95 | 5.5 |
| ACACA siRNA + Control Vector | 48 | 4.5 |
Comparison of ACACA Knockdown Technologies
Several technologies are available for inducing gene knockdown, each with its own advantages and disadvantages regarding specificity.
Table 4: Comparison of Common Gene Knockdown Technologies
| Technology | Mechanism | Delivery Method | Duration of Effect | Potential for Off-Target Effects | Mitigation Strategies |
| siRNA | Post-transcriptional gene silencing via mRNA degradation.[14][15] | Transfection | Transient | Moderate to High[1][4] | Use low concentrations, chemical modifications, and pooling of multiple siRNAs.[2][3][4] |
| shRNA | Processed into siRNA intracellularly for sustained silencing.[14][16] | Viral transduction (e.g., lentivirus, AAV) | Stable/Long-term | Moderate to High | Careful design of shRNA sequences, use of inducible systems. |
| CRISPRi | Transcriptional repression by a catalytically inactive Cas9 (dCas9) blocking RNA polymerase.[17][18] | Transfection or viral transduction | Tunable (transient to stable) | Low to Moderate | Careful guide RNA design, whole-genome off-target analysis. |
| ASOs | Single-stranded oligonucleotides that bind to target RNA, leading to its degradation by RNase H.[16][17] | Transfection | Transient | Moderate | Chemical modifications to improve specificity and stability. |
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams illustrate the ACACA signaling pathway, the general workflow for knockdown validation, and the logic of a rescue experiment.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Acetyl-CoA carboxylase 1 depletion suppresses de novo fatty acid synthesis and mitochondrial β-oxidation in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qiagen.com [qiagen.com]
- 7. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 10. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. idtdna.com [idtdna.com]
- 15. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 16. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rarediseasesjournal.com [rarediseasesjournal.com]
- 18. synthego.com [synthego.com]
A Comparative Guide to Acetyl-CoA Carboxylase Alpha (ACACA) Activity in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase Alpha (ACACA), also known as ACC1, is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This function is fundamental to the synthesis of fatty acids. In normal differentiated cells, ACACA activity is tightly regulated by nutritional status and energy demands, often remaining at a basal level as cells preferentially utilize circulating lipids.[2] However, a growing body of evidence highlights a significant shift in this metabolic paradigm within cancer cells. Many tumors exhibit a heightened dependence on DNL, driven by the overexpression and hyperactivity of ACACA, to supply the lipids necessary for rapid membrane proliferation, energy storage, and the generation of signaling molecules.[1][3] This guide provides an objective comparison of ACACA activity and its regulation in normal versus cancerous cellular contexts, supported by experimental data and detailed methodologies.
Comparative Analysis of ACACA Expression and Activity
Normal, quiescent cells typically meet their lipid requirements through the uptake of exogenous fatty acids from circulation. Consequently, the entire DNL pathway, including ACACA, is often suppressed.[2][4] In contrast, a defining metabolic feature of many aggressive cancers is the reactivation and significant upregulation of DNL, making cancer cells highly dependent on their own lipid synthesis capabilities.
-
In Normal Cells: ACACA expression and activity are dynamically regulated by metabolic cues. Under conditions of energy surplus, the pathway is active, but it is swiftly inhibited by sensors like AMP-activated protein kinase (AMPK) during energy stress.[5] Studies have shown that inhibiting ACACA in normal human mammary epithelial cells reduces lipogenesis but does not trigger cell death, indicating a lack of critical dependence on this pathway for survival.[6]
-
In Cancer Cells: The demand for lipids in rapidly proliferating cancer cells is immense. Upregulated ACACA provides a steady stream of malonyl-CoA to fuel fatty acid synthase (FASN), producing the palmitate required for new membrane synthesis.[6] This reliance is so critical that silencing ACACA can induce apoptosis in cancer cells.[6] Quantitative studies confirm this disparity; for instance, pancreatic cancer cells exhibit a de novo lipogenesis level 2-3 times higher than that of normal pancreatic epithelial cells.[2] Furthermore, proteomic and transcriptomic data from databases like The Cancer Genome Atlas (TCGA) and The Human Protein Atlas reveal significantly elevated ACACA expression across a wide array of malignancies compared to their normal tissue counterparts.[7][8]
Quantitative Data: ACACA Expression in Normal vs. Cancer Tissues
The following table summarizes publicly available data on ACACA expression, highlighting the common trend of upregulation in cancerous tissues.
| Cancer Type | Normal Tissue Expression (Protein) | Cancer Tissue Expression (Protein) | Key Findings & References |
| Hepatocellular Carcinoma (HCC) | Low to Medium | Medium to High | Higher ACACA mRNA and protein levels are associated with poor prognosis.[7][9] |
| Breast Cancer | Low | Medium to High | ACACA is essential for breast cancer cell survival; normal mammary cells are resistant to its inhibition.[6][7] |
| Prostate Cancer | Low | Medium to High | Expression is elevated in primary prostate tumors compared to normal tissue.[7][10] |
| Lung Adenocarcinoma | Low | Medium to High | ACC1 protein expression is significantly elevated in tumor tissues compared to adjacent normal lung tissues.[8] |
| Colon Cancer | Low in most cells | Medium to High | Quantitative proteomics shows a substantial increase in ACACA protein levels in colon cancer.[8] |
| Uterine Cancer | Medium | High | Proteomic analysis reveals a significant increase in ACACA protein levels.[8] |
| Pancreatic Cancer | Low | Medium | Cancer cells show 2-3 fold higher de novo lipogenesis rates than normal pancreatic cells.[2] |
Expression levels are qualitative summaries based on immunohistochemistry data from The Human Protein Atlas.[7]
Differential Regulation of ACACA Signaling Pathways
The activity of ACACA is governed by distinct signaling cascades that are characteristically altered in cancer. In normal cells, regulation is dominated by metabolic feedback. In cancer cells, oncogenic signaling often overrides these homeostatic controls.
Experimental Protocols
Assessing the differential activity of ACACA requires a multi-faceted approach, combining quantification of protein expression with functional metabolic assays.
General Experimental Workflow
The diagram below outlines a typical workflow for comparing ACACA function in a normal (e.g., HMEC) versus a cancer (e.g., MCF-7) cell line.
Protocol 1: Western Blot for ACACA Expression and Phosphorylation
This protocol determines the relative abundance of total ACACA and its phosphorylated (inactive) form.
-
Cell Lysis:
-
Culture normal and cancer cells to ~80% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-ACACA, rabbit anti-phospho-ACACA (Ser79), and mouse anti-β-actin as a loading control) diluted in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Protocol 2: De Novo Lipogenesis Assay (¹⁴C-Acetate Incorporation)
This functional assay measures the rate of new fatty acid synthesis.
-
Cell Culture and Labeling:
-
Plate an equal number of normal and cancer cells and culture overnight.
-
Replace the medium with fresh growth medium containing 1-2 µCi/mL of [¹⁴C]-acetate.
-
Incubate cells for 2-4 hours in a standard CO₂ incubator.
-
-
Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a glass tube and add 2:1 chloroform:methanol solution to lyse the cells and extract lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
-
Saponification and Scintillation Counting:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in an ethanolic potassium hydroxide solution and heat at 60°C for 1 hour to saponify the fatty acids.
-
Neutralize the reaction with an acid (e.g., HCl).
-
Add scintillation cocktail to the sample.
-
-
Quantification:
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel, unlabeled well to determine the rate of acetate incorporation into lipids.
-
Therapeutic Implications and Conclusion
The marked upregulation and functional importance of ACACA in cancer cells, contrasted with its regulated, non-essential role in most normal tissues, positions it as an attractive target for cancer therapy.[3] Pharmacological inhibition of ACACA can selectively induce cell death in cancer cells and suppress tumor growth.[6] Understanding the context-specific activity and regulation of ACACA is therefore paramount for developing effective and targeted anti-cancer strategies that exploit the metabolic dependencies of malignant cells while sparing their normal counterparts. This guide underscores the fundamental shift in lipid metabolism that occurs during tumorigenesis, highlighting ACACA as a central node in this transformation.
References
- 1. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Visualization of De novo Lipogenesis in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase alpha is essential to breast cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of ACACA in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Integrated single-cell and bulk RNA sequencing analysis reveals ACACA as a potential prognostic and immunotherapeutic biomarker across cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of acetyl-CoA carboxylase alpha as a prognostic and targeted candidate for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACACA depletion activates the cPLA2–arachidonic acid–NF-κB axis to drive inflammatory reprogramming in androgen receptor-independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phylogenetic Analysis of Acetyl-CoA Carboxylase Alpha (ACCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl-CoA Carboxylase Alpha (ACCA) across various species, focusing on its phylogenetic relationships, kinetic properties, and regulation. Experimental data is presented to support the comparative analysis, offering valuable insights for researchers in metabolic diseases, cancer biology, and drug development.
Introduction to Acetyl-CoA Carboxylase Alpha (ACCA)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the biosynthesis of fatty acids.[2] In most eukaryotes, ACC exists as a large, multi-domain enzyme, while in most prokaryotes and the chloroplasts of plants and algae, it is a multi-subunit complex.[1] The alpha isoform of ACC (ACCA or ACC1) is predominantly cytosolic and plays a crucial role in de novo fatty acid synthesis.[1][3] Given its central role in metabolism, ACCA is a key target for the development of therapeutics for metabolic disorders and cancer.[3][4]
Phylogenetic Relationships of ACCA
The evolutionary history of ACCA reveals a fascinating divergence in its structure and regulation across different kingdoms of life. Phylogenetic analysis, typically based on the alignment of amino acid sequences of the catalytic domains, helps to elucidate these relationships.
Forms and Subunits of ACCase
There are two main forms of ACCase:
-
Homomeric (Eukaryotic type): A single large polypeptide chain that forms a stable homodimer. It contains all three functional domains: Biotin Carboxylase (BC), Biotin Carboxyl Carrier Protein (BCCP), and Carboxyltransferase (CT). This form is primarily found in the cytoplasm of algae and higher plants.[5]
-
Heteromeric (Prokaryotic type): A multi-subunit complex composed of at least four separate subunits: BC, BCCP, and the α and β subunits of CT (α-CT and β-CT).[5] This form is typically found in the plastids of plants.[5]
The functional domains of the homomeric form are homologous in sequence to the subunits of the heteromeric form.[5]
Experimental Protocol: Phylogenetic Tree Construction for ACCA
A robust phylogenetic analysis of ACCA can be performed using the following step-by-step protocol:
-
Sequence Retrieval: Obtain ACCA protein sequences from various species of interest from databases such as NCBI GenBank or UniProt.[1][6]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using tools like ClustalW, MUSCLE, or COBALT to identify conserved regions and evolutionary relationships.[7][8] The alignment quality is crucial for a reliable phylogenetic tree.
-
Selection of a Substitution Model: Determine the best-fit model of protein evolution for the aligned sequences using software like ModelFinder or jModelTest. This step is essential for the accuracy of phylogenetic inference.
-
Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as:
-
Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequence data. Software like RAxML and MEGA are commonly used.
-
Bayesian Inference (BI): Uses Bayesian statistics to infer the posterior probability of a tree. MrBayes is a popular tool for this method.
-
Neighbor-Joining (NJ): A distance-based method that is fast and suitable for large datasets.
-
-
Tree Evaluation: Assess the statistical support for the branches of the phylogenetic tree using methods like bootstrap analysis (for ML and NJ) or posterior probabilities (for BI).
-
Tree Visualization: Visualize and annotate the final phylogenetic tree using software such as FigTree, iTOL, or TreeViewer.[9][10][11]
Visualization: Phylogenetic Analysis Workflow
Caption: A generalized workflow for conducting a phylogenetic analysis of ACCA protein sequences.
Comparative Analysis of ACCA Properties
Domain Architecture
The ACCA protein is characterized by three main functional domains:
| Domain | Function |
| Biotin Carboxylase (BC) | Catalyzes the ATP-dependent carboxylation of the biotin prosthetic group. |
| Biotin Carboxyl Carrier Protein (BCCP) | Covalently binds the biotin prosthetic group and transfers it between the BC and CT active sites. |
| Carboxyltransferase (CT) | Transfers the carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. |
The organization of these domains can be investigated using databases like Pfam, SMART, and the Conserved Domain Database (CDD).[12][13][14]
Gene Copy Number Variation
Gene copy number variation (CNV) can contribute to the diversification of gene function and organismal adaptation.[15] The number of ACCA genes can vary among different species. For instance, mammals have two main isoforms, ACC1 (ACACA) and ACC2 (ACACB), encoded by different genes.[1] Investigating CNV of ACCA can provide insights into the evolutionary pressures on fatty acid metabolism in different lineages.
Table 1: Comparison of ACCA Gene Copy Numbers in Selected Species (Illustrative)
| Species | Gene Name(s) | Number of Copies |
| Homo sapiens | ACACA, ACACB | 2 |
| Mus musculus | Acaca, Acacb | 2 |
| Saccharomyces cerevisiae | ACC1 | 1 |
| Arabidopsis thaliana | Multiple genes for subunits | >1 |
Note: This table is illustrative. Actual copy numbers can vary and should be verified through genomic databases.
Regulation of ACCA Activity
The activity of ACCA is tightly regulated at multiple levels to control the rate of fatty acid synthesis in response to the cell's energy status and hormonal signals.
Allosteric Regulation
-
Citrate: A key allosteric activator of ACCA. Citrate, a marker of high energy and abundant acetyl-CoA, promotes the polymerization of ACCA into a more active form.[16]
-
Palmitoyl-CoA: The end-product of de novo fatty acid synthesis, acts as a feedback inhibitor of ACCA.[9]
Covalent Modification: Phosphorylation
The primary mechanism for the short-term regulation of ACCA activity is phosphorylation. AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates and inactivates ACCA in response to a high AMP:ATP ratio (low energy state).[9][17] This inhibition conserves ATP by halting the energy-consuming process of fatty acid synthesis.[17]
Visualization: AMPK Signaling Pathway Regulating ACCA
Caption: The AMPK signaling pathway in response to low cellular energy, leading to the phosphorylation and inactivation of ACCA.
Comparative Enzyme Kinetics
The kinetic parameters of ACCA, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity. These parameters can vary significantly across species, reflecting adaptations to different metabolic needs.
Experimental Protocol: Enzyme Kinetic Analysis of ACCA
A standard protocol for determining the kinetic parameters of ACCA involves the following steps:
-
Enzyme Purification: Purify ACCA from the source organism or express and purify a recombinant version of the enzyme.
-
Assay Setup: Prepare a reaction mixture containing a buffered solution, ATP, bicarbonate, and varying concentrations of the substrate, acetyl-CoA.
-
Reaction Initiation: Initiate the reaction by adding a known amount of purified ACCA.
-
Measurement of Product Formation: Measure the rate of malonyl-CoA production over time. This can be done using various methods, including:
-
Spectrophotometry: Couple the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase, and monitor the decrease in absorbance at 340 nm.[18]
-
Radiometric assays: Use radiolabeled acetyl-CoA and measure the incorporation of radioactivity into malonyl-CoA.
-
HPLC-based methods: Separate and quantify the reaction components by high-performance liquid chromatography.[19]
-
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Lineweaver-Burk or other linear plots can also be used.[20][21]
Quantitative Data: ACCA Kinetic Parameters
Table 2: Comparative Kinetic Parameters of ACCA from Different Species (Illustrative)
| Species | Enzyme Source | Km (Acetyl-CoA, µM) | Vmax (units/mg) | Reference |
| Rattus norvegicus | Liver | 400 (control), 4 (CoA-activated) | - | [16] |
| Caenorhabditis elegans | Whole organism extract | 20 ± 0.5 | 80 ± 13 | [19] |
| Thermobifida fusca | Recombinant | - | - | [18] |
Note: This table provides illustrative data. Kinetic parameters are highly dependent on assay conditions (pH, temperature, etc.) and should be compared with caution.
Comparative Inhibition of ACCA
The development of ACCA inhibitors is a major focus of drug discovery for metabolic diseases and cancer. The inhibition constant (Ki) is a measure of the potency of an inhibitor.
Experimental Protocol: ACCA Inhibition Assay
-
Perform a standard ACCA kinetic assay as described in section 5.1.
-
Include varying concentrations of the inhibitor in the reaction mixtures.
-
Determine the initial reaction velocities at each inhibitor and substrate concentration.
-
Analyze the data using appropriate models (e.g., competitive, non-competitive, uncompetitive inhibition) to determine the Ki value. This is often done by analyzing Lineweaver-Burk or Dixon plots.
Quantitative Data: ACCA Inhibitor Potency
Table 3: Comparative Inhibition Constants (Ki or IC50) of Selected ACCA Inhibitors (Illustrative)
| Inhibitor | Target Species/Isoform | Ki / IC50 (nM) | Reference |
| MK-4074 | Human ACC1/ACC2 | ~3 | [22] |
| Firsocostat (GS-0976) | Human ACC1 / ACC2 | 2.1 / 6.1 | [23] |
| ND-646 | Human ACC1 / ACC2 | 3.5 / 4.1 | [23] |
| PF-05175157 | Human ACC1 / ACC2 | 27.0 / 33.0 | [23] |
| CP 640186 | Rat ACC1 / ACC2 | 53 / 61 | [23] |
Note: IC50 values are dependent on substrate concentration and are not always directly comparable to Ki values.
Conclusion
The phylogenetic analysis of Acetyl-CoA Carboxylase Alpha reveals a complex evolutionary history characterized by variations in structure, regulation, and kinetic properties across different species. This comparative guide highlights these differences through the presentation of quantitative data and detailed experimental protocols. For researchers in drug development, understanding the species-specific differences in ACCA is crucial for the design of potent and selective inhibitors. Further comparative studies, particularly those expanding the range of species for which kinetic and inhibition data are available, will continue to enhance our understanding of this critical metabolic enzyme and its potential as a therapeutic target.
References
- 1. genecards.org [genecards.org]
- 2. ACACA acetyl-CoA carboxylase alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TreeViewer: flexible, modular software to visualise and manipulate phylogenetic trees [treeviewer.org]
- 4. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. tainstruments.com [tainstruments.com]
- 6. ACACA acetyl-CoA carboxylase alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]
- 9. List of phylogenetic tree visualization software - Wikipedia [en.wikipedia.org]
- 10. iTOL: Interactive Tree Of Life [itol.embl.de]
- 11. FigTree [tree.bio.ed.ac.uk]
- 12. Conserved Domains Database (CDD) and Resources [ncbi.nlm.nih.gov]
- 13. Protein domains [startbioinfo.org]
- 14. Pfam is now hosted by InterPro [pfam.xfam.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 19. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]
- 21. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
A Comparative Guide to the Kinetics of Acetyl-CoA Carboxylase Alpha (ACACA) Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of Acetyl-CoA Carboxylase Alpha (ACACA), a key enzyme in fatty acid biosynthesis, from various species. The data presented herein is compiled from multiple studies to facilitate a comparative understanding of the enzyme's performance, which is crucial for metabolic research and the development of targeted therapeutics.
Introduction to ACACA
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] This function is critical for energy storage, membrane formation, and the production of signaling molecules. The structural and kinetic properties of ACACA can vary significantly across different biological kingdoms and even between isoforms within the same organism, influencing its regulation and substrate affinity. Eukaryotes typically possess a large, multi-domain homomeric ACACA in the cytoplasm, while most prokaryotes and plant chloroplasts have a multi-subunit heteromeric form.[2] Mammals express two primary isoforms, ACC1 (ACACA) and ACC2 (ACACB), which are involved in fatty acid synthesis and oxidation, respectively, whereas invertebrates like insects have a single ACC gene.[3][4][5]
Comparative Kinetic Parameters of ACACA
The catalytic efficiency and substrate affinity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for its substrate.[6][7] Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate.[8]
The following table summarizes the available kinetic data for ACACA from different species with respect to the substrate acetyl-CoA. It is important to note that the experimental conditions, such as temperature, pH, and the presence of activators, can vary between studies, which may affect the direct comparability of these values.
| Species | Enzyme Source | Km for Acetyl-CoA (µM) | Vmax | Notes |
| Homo sapiens (Human) | Recombinant ACC1 | 34 | Not specified | [9] |
| Rattus norvegicus (Rat) | Liver | 400 (4 with CoA activation) | Not specified | CoA acts as an allosteric activator, significantly lowering the Km.[10] |
| Caenorhabditis elegans | Partially purified protein extract | 18 ± 2 (HPLC), 19 ± 2 (NMR) | 6.2 ± 0.2 nmol/min/mg (HPLC), 6.1 ± 0.3 nmol/min/mg (NMR) | Kinetic parameters were determined using two different real-time monitoring techniques.[11] |
| Thermobifida fusca (Bacterium) | Reconstituted holoenzyme | 280 ± 20 | 303 ± 10 µmol/min/mg | This is an acyl-CoA carboxylase with broad substrate specificity.[12][13] |
| Saccharomyces cerevisiae (Yeast) | Not specified | 370 | 25 mmol/min/mg | The units for Vmax are unusually high and should be interpreted with caution. |
Data for Mouse, Arabidopsis thaliana, and a representative insect species were not available in the searched literature.
Experimental Protocols for ACACA Kinetic Assays
Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are methodologies for two common assays used to measure ACACA activity.
Spectrophotometric Coupled Enzyme Assay
This continuous assay measures ACACA activity by coupling the production of malonyl-CoA to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[10]
Principle: ACACA produces malonyl-CoA, which is then used as a substrate by a coupling enzyme, malonyl-CoA reductase. This second reaction oxidizes NADPH to NADP+, and the rate of NADPH consumption is directly proportional to the rate of malonyl-CoA production by ACACA.
Reagents:
-
Assay Buffer: 100 mM MOPS, pH 7.8
-
Magnesium Chloride (MgCl₂): 6.67 mM
-
NADPH: 400 µM
-
ATP: 3.33 mM
-
Potassium Bicarbonate (KHCO₃): 50 mM
-
Purified Malonyl-CoA Reductase (e.g., from Chloroflexus aurantiacus): 130 µg/mL
-
Acetyl-CoA (substrate, to be varied for kinetic analysis)
-
Purified ACACA or cell extract containing the enzyme
Procedure:
-
In a UV-transparent cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, NADPH, ATP, KHCO₃, and malonyl-CoA reductase.
-
Add the ACACA enzyme preparation to the mixture.
-
Incubate the cuvette in a spectrophotometer at a constant temperature (e.g., 37°C).
-
Measure the baseline rate of NADPH oxidation (background) at 365 nm before the addition of the substrate.[12]
-
Initiate the reaction by adding a known concentration of acetyl-CoA and mix quickly.[12]
-
Continuously monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve, correcting for the background rate. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Repeat steps 1-7 with varying concentrations of acetyl-CoA to generate a Michaelis-Menten plot.
-
Determine Km and Vmax from the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Radiochemical [¹⁴C]Bicarbonate Fixation Assay
This is a highly sensitive endpoint assay that directly measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Principle: ACACA catalyzes the fixation of [¹⁴C]bicarbonate onto acetyl-CoA to produce [¹⁴C]malonyl-CoA. The reaction is stopped, and the unreacted [¹⁴C]bicarbonate is removed. The radioactivity remaining in the acid-stable malonyl-CoA is then quantified by liquid scintillation counting.
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES-KOH, pH 7.5
-
ATP: 3 mM
-
MgCl₂: 6 mM
-
[¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃) of known specific activity (e.g., 7.4 MBq/mmol)
-
Acetyl-CoA (substrate, to be varied for kinetic analysis)
-
Citrate (as an activator, e.g., 8 mM)
-
Purified ACACA or cell extract
-
Stopping Solution: e.g., 6 M HCl
-
Scintillation Cocktail
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, ATP, MgCl₂, [¹⁴C]bicarbonate, and citrate.
-
Pre-incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the ACACA enzyme preparation.
-
After a fixed incubation time (e.g., 5-10 minutes), terminate the reaction by adding the stopping solution (e.g., 6 M HCl). This will acidify the solution and drive off any unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Evaporate the samples to dryness in a fume hood to ensure complete removal of ¹⁴CO₂.
-
Resuspend the dried residue in water or a suitable buffer.
-
Add the resuspended sample to a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated ¹⁴C in a liquid scintillation counter.
-
Calculate the reaction velocity based on the specific activity of the [¹⁴C]bicarbonate and the amount of radioactivity incorporated.
-
Repeat the assay with varying concentrations of acetyl-CoA to determine Km and Vmax.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction of ACACA and a general workflow for determining its kinetic parameters.
Caption: Enzymatic reaction catalyzed by ACACA.
Caption: General workflow for enzyme kinetics analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional acetyl-CoA carboxylase 1 is essential for very long chain fatty acid elongation and embryo development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. ACC1 | SGD [yeastgenome.org]
- 6. mybiosource.com [mybiosource.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 12. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of ACACA in Non-Small Cell Lung Cancer: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and methodologies for validating Acetyl-CoA Carboxylase Alpha (ACACA) as a therapeutic target in non-small cell lung cancer (NSCLC). It also presents alternative strategies targeting related metabolic pathways, offering a comprehensive perspective for preclinical research and drug development.
Introduction: The Role of ACACA in NSCLC
Acetyl-CoA Carboxylase Alpha (ACACA) is the rate-limiting enzyme in de novo fatty acid synthesis, a metabolic pathway frequently upregulated in cancer cells to meet the demands of rapid proliferation and membrane biosynthesis.[1][2] In non-small cell lung cancer (NSCLC), elevated ACACA expression is associated with tumor growth and poor prognosis, making it a compelling target for therapeutic intervention.[3][4] Inhibition of ACACA has been shown to suppress fatty acid synthesis, leading to reduced tumor growth in preclinical models of NSCLC.[4][5]
Therapeutic Strategies: Targeting ACACA and Alternatives
While direct inhibition of ACACA is a primary strategy, alternative approaches targeting related metabolic pathways offer additional therapeutic avenues. This guide compares the validation of ACACA with two key alternatives: Fatty Acid Synthase (FASN) inhibition and AMP-activated protein kinase (AMPK) activation.
-
ACACA Inhibition: Directly targets the rate-limiting step of fatty acid synthesis.
-
FASN Inhibition: Targets a downstream enzyme in the same pathway, also critical for fatty acid production.
-
AMPK Activation: Acts as a cellular energy sensor that, when activated, inhibits anabolic pathways like fatty acid synthesis, including the phosphorylation and inhibition of ACACA.[6]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize preclinical data for representative inhibitors/activators of each target in NSCLC models.
Table 1: In Vitro Efficacy of Metabolic Pathway Modulators in NSCLC Cell Lines
| Target | Compound | Cell Line | Key Finding | Efficacy | Reference |
| ACACA | ND-646 | A549, H157, H1355, H460 | Marked inhibition of proliferation and viability. | - | [5] |
| ACACA | ND-646 | A549 | ~85% decrease in total fatty acids after 72h treatment. | p<0.001 | [7] |
| FASN | C93 | NSCLC cells | Effectively inhibits FAS without stimulating fatty acid oxidation. | - | [8][9] |
| AMPK | ASP4132 | A549, NCI-H1944 | Potently inhibited cell growth and proliferation. | - | [10] |
| AMPK | D561-0775 | H1975 (gefitinib-resistant) | Significant inhibitory effect. | - | [11][12] |
Table 2: In Vivo Efficacy of Metabolic Pathway Modulators in NSCLC Xenograft Models
| Target | Compound | Animal Model | Key Finding | Efficacy | Reference |
| ACACA | ND-646 | NSCLC Xenograft | Inhibited tumor growth. | - | [4] |
| ACACA | ND-646 | Kras;Trp53-/- & Kras;Stk11-/- mice | Markedly suppressed lung tumor growth alone and with carboplatin. | - | [4][5] |
| FASN | C93 | s.c. & orthotopic NSCLC xenografts | Significantly inhibits tumor growth without causing anorexia. | - | [8][9] |
| AMPK | ASP4132 | SCID mice with NSCLC xenografts | Largely inhibited NSCLC xenograft growth. | - | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the interplay of these targets and the experimental approaches to validate them is crucial for understanding their therapeutic potential.
Figure 1. Simplified signaling pathway illustrating the role of ACACA in fatty acid synthesis and its regulation by AMPK.
Figure 2. A general experimental workflow for in vitro and in vivo validation of therapeutic targets in NSCLC.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay
-
Cell Seeding: Plate NSCLC cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., ACACA inhibitor, FASN inhibitor, or AMPK activator) for 72 hours.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Model[13]
-
Cell Preparation: Harvest NSCLC cells (e.g., A549) and resuspend them in a mixture of media and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID).[13][14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the compound (e.g., ND-646) via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[4]
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
Analysis: At the end of the study, excise tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Western Blot Analysis
-
Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AMPK, p-ACACA, FASN) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The validation of ACACA as a therapeutic target in NSCLC is supported by robust preclinical data demonstrating its critical role in tumor growth and survival.[4][5] Comparative analysis with alternative strategies, such as targeting FASN or activating AMPK, provides a broader landscape for developing novel metabolic therapies for NSCLC.[8][10] The experimental protocols outlined in this guide offer a foundation for researchers to further investigate these promising therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. Integrated single-cell and bulk RNA sequencing analysis reveals ACACA as a potential prognostic and immunotherapeutic biomarker across cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Selective inhibition of fatty acid synthase for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMPK activation by ASP4132 inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel direct AMPK activator suppresses non-small cell lung cancer through inhibition of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetyl-CoA Carboxylase Alpha (ACACA) Assay Methods
For researchers, scientists, and drug development professionals, the accurate measurement of Acetyl-CoA Carboxylase Alpha (ACACA) activity is crucial for understanding metabolic pathways and developing novel therapeutics. This guide provides a side-by-side comparison of common ACACA assay methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
ACACA is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1] Dysregulation of ACACA activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cancer, making it a significant target for drug discovery. This guide explores the principles, advantages, and limitations of three primary ACACA assay methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), Spectrophotometric/Colorimetric Assays, and Radiometric Assays.
Comparison of ACACA Assay Methods
The selection of an appropriate ACACA assay depends on various factors, including the specific research question, required sensitivity, sample type, available equipment, and budget. The following table summarizes the key performance characteristics of the most common ACACA assay methods.
| Feature | ELISA | Spectrophotometric/Colorimetric | Radiometric |
| Principle | Measures ACACA protein concentration using specific antibodies.[2] | Measures the change in absorbance of a chromogenic substrate resulting from ACACA enzymatic activity or a coupled enzymatic reaction. | Measures the incorporation of radiolabeled bicarbonate into malonyl-CoA. |
| Typical Limit of Detection | pg/mL to ng/mL range.[3] | µg/mL to mg/mL range.[4] | High sensitivity, can detect low enzyme activity. |
| Dynamic Range | Typically 2-3 orders of magnitude. | Narrower range, dependent on enzyme kinetics and substrate concentration. | Wide dynamic range. |
| Throughput | High-throughput compatible (96-well plates).[2] | Moderate to high-throughput.[5] | Lower throughput, requires specialized handling of radioactive materials.[6] |
| Cost per Sample | Moderate. | Low to moderate. | High (includes cost of radioisotopes and disposal). |
| Advantages | High specificity for ACACA protein, commercially available kits, relatively easy to perform.[2] | Non-radioactive, relatively inexpensive, can be continuous monitoring. | Gold standard for direct measurement of enzyme activity, high sensitivity. |
| Disadvantages | Measures protein level, not enzymatic activity directly; potential for antibody cross-reactivity. | Lower sensitivity compared to other methods, potential for interference from colored compounds in the sample.[7] | Requires handling of radioactive materials and specialized equipment, waste disposal concerns, discontinuous assay. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general overview of a sandwich ELISA for the quantification of ACACA protein.
Materials:
-
ACACA ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Sample (cell lysate, tissue homogenate, serum, or plasma)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific for ACACA and incubate.
-
Wash the plate and add streptavidin-HRP (Horseradish Peroxidase).
-
Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of ACACA in the samples by comparing their absorbance to the standard curve.[2][8][9]
Coupled Enzyme Spectrophotometric Assay
This method measures ACACA activity by coupling the production of ADP to a series of enzymatic reactions that result in a change in NADH absorbance.
Materials:
-
Purified or partially purified ACACA enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Acetyl-CoA
-
ATP
-
Bicarbonate (e.g., NaHCO3)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, bicarbonate, PEP, PK, LDH, and NADH.
-
Add the ACACA enzyme solution to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
The rate of decrease in absorbance is proportional to the ACACA activity.
Radiometric Assay
This traditional method directly measures the enzymatic activity of ACACA by quantifying the incorporation of a radiolabeled substrate into the product.
Materials:
-
Purified or partially purified ACACA enzyme
-
Assay buffer
-
Acetyl-CoA
-
ATP
-
[¹⁴C]-Bicarbonate
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and ATP.
-
Initiate the reaction by adding [¹⁴C]-Bicarbonate and the ACACA enzyme.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the radiolabeled malonyl-CoA product from the unreacted [¹⁴C]-Bicarbonate (e.g., by precipitation or chromatography).
-
Quantify the radioactivity in the product using a scintillation counter.
-
The amount of incorporated radioactivity is directly proportional to the ACACA activity.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of ACACA function and the practical application of these assays, the following diagrams are provided.
Caption: ACACA signaling pathway regulation and its role in fatty acid metabolism.
Caption: General experimental workflow for a sandwich ELISA of ACACA.
References
- 1. Regulation of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. biocompare.com [biocompare.com]
- 4. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acetyl-coa - 2 Search Results for Metabolism Assays Page - Elabscience® [elabscience.com]
- 6. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human ACACA ELISA kit | Cell Lysate, Plasma, Serum [anticorps-enligne.fr]
- 9. Rat Acaca(Acetyl-CoA carboxylase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Analysis of ACACA Gene Regulation in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the regulation of the Acetyl-CoA Carboxylase Alpha (ACACA) gene across different cell types. ACACA is the rate-limiting enzyme in de novo fatty acid synthesis, making it a critical control point in cellular metabolism and a key target in various diseases, including metabolic syndrome and cancer.[1][2] Understanding its cell-type-specific regulation is paramount for developing targeted therapeutic strategies.
Quantitative Expression of ACACA
The expression of the ACACA gene varies significantly across different cell types, reflecting their distinct metabolic roles. Lipogenic tissues such as the liver and adipose tissue exhibit high levels of ACACA expression, while it is also notably upregulated in certain cancer cells to meet the demands of rapid proliferation.[1][2]
| Cell Type/Tissue | Relative mRNA Expression Level | Relative Protein Expression Level | Key References |
| Primary Hepatocytes | High | High | [3][4][5] |
| Primary Adipocytes | High | High | [6][7] |
| Hepatocellular Carcinoma (HCC) Cells | Very High (often 2-fold or higher than normal hepatocytes) | Very High | [8] |
| Normal Liver Tissue | High | High | [3][4] |
| Adipose Tissue | High | High | [6][7] |
Transcriptional Regulation: A Tale of Three Transcription Factors
The transcriptional regulation of ACACA is primarily governed by the interplay of three key transcription factors: SREBP1c, ChREBP, and PPARγ. The dominance and activity of these factors vary depending on the cell type and the prevailing metabolic signals.
SREBP1c (Sterol Regulatory Element-Binding Protein 1c)
-
Primary Regulator in: Hepatocytes.
-
Function: SREBP1c is a master regulator of lipogenesis, and it directly activates ACACA transcription by binding to Sterol Regulatory Elements (SREs) in the ACACA promoter.[9]
-
Signaling Pathway: The SREBP1c signaling pathway is intricately linked to insulin signaling. Upon insulin stimulation, a cascade involving PI3K, AKT, and mTORC1 leads to the proteolytic cleavage of SREBP1c from the endoplasmic reticulum membrane. The active, nuclear form of SREBP1c then translocates to the nucleus to induce the expression of lipogenic genes, including ACACA.[4][10]
ChREBP (Carbohydrate Response Element-Binding Protein)
-
Primary Regulator in: Hepatocytes.
-
Function: ChREBP is a glucose-sensing transcription factor that activates ACACA expression in response to high carbohydrate levels. It binds to Carbohydrate Response Elements (ChoREs) in the ACACA promoter.[11][12]
-
Signaling Pathway: High glucose levels lead to an increase in the metabolite xylulose-5-phosphate, which activates protein phosphatase 2A (PP2A). PP2A dephosphorylates ChREBP, promoting its translocation to the nucleus and its binding to ChoREs on target gene promoters, including ACACA.[13][11]
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)
-
Primary Regulator in: Adipocytes.
-
Function: PPARγ is a master regulator of adipogenesis and plays a crucial role in lipid metabolism in fat cells. It directly regulates the expression of genes involved in fatty acid metabolism and triglyceride storage.[14]
-
Signaling Pathway: PPARγ is a nuclear receptor that is activated by fatty acids and their derivatives. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoters of target genes, including ACACA, to regulate their transcription.[15][16]
Experimental Protocols
To investigate the cell-type-specific regulation of ACACA, a combination of molecular biology techniques is employed. Below are detailed methodologies for key experiments.
RNA-Seq for Quantifying ACACA Expression
This protocol outlines the steps for quantifying ACACA mRNA levels in different cell types using RNA sequencing.
Methodology:
-
Cell Culture and Treatment: Culture primary hepatocytes, adipocytes, and relevant cancer cell lines under desired experimental conditions (e.g., high glucose, insulin stimulation).
-
RNA Extraction: Isolate total RNA from cultured cells using a commercially available kit (e.g., QIAGEN RNeasy Kit) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer (Agilent) or a similar instrument.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to the ACACA gene using tools such as featureCounts.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify statistically significant differences in ACACA expression between different cell types and conditions.
-
ChIP-Seq for Identifying Transcription Factor Binding Sites
This protocol describes how to identify the binding sites of SREBP1c, ChREBP, or PPARγ on the ACACA gene promoter and potential enhancer regions.
Methodology:
-
Cell Culture and Crosslinking: Grow the desired cell types and treat them with formaldehyde to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-SREBP1c, anti-ChREBP, or anti-PPARγ). Use protein A/G beads to pull down the antibody-protein-DNA complexes.[18]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Use a peak-calling algorithm like MACS2 to identify regions of the genome that are enriched for transcription factor binding.
-
Motif Analysis: Analyze the peak regions for the presence of known transcription factor binding motifs (SREs, ChoREs, or PPREs).
-
qPCR Validation: Design primers for a subset of the identified binding sites and perform quantitative PCR (qPCR) on the ChIP DNA to validate the enrichment.
-
Luciferase Reporter Assay for Promoter Activity
This assay is used to measure the transcriptional activity of the ACACA promoter in response to different stimuli or the overexpression/knockdown of specific transcription factors.[8][10][19][20]
Methodology:
-
Plasmid Construction:
-
Reporter Plasmid: Clone the promoter region of the ACACA gene upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.
-
Expression Plasmids: Obtain or construct plasmids for the overexpression of SREBP1c, ChREBP, or PPARγ.
-
Control Plasmid: Use a plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.
-
-
Cell Culture and Transfection: Seed the cells of interest in a multi-well plate. Co-transfect the cells with the ACACA promoter-reporter plasmid, the transcription factor expression plasmid (or an empty vector control), and the normalization control plasmid.
-
Cell Treatment: After transfection, treat the cells with the desired stimuli (e.g., insulin for SREBP1c, high glucose for ChREBP, or a PPARγ agonist).
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different conditions to determine the effect on ACACA promoter activity.
Conclusion
The regulation of the ACACA gene is a complex and highly cell-type-specific process. In hepatocytes, ACACA expression is predominantly driven by SREBP1c and ChREBP in response to insulin and glucose, respectively. In contrast, PPARγ is the key regulator of ACACA in adipocytes, responding to fatty acid levels. In hepatocellular carcinoma, the upregulation of ACACA is often linked to the hyperactivation of lipogenic pathways to support tumor growth. A thorough understanding of these differential regulatory mechanisms is essential for the development of effective and targeted therapies for metabolic and oncological diseases. The experimental protocols outlined in this guide provide a robust framework for further investigation into the intricate world of ACACA gene regulation.
References
- 1. Gene - ACACA [maayanlab.cloud]
- 2. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACACA reduces lipid accumulation through dual regulation of lipid metabolism and mitochondrial function via AMPK- PPARα- CPT1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | SREBP1A,1C,2 binds the ACACA promoter [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Genome-Wide Analysis of ChREBP Binding Sites on Male Mouse Liver and White Adipose Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. scienceopen.com [scienceopen.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 20. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACACA Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation Techniques
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Acetyl-CoA Carboxylase Alpha (ACACA), a key enzyme in fatty acid synthesis, is known to interact with other proteins to carry out its functions. This guide provides a comparative overview of methods for validating ACACA PPIs, with a focus on co-immunoprecipitation (Co-IP), and presents supporting data from high-throughput screening methodologies.
Identified Interacting Partners of ACACA
High-throughput affinity-purification mass spectrometry (AP-MS) studies, such as the BioPlex project, have identified several interacting partners for ACACA in human cell lines. These large-scale analyses provide a valuable starting point for more targeted validation experiments.
| Bait Protein | Prey Protein | Cell Line | Method | Quantitative Score (CompPASS) | Reference |
| ACACA | ACACB | HEK293T | AP-MS | 0.99 | (Huttlin et al., 2021) |
| ACACA | C4ORF26 | HEK293T | AP-MS | 0.98 | (Huttlin et al., 2017) |
ACACB (Acetyl-CoA Carboxylase Beta) is a known isoform of ACACA, and their interaction is expected as they can form heterodimers. C4ORF26 is a less characterized protein, and the validation of its interaction with ACACA could reveal novel functions for both proteins.
Experimental Validation via Co-Immunoprecipitation and Western Blotting
While AP-MS is a powerful tool for discovery, co-immunoprecipitation (Co-IP) followed by Western blotting is the gold standard for validating specific PPIs. Below is a detailed protocol for validating the interaction between a bait protein (e.g., ACACA) and a prey protein (e.g., ACACB or C4ORF26).
Experimental Protocol: Co-Immunoprecipitation
This protocol outlines the steps for immunoprecipitating an endogenous protein complex from cell lysates.
1. Cell Lysis:
-
Culture HEK293T cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Incubate the pre-cleared lysate with a primary antibody specific to the bait protein (e.g., anti-ACACA antibody) overnight at 4°C on a rotator. A negative control using a non-specific IgG antibody should be run in parallel.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Collect the beads using a magnetic stand and wash them three to five times with ice-cold lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation:
-
Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the beads from the supernatant using a magnetic stand. The supernatant now contains the immunoprecipitated proteins.
Experimental Protocol: Western Blotting
1. SDS-PAGE and Protein Transfer:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the prey protein (e.g., anti-ACACB or anti-C4ORF26 antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
3. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of a band corresponding to the prey protein in the lane with the bait protein immunoprecipitation (and its absence in the IgG control lane) confirms the interaction.
Alternative Validation Methods
While Co-IP with Western blotting is a robust method, other techniques can provide complementary evidence for protein-protein interactions.
| Method | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | A genetic method that detects PPIs in the nucleus of yeast. The interaction of bait and prey proteins reconstitutes a functional transcription factor, leading to the expression of a reporter gene. | Can detect transient and weak interactions. High-throughput screening is possible. | Prone to false positives and false negatives. Interactions are detected in a non-native environment (yeast nucleus). |
| Proximity Ligation Assay (PLA) | An in situ method that visualizes PPIs within fixed cells. When two proteins are in close proximity, attached oligonucleotide probes can be ligated to form a circular DNA template, which is then amplified and detected by fluorescence. | Provides spatial information about the interaction within the cell. High sensitivity. | Requires specific primary antibodies raised in different species. Can be technically challenging. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures the binding of a prey protein to a bait protein immobilized on a sensor chip in real-time. | Provides quantitative data on binding affinity and kinetics. | Requires purified proteins. May not be suitable for all protein types. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and their biological context, the following diagrams have been generated using Graphviz.
Conclusion
Validating protein-protein interactions is a multi-faceted process that often begins with high-throughput discovery methods and is followed by rigorous, targeted validation techniques. For ACACA, interactions with ACACB and C4ORF26 have been identified through large-scale AP-MS studies. The gold-standard method for confirming these findings is co-immunoprecipitation followed by Western blotting. This guide provides a detailed protocol for this validation workflow, as well as an overview of alternative methods, to assist researchers in confidently characterizing the ACACA interactome. Understanding these interactions will provide deeper insights into the regulation of fatty acid metabolism and may uncover novel therapeutic avenues for metabolic diseases and cancer.
Safety Operating Guide
AACA proper disposal procedures
It appears that the acronym "AACA" can refer to several different substances, and the proper disposal procedure depends entirely on the specific chemical . To provide you with accurate and safe disposal guidance, please clarify which of the following, or another specific substance, you are referring to:
-
ACA CONCENTRATE or ACA PLUS®: These appear to be agricultural products used with fertilizers.
-
AAC_BOND: This is an adhesive for Aerated Autoclaved Concrete blocks.
-
American Coal Ash Association (ACAA) materials: This would refer to the byproducts of coal combustion.
-
Acetyl-CoA carboxylase (ACACA): This is an enzyme relevant in biochemical research.
Once you specify the exact substance, I can provide the essential safety and logistical information for its proper disposal, tailored to researchers, scientists, and drug development professionals. This will include:
-
A summary of quantitative data in a structured table.
-
Detailed experimental protocols where applicable.
-
A visual diagram of the disposal workflow.
Safeguarding Your Research: A Comprehensive Guide to Handling AACA
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing "AACA," a designation we will use here to represent a novel amino acid compound analog. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure and productive laboratory environment.
Hazard Identification and Risk Assessment
Given the nature of drug development, it is crucial to treat any novel compound like this compound as potentially hazardous until its toxicological properties are fully understood. A thorough risk assessment should be conducted before any handling.[1][2] This involves reviewing any available preliminary data and considering the potential for risks such as skin and eye irritation, respiratory effects from inhalation of powders, and unknown systemic toxicity.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemical compounds with unknown hazards.[4][5][6][7]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes and aerosols.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times and to change gloves frequently, especially if contaminated.[1][5][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[4][5] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, particularly in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][4][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and the integrity of the compound.
Preparation and Engineering Controls
Before handling this compound, ensure that all necessary safety equipment is readily available and in good working order. This includes the chemical fume hood, safety shower, and eyewash station. The work area within the fume hood should be clean and uncluttered.
Weighing and Handling of Powdered this compound
Due to the risk of aerosolization, extreme care must be taken when handling powdered this compound.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.[8]
-
Weighing: All weighing procedures must be performed inside a chemical fume hood.[1] Use an analytical balance with a draft shield.
-
Transfer: Use a clean, dedicated spatula for transferring the powdered this compound to a tared weigh boat or directly into the reaction vessel.[1][8] Handle the container and transfer tools gently to minimize dust generation.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the this compound powder within the fume hood.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. Avoid heating unless the stability of this compound at higher temperatures is known.
Experimental Use
-
All subsequent experimental steps involving this compound should be carried out within the fume hood.
-
Clearly label all vessels containing this compound.
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Standard operational workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container. Follow your institution's specific guidelines for chemical waste disposal.[4][5] |
| Contaminated Materials | Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated hazardous waste container.[1][4][5] |
| This compound Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour this compound solutions down the drain.[5] |
| Empty this compound Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4] |
By adhering to these safety protocols, researchers can minimize risks and create a safe environment for the development of new and innovative therapies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. The ABCs of Chemical Safety | ICW Group [icwgroup.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
